molecular formula C78H135N39O19S2 B12387667 TAT (47-57) GGG-Cys(Npys)

TAT (47-57) GGG-Cys(Npys)

Cat. No.: B12387667
M. Wt: 1987.3 g/mol
InChI Key: GPNYGUCJBMPEHT-LJULWTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAT (47-57) GGG-Cys(Npys) is a cell-penetrating peptide (CPP) derived from the HIV-1 Tat protein, specifically the protein transduction domain spanning residues 47 to 57 (YGRKKRRQRRR) . This arginine-rich peptide is known for its ability to directly penetrate plasma membranes, facilitating the intracellular delivery of various impermeable cargoes such as proteins, peptides, antibodies, and liposomes without requiring endocytosis . The mechanism of translocation is influenced by lipid composition; research indicates that while the peptide's center of mass primarily localizes in the bilayer's headgroup region, the presence of phosphatidylethanolamine (PE) lipids can stabilize intermediate states and facilitate translocation across the hydrophobic core . The peptide is synthesized with a C-terminal tri-glycine (GGG) linker and an activated cysteine residue where the thiol side chain is modified with a 3-Nitro-2-pyridinesulfenyl (Npys) group . This Cys(Npys) modification is designed for rapid and efficient disulfide bridge formation with thiol-containing molecules, making this conjugate an invaluable tool for covalent conjugation strategies in bioconjugation and carrier applications . TAT (47-57) GGG-Cys(Npys) thus represents a critical reagent for enhancing the cellular uptake and biodistribution of therapeutic and diagnostic agents in research settings. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C78H135N39O19S2

Molecular Weight

1987.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2R)-1-amino-3-[(3-nitro-2-pyridinyl)disulfanyl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1

InChI Key

GPNYGUCJBMPEHT-LJULWTNISA-N

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Navigating the Cellular Maze: A Technical Guide to TAT Peptide Endocytosis and Direct Membrane Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool in drug delivery, celebrated for its ability to ferry a wide array of molecular cargo across the cellular membrane. However, the precise mechanisms governing its entry remain a subject of intense scientific debate. The central controversy lies in distinguishing between two primary pathways: energy-dependent endocytosis and energy-independent direct membrane penetration. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to equip researchers with a comprehensive understanding of TAT peptide translocation.

The Dueling Mechanisms: An Overview

The cellular uptake of the TAT peptide is not a monolithic process but rather a complex and context-dependent phenomenon. The prevailing evidence suggests that TAT can exploit both endocytic pathways and direct translocation, with the dominant route being influenced by factors such as peptide concentration, the nature of its cargo, cell type, and specific experimental conditions.[1][2]

  • Endocytosis : This is an active, energy-dependent process where the cell engulfs the peptide, enclosing it within a membrane-bound vesicle. Several distinct endocytic routes have been implicated in TAT uptake, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4] This pathway is characterized by its dependence on temperature and cellular ATP.[2][5]

  • Direct Membrane Penetration : This proposed mechanism is a rapid, energy-independent process where the peptide translocates directly across the plasma membrane's lipid bilayer.[1][6] This route is thought to involve transient pore formation or other membrane-destabilizing events and is often observed at higher peptide concentrations.[1][7]

Endocytic Pathways for TAT Peptide Internalization

Endocytosis is a major route for the cellular entry of TAT peptides, particularly when conjugated to large cargo molecules.[8] The process begins with the electrostatic interaction between the positively charged, arginine-rich peptide and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[1][5] This interaction is believed to trigger internalization through one or more distinct pathways.

G cluster_membrane Cell Exterior TAT TAT Peptide HSPG Heparan Sulfate Proteoglycans (HSPGs) TAT->HSPG Initial Binding Clathrin Clathrin HSPG->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae HSPG->Caveolae Caveolae-Mediated Endocytosis Macropinosome_formation Macropinosome_formation HSPG->Macropinosome_formation Macropinocytosis CCV CCV Clathrin->CCV Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Macropinosome_formation->Macropinosome EarlyEndosome EarlyEndosome CCV->EarlyEndosome Caveosome->EarlyEndosome Macropinosome->EarlyEndosome LateEndosome LateEndosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome

Caption: Endocytic pathways for TAT peptide uptake.

  • Clathrin-Mediated Endocytosis (CME) : Studies have shown that the uptake of unconjugated TAT peptide can be partially inhibited by specific inhibitors of CME, implicating this pathway in its entry.[1][5] This process involves the formation of clathrin-coated pits that invaginate to form vesicles, which are then trafficked to endosomes.[1]

  • Caveolae-Mediated Endocytosis : This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids (lipid rafts).[9][10] The internalization of TAT fusion proteins, in particular, has been shown to occur via this route, which is sensitive to cholesterol-depleting agents.[10][11]

  • Macropinocytosis : This is a distinct, actin-dependent form of endocytosis that results in the formation of large, irregular vesicles known as macropinosomes.[4] It is considered a primary entry mechanism for TAT and its conjugates in many cell types.[8][12][13] This pathway is sensitive to inhibitors of actin polymerization and the Na+/H+ exchanger.[1][12]

Direct Membrane Penetration: Bypassing the Vesicular Route

The ability of TAT peptides to enter cells at low temperatures (4°C), a condition that largely halts endocytosis, provides strong evidence for a direct translocation mechanism.[1][14] This energy-independent pathway is thought to involve the direct perturbation of the lipid bilayer.

G cluster_membrane Plasma Membrane cluster_models Proposed Models p1 Lipid Head p2 Lipid Tail p3 Lipid Head TAT_ext TAT Peptide (Extracellular) Pore Transient Pore Formation (Toroidal Model) TAT_ext->Pore Arginine-Phosphate Interaction Micelle Inverted Micelle TAT_ext->Micelle Carpet Membrane Destabilization (Carpet Model) TAT_ext->Carpet TAT_int TAT Peptide (Intracellular) Pore->TAT_int Micelle->TAT_int Carpet->TAT_int

Caption: Models of direct membrane penetration by TAT peptide.

Several models have been proposed to explain this phenomenon:

  • Pore Formation : Molecular dynamics simulations suggest that at high local concentrations, the positively charged arginine side chains of TAT peptides interact strongly with the negatively charged phosphate (B84403) groups of lipids on both sides of the bilayer.[7] This interaction can induce the formation of a transient, water-filled "toroidal" pore, through which the peptide diffuses into the cytoplasm.[7][15]

  • Inverted Micelle Model : In this model, the peptide induces the formation of an inverted micelle, where the peptides are encapsulated within a lipid structure that traverses the membrane and releases its contents into the cytosol.[1]

  • Carpet Model : This model proposes that TAT peptides accumulate on the cell surface, disrupting the local membrane structure in a detergent-like manner, which facilitates their translocation.[1]

Quantitative Analysis of TAT Peptide Uptake

The efficiency and mechanism of TAT peptide uptake are highly variable. The following tables summarize quantitative data from various studies, highlighting the influence of experimental conditions and comparing the efficacy of different cell-penetrating peptides (CPPs).

Table 1: Comparative Uptake and Toxicity of CPP-Cargo Conjugates

CPP Sequence Relative Uptake Magnitude* Relative Cellular Toxicity* Predominant Uptake Mechanism Reference
TAT > < Lipid Raft-Dependent Endocytosis [9]
Antennapedia > < Lipid Raft-Dependent Endocytosis [9]
Transportan >> > - [9]
Polyarginine >> >> - [9]

*Relative magnitude is denoted by the number of ">" or "<" symbols. Data is based on FACS analysis of CPP-PKI peptide conjugates in HeLa, A549, and CHO cells.[9]

Table 2: Effect of Experimental Conditions on TAT Peptide Uptake

Condition Effect on Uptake Implied Mechanism Cell Line(s) Reference(s)
Low Temperature (4°C) Significant Inhibition Energy-Dependent (Endocytosis) Primary cells, HeLa, CHO [2][5][11][14]
ATP Depletion Significant Inhibition Energy-Dependent (Endocytosis) Primary cells, Caco-2, Calu-3 [2][5][14]
Methyl-β-cyclodextrin (MβCD) Inhibition Lipid Raft/Caveolae-Mediated Endocytosis HeLa [9]
Cytochalasin D Inhibition Macropinocytosis / Actin-Dependent HeLa [12]
Chlorpromazine Partial Inhibition Clathrin-Mediated Endocytosis HeLa [2][5]

| Room Temperature (~25°C) | ~50% reduction vs 37°C | Temperature-Dependent (Endocytosis) | HeLa |[12] |

Experimental Protocols to Differentiate Uptake Mechanisms

Distinguishing between endocytosis and direct penetration is crucial for optimizing TAT-mediated delivery. The following protocols outline key experiments for this purpose.

G cluster_conditions Experimental Conditions cluster_analysis Analysis Start Seed Cells with Fluorescently-Labeled TAT Temp_37 Incubate at 37°C (Control) Start->Temp_37 Temp_4 Incubate at 4°C (Energy Depletion) Start->Temp_4 Inhibitor Pre-incubate with Endocytosis Inhibitor, then add TAT at 37°C Start->Inhibitor Wash Wash Cells to Remove Surface-Bound Peptide (e.g., Heparin/Trypsin Wash) Temp_37->Wash Temp_4->Wash Inhibitor->Wash FACS Flow Cytometry: Quantify Mean Fluorescence Intensity Wash->FACS Microscopy Confocal Microscopy: Observe Subcellular Localization (Co-stain with Endosome Markers) Wash->Microscopy

Caption: General workflow for differentiating TAT uptake mechanisms.

Protocol 1: Temperature-Dependence Assay

This assay determines if uptake is an active, energy-dependent process.

  • Cell Seeding : Seed cells (e.g., HeLa) in appropriate vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy) and grow to 70-80% confluency.

  • Pre-incubation : Pre-chill one set of cells at 4°C for 30 minutes. Keep the control set at 37°C.

  • Peptide Incubation : Add fluorescently labeled TAT peptide (e.g., 5-10 µM) to both sets of cells. Incubate the control plate at 37°C and the test plate at 4°C for 1-2 hours.[12][14]

  • Washing : Place plates on ice. Aspirate the media and wash cells three times with cold PBS. To remove non-internalized, surface-bound peptide, perform a final wash with a heparin solution (1 mg/mL in PBS) or a brief incubation with trypsin.[12]

  • Analysis :

    • Flow Cytometry : Detach cells, resuspend in FACS buffer, and analyze fluorescence intensity. A significant reduction in fluorescence at 4°C compared to 37°C indicates energy-dependent endocytosis.[12][14]

    • Microscopy : Fix cells, mount coverslips, and visualize. Observe the difference in intracellular fluorescence.

Protocol 2: Pharmacological Inhibition of Endocytosis

This method uses drugs that specifically block different endocytic pathways to identify the route of entry.

  • Cell Seeding : Prepare cells as described in Protocol 1.

  • Inhibitor Pre-incubation : Pre-treat cells with specific inhibitors for 30-60 minutes at 37°C. Use appropriate concentrations determined from literature or titration experiments.

    • Macropinocytosis : Cytochalasin D (inhibits actin polymerization) or EIPA (inhibits Na+/H+ exchange).[1][12]

    • Clathrin-Mediated : Chlorpromazine or potassium depletion.[2][5]

    • Caveolae-Mediated : Methyl-β-cyclodextrin (MβCD) or filipin (B1216100) (disrupt lipid rafts).[9]

  • Peptide Incubation : Add fluorescently labeled TAT peptide to the inhibitor-containing media and incubate for 1-2 hours at 37°C. Include a no-inhibitor control.

  • Washing & Analysis : Follow steps 4 and 5 from Protocol 1. A significant decrease in uptake in the presence of a specific inhibitor points to the involvement of that pathway.

Protocol 3: Confocal Microscopy for Subcellular Localization

This protocol visualizes the intracellular fate of the peptide. Entrapment in punctate structures (vesicles) is a hallmark of endocytosis.

  • Cell Seeding : Grow cells on glass coverslips or in chamber slides.

  • Peptide and Marker Incubation : Incubate cells with fluorescently labeled TAT peptide (e.g., TMR-TAT) for the desired time (e.g., 1 hour).[12] During the final 15-30 minutes of incubation, add a marker for acidic organelles like LysoTracker Green.[12]

  • Washing : Wash cells with cold PBS as described previously.

  • Imaging : Perform live-cell imaging or fix cells before mounting and imaging with a confocal microscope.

  • Analysis : Observe the localization of the TAT peptide. Co-localization of the peptide's fluorescent signal with the LysoTracker signal (appearing as yellow puncta in a merged image) indicates that the peptide has been trafficked to late endosomes/lysosomes via an endocytic pathway.[12] A diffuse cytosolic signal may suggest direct penetration and/or endosomal escape.

Conclusion and Future Directions

The cellular entry of the TAT peptide is a multifaceted process governed by a delicate balance between endocytic and direct translocation pathways. The prevailing view is that these mechanisms are not mutually exclusive but can operate concurrently, with the dominant pathway dictated by a host of variables including cargo, concentration, and cell type. For drug development professionals, this complexity is not a hurdle but an opportunity. A thorough understanding of these uptake mechanisms, characterized by the quantitative and methodological approaches outlined here, is paramount. By tailoring the TAT vector, its cargo, and the delivery conditions, it may be possible to preferentially select for a desired entry pathway—for instance, avoiding the lysosomal degradation common to endocytosis by promoting direct penetration—thereby maximizing the therapeutic efficacy of TAT-delivered agents. Future research will undoubtedly focus on further elucidating the molecular switches that control this pathway selection and on engineering novel TAT-based systems for more precise and efficient intracellular delivery.

References

Role of the GGG linker in TAT peptide conjugate flexibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the GGG Linker in TAT Peptide Conjugate Flexibility

Introduction: The Convergence of Peptides and Payloads

The development of sophisticated drug delivery systems is a cornerstone of modern therapeutics. Among the most promising strategies is the use of cell-penetrating peptides (CPPs), which possess the remarkable ability to traverse cellular membranes and deliver a wide array of molecular cargoes into the cytoplasm and nucleus. The HIV-1 trans-activator of transcription (TAT) peptide, particularly the sequence YGRKKRRQRRR, is one of the most extensively studied CPPs, renowned for its high efficiency in translocating cargoes across cell membranes in an apparently energy-independent manner.[1][2]

The efficacy of a TAT-based delivery system hinges on the successful conjugation of the TAT peptide to its cargo—be it a small molecule drug, a protein, an oligonucleotide, or a nanoparticle.[3][4] This connection is mediated by a chemical linker, a component whose significance is often understated. The linker's chemical nature, length, and flexibility can profoundly influence the conjugate's overall stability, solubility, pharmacokinetics, and, most critically, its biological activity.[4][5]

This technical guide focuses on the role of one of the most frequently used flexible linkers: the triglycine (B1329560) (GGG) peptide. We will explore the biophysical rationale for its use, its impact on the structural dynamics and flexibility of TAT-cargo conjugates, and its influence on the ultimate biological outcome of cellular delivery.

The Triglycine Linker: An Archetype of Flexibility

Peptide linkers are broadly categorized as flexible, rigid, or cleavable. The triglycine linker is a classic example of a flexible linker, and its utility stems from the unique properties of the glycine (B1666218) residue.[6]

  • Maximal Conformational Freedom: Glycine is the simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain minimizes steric hindrance, allowing for a wide range of motion around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. A polyglycine sequence, therefore, acts as a highly flexible, unstructured tether.

  • Hydrophilicity and Neutrality: The GGG linker is chemically inert and hydrophilic, which helps to maintain the aqueous solubility of the entire conjugate and reduces the risk of aggregation, a common problem when conjugating hydrophobic drugs or peptides.[5]

  • Biocompatibility: As a simple peptide sequence, the GGG linker is readily biocompatible and is not expected to elicit an immunogenic response.

The primary function of this flexible linker is to act as a spatial separator, ensuring that the TAT peptide and its cargo can function independently without mutual interference.

Impact of the GGG Linker on Conjugate Structure and Function

The introduction of a GGG linker between the TAT peptide and its cargo has several critical implications for the conjugate's mechanism of action.

Preserving TAT-Membrane Interaction

The cellular entry of the TAT peptide is initiated by a strong electrostatic interaction between its positively charged arginine and lysine (B10760008) residues and the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans and phosphate (B84403) groups on the lipid bilayer.[1][2][3] A bulky or improperly positioned cargo can sterically block these essential residues, hindering the initial binding event and reducing uptake efficiency.

The GGG linker provides the necessary spatial separation to ensure the cationic side chains of the TAT peptide remain fully exposed and available for membrane interaction. This preserves the fundamental cell-penetrating capability of the peptide.

dot

TAT_Uptake cluster_direct Direct Translocation cluster_endo Endocytosis membrane Plasma Membrane conjugate1 TAT-GGG-Cargo pore Transient Pore conjugate1->pore Induces Pore Formation conjugate2 TAT-GGG-Cargo invagination Membrane Invagination conjugate2->invagination Triggers Uptake translocated TAT-GGG-Cargo pore->translocated Translocates endosome Endosome released TAT-GGG-Cargo endosome->released Escape escape Endosomal Escape G A 1. Synthesize & Purify TAT-GGG-Fluorophore Conjugate C 3. Incubate Cells with Conjugate (e.g., 5µM, 2h) A->C B 2. Seed Cells in Multi-well Plate (e.g., HeLa, 24h) B->C D 4. Wash Cells to Remove Surface-Bound Conjugate (Cold PBS) C->D E 5. Detach Cells (Trypsinization) D->E F 6. Analyze by Flow Cytometry E->F G 7. Image by Confocal Microscopy (Parallel Sample) E->G for imaging H Quantitative Uptake Data (Mean Fluorescence Intensity) F->H I Qualitative Localization Data (Intracellular Distribution) G->I

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cys(Npys) Conjugation Chemistry for Peptide Modification

This guide provides a comprehensive overview of the principles and applications of 3-nitro-2-pyridinesulfenyl cysteine (Cys(Npys)) conjugation chemistry for the modification of peptides. This powerful technique is instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for chemical biology.

Core Principles of Cys(Npys) Conjugation

The Cys(Npys) group serves a dual role as both a protecting group for the cysteine thiol and an activating group for disulfide bond formation. The conjugation process is based on a thiol-disulfide exchange reaction. The Npys-activated cysteine on a peptide readily reacts with a free sulfhydryl group on a target molecule, such as another peptide, a protein, or a small molecule drug, to form a stable disulfide linkage. This reaction is highly specific for thiols and proceeds under mild conditions, making it ideal for modifying sensitive biological molecules. A key advantage of this method is the release of the chromophoric byproduct, 3-nitro-2-thiopyridone, which allows for real-time spectrophotometric monitoring of the conjugation reaction.

The general mechanism involves the nucleophilic attack of a deprotonated thiol (thiolate) on the sulfur atom of the Npys group, leading to the formation of a new disulfide bond and the liberation of 3-nitro-2-thiopyridone.

Quantitative Data on Cys(Npys) Conjugation

The efficiency of Cys(Npys) conjugation is influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following tables summarize key quantitative data gathered from various studies.

ParameterValue/RangeConditionsReference
Optimal pH 7.5 - 8.5For efficient thiol-disulfide exchange
4.35For selective disulfide exchange in specific applications
Reaction Time 5 min - 4 hoursDependent on reactants and conditions
Isolated Yield 28% (for a 13-step one-pot synthesis of oxytocin)On-resin sulfenylation and ligation
Conversion Rate >99%On-resin sulfenylation with Npys-OPh(pF) in 10% AcOH/DMF for 1h at r.t.

Table 1: Reaction Conditions and Yields for Cys(Npys) Conjugation

Reagent/LinkageStability ConditionsObservationsReference
S-Npys group Stable to "high" HF acidolysisSuitable for Boc/benzyl solid-phase peptide synthesis (SPPS)
Incompatible with Fmoc SPPSUnstable to piperidine (B6355638) used in Fmoc deprotection
Stable in aqueous solution (pH 2-8.8)No hydrolysis observed over one week
Boc-Cys(Npys)-OPfp derivative Stable in the presence of pentafluorophenolAllows for introduction to the N-terminus of polypeptide branches

Table 2: Stability of the Npys Group and Linkages

Detailed Experimental Protocols

Protocol for On-Resin Introduction of Cys(Npys)

This protocol describes the introduction of a Cys(Npys) residue at the N-terminus of a peptide synthesized on a solid support using Boc chemistry.

Materials:

  • Peptidyl-resin (e.g., Rink amide resin)

  • Boc-Cys(Npys)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in NMP.

  • Wash the resin with NMP (3 x 3 mL, 30 s).

  • Prepare a coupling solution of Boc-Cys(Npys)-OH (10 equiv.), HATU (9.5 equiv.), and DIEA (20 equiv.) in NMP.

  • Add the coupling solution to the resin and stir for 4 hours at room temperature.

  • Drain the reactor and wash the resin with DCM (3 x 3 mL, 30 s) and NMP (3 x 3 mL, 30 s).

  • Proceed with the conjugation reaction or cleave the peptide from the resin.

Protocol for Cys(Npys) Peptide Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a purified Cys(Npys)-activated peptide to a protein with an available cysteine residue.

Materials:

  • Cys(Npys)-activated peptide

  • Thiol-containing protein (e.g., bovine serum albumin with reduced disulfides)

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Reaction vessel

Procedure:

  • Dissolve the Cys(Npys)-peptide in the phosphate buffer.

  • Dissolve the thiol-containing protein in the same buffer.

  • Mix the peptide and protein solutions in the desired molar ratio (e.g., 10:1 peptide to protein).

  • Incubate the reaction mixture at room temperature with gentle stirring.

  • Monitor the reaction progress by measuring the absorbance of the released 3-nitro-2-thiopyridone at 324 nm.

  • Once the reaction is complete (no further increase in absorbance), the conjugate can be purified.

Protocol for Purification and Characterization of the Conjugate

Materials:

  • Crude conjugation reaction mixture

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Appropriate C18 or C4 column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Acidify the reaction mixture with TFA.

  • Inject the mixture onto the RP-HPLC column.

  • Elute the conjugate using a gradient of mobile phase B.

  • Collect the fractions corresponding to the conjugate peak.

  • Lyophilize the purified fractions.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

Visualizations of Mechanisms and Workflows

Cys(Npys) Conjugation Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Thiol-Disulfide Exchange cluster_products Products Peptide_Cys_Npys Peptide-Cys(Npys) Thiolate_Attack Nucleophilic Attack by Thiolate Peptide_Cys_Npys->Thiolate_Attack Activated Cysteine Target_SH Target Molecule-SH Target_SH->Thiolate_Attack Free Thiol Disulfide_Bond_Formation New Disulfide Bond Formation Thiolate_Attack->Disulfide_Bond_Formation Byproduct_Release Release of 3-nitro-2-thiopyridone Disulfide_Bond_Formation->Byproduct_Release Conjugate Peptide-S-S-Target Molecule Disulfide_Bond_Formation->Conjugate Byproduct 3-nitro-2-thiopyridone Byproduct_Release->Byproduct

Caption: Mechanism of Cys(Npys) conjugation.

Experimental Workflow for Peptide Modification

G Start Start: Peptide Synthesis Npys_Activation Introduction of Cys(Npys) Start->Npys_Activation Cleavage Cleavage and Deprotection Npys_Activation->Cleavage Purification1 HPLC Purification of Npys-Peptide Cleavage->Purification1 Conjugation Conjugation to Thiol-Molecule Purification1->Conjugation Purification2 HPLC Purification of Conjugate Conjugation->Purification2 Characterization Mass Spectrometry Analysis Purification2->Characterization End Final Product Characterization->End

Caption: Experimental workflow for Cys(Npys) peptide conjugation.

Application in Targeted Drug Delivery via Cell-Penetrating Peptides (CPPs)

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CPP_Conjugate CPP-Drug Conjugate (via Cys(Npys)) Endocytosis Endocytosis CPP_Conjugate->Endocytosis Binding to Cell Surface Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Drug_Release Drug Release (e.g., via Glutathione) Endosomal_Escape->Drug_Release Target Intracellular Target Drug_Release->Target

Biophysical Properties of the TAT (47-57) Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein is a potent regulator of viral gene expression. A small, highly cationic fragment of this protein, spanning residues 47-57, has garnered significant attention for its remarkable ability to traverse biological membranes. This peptide, commonly referred to as TAT (47-57), has the amino acid sequence Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (YGRKKRRQRRR)[1]. Its capacity to penetrate cells has positioned it as a leading cell-penetrating peptide (CPP) for the delivery of a wide range of therapeutic and diagnostic cargoes, including proteins, nucleic acids, and nanoparticles[1][2]. Understanding the fundamental biophysical properties of TAT (47-57) is paramount for its effective application in drug development and biomedical research. This technical guide provides a comprehensive overview of the core biophysical characteristics of the TAT (47-57) peptide, with a focus on its structure, membrane interaction, and translocation mechanisms.

Core Biophysical Properties

The TAT (47-57) peptide is characterized by its high net positive charge at physiological pH, primarily due to the presence of six arginine and two lysine (B10760008) residues[3]. This polycationic nature is a key determinant of its interaction with negatively charged components of the cell surface and plasma membrane.

Structure and Conformation

In aqueous solution, the TAT (47-57) peptide predominantly exists in a random coil conformation, as indicated by circular dichroism (CD) spectroscopy[3]. This flexible structure is thought to be advantageous for its interaction with the diverse and dynamic environment of the cell surface. Upon interaction with lipid membranes, there is no significant induction of a helical structure[3].

Data Presentation: Quantitative Biophysical Parameters

The interaction of TAT (47-57) with lipid membranes has been quantitatively characterized by various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters from the literature.

ParameterValueLipid CompositionMethodReference
Dissociation Constant (Kd) 32.0 ± 5.6 µMPOPCSecond Harmonic Generation[4]
7.5 ± 2.0 µMPOPGSecond Harmonic Generation[4]
Apparent Binding Constant (Kapp) ~103 - 104 M-1POPC/POPGIsothermal Titration Calorimetry[5][6]
Intrinsic Binding Constant (Kp) ~1 - 10 M-1POPC/POPGIsothermal Titration Calorimetry[5]
Reaction Enthalpy (ΔH°) ~ -1.5 kcal/molPOPC/POPGIsothermal Titration Calorimetry[5][6]
Binding Stoichiometry (Peptide:Lipid) ~ 1:8POPGLight Scattering[5][6]

Table 1: Thermodynamic Parameters of TAT (47-57) Binding to Model Lipid Membranes. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol).

Membrane Translocation

The translocation of TAT (47-57) across the plasma membrane is a complex process that is influenced by the lipid composition of the membrane. The presence of negatively charged lipids, such as phosphatidylserine (B164497) (PS), and lipids that induce negative membrane curvature, like phosphatidylethanolamine (B1630911) (PE), has been shown to facilitate its translocation[7][8]. For instance, rhodamine-tagged TAT (47-57) rapidly crosses giant unilamellar vesicles (GUVs) composed of PS/PC/PE, while its entry into GUVs made of only PS/PC is significantly slower[7][8].

Mechanisms of Cellular Uptake

The precise mechanism of TAT (47-57) cellular entry is still a subject of active research, with evidence supporting multiple pathways. These can be broadly categorized into direct penetration and endocytosis.

dot

cluster_direct Direct Penetration cluster_endocytosis Endocytosis Pore Formation Pore Formation Membrane Destabilization Membrane Destabilization Clathrin-Mediated Clathrin-Mediated Caveolae-Mediated Caveolae-Mediated Macropinocytosis Macropinocytosis TAT (47-57) TAT (47-57) Cellular Uptake Cellular Uptake TAT (47-57)->Cellular Uptake Initiates Cellular Uptake->Pore Formation Cellular Uptake->Membrane Destabilization Cellular Uptake->Clathrin-Mediated Cellular Uptake->Caveolae-Mediated Cellular Uptake->Macropinocytosis

Caption: Cellular uptake mechanisms of the TAT (47-57) peptide.

Interaction with the Cytoskeleton

Upon entering the cell, the TAT (47-57) peptide can interact with the actin cytoskeleton. This interaction is thought to play a role in the subsequent intracellular trafficking of the peptide and its cargo. The highly cationic nature of the peptide facilitates a strong interaction with the negatively charged filamentous actin (F-actin)[9]. This interaction can lead to the remodeling of the cytoskeleton, which may promote cellular uptake through mechanisms like macropinocytosis[9][10].

dot

TAT_Peptide TAT (47-57) Peptide Cell_Membrane Cell Membrane TAT_Peptide->Cell_Membrane Translocates Actin_Cytoskeleton Actin Cytoskeleton TAT_Peptide->Actin_Cytoskeleton Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Cytoskeletal_Remodeling Cytoskeletal Remodeling Actin_Cytoskeleton->Cytoskeletal_Remodeling Induces Endocytosis Enhanced Endocytosis (e.g., Macropinocytosis) Cytoskeletal_Remodeling->Endocytosis

Caption: Interaction of TAT (47-57) with the actin cytoskeleton.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Peptide-Liposome Interaction

Objective: To determine the thermodynamic parameters (Kd, ΔH°, stoichiometry) of TAT (47-57) binding to liposomes.

Methodology:

  • Sample Preparation:

    • Prepare a solution of TAT (47-57) peptide in the desired buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined, typically in the range of 40 µM.

    • Prepare unilamellar liposomes of the desired lipid composition (e.g., POPC, POPC/POPG) by extrusion. The final lipid concentration should be significantly higher than the peptide concentration, for instance, 400 µM.

    • Ensure that the peptide and liposome (B1194612) solutions are in identical, degassed buffer to minimize heats of dilution.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm, respectively).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration:

    • Load the TAT (47-57) solution into the sample cell.

    • Load the liposome suspension into the injection syringe.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the liposome solution into the peptide solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment (titrating liposomes into buffer).

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding model) to extract the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the secondary structure of TAT (47-57) in solution and upon interaction with membrane-mimicking environments.

Methodology:

  • Sample Preparation:

    • Dissolve the TAT (47-57) peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 25-50 µM.

    • To mimic a membrane environment, prepare samples in the presence of liposomes or membrane-mimetic solvents like 2,2,2-trifluoroethanol (B45653) (TFE).

  • CD Spectrometer Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Set the wavelength range, typically from 190 to 250 nm.

    • Set the scanning speed and the number of accumulations to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum of the buffer (or buffer with liposomes) as a baseline.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the shape of the spectrum to qualitatively determine the secondary structure content. A minimum around 198 nm is characteristic of a random coil structure.

Fluorescence Microscopy for Cellular Uptake Visualization

Objective: To visualize the cellular uptake and intracellular localization of fluorescently labeled TAT (47-57).

Methodology:

  • Cell Culture:

    • Culture cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides suitable for microscopy.

  • Sample Preparation:

    • Prepare a stock solution of fluorescently labeled TAT (47-57) (e.g., FAM-labeled TAT (47-57)).

    • Dilute the labeled peptide in cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cellular Incubation:

    • Replace the cell culture medium with the medium containing the labeled peptide.

    • Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

    • For studying uptake mechanisms, pre-incubate cells with endocytosis inhibitors if required.

  • Imaging:

    • Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove extracellular peptide.

    • Image the cells using a confocal or fluorescence microscope with the appropriate filter sets for the fluorophore used.

    • Acquire images in different focal planes to assess intracellular localization.

dot

Start Start Cell_Culture Culture cells on microscopy-compatible plates Start->Cell_Culture Prepare_Peptide Prepare fluorescently labeled TAT (47-57) solution Cell_Culture->Prepare_Peptide Incubate_Cells Incubate cells with labeled peptide Prepare_Peptide->Incubate_Cells Wash_Cells Wash cells to remove extracellular peptide Incubate_Cells->Wash_Cells Image_Cells Image cells using fluorescence microscopy Wash_Cells->Image_Cells Analyze_Images Analyze images for uptake and localization Image_Cells->Analyze_Images End End Analyze_Images->End

References

The Dance of Delivery: An In-depth Technical Guide to the Interaction of TAT Peptides with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) peptide, a short, positively charged sequence, has emerged as a powerful tool in drug delivery, capable of traversing cellular membranes to deliver a wide array of cargo molecules. Understanding the intricate interactions between TAT peptides and lipid bilayers is paramount for optimizing their therapeutic potential. This technical guide delves into the core mechanisms of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanisms of TAT Peptide-Lipid Bilayer Interaction

The precise mechanism by which TAT peptides cross the formidable barrier of the cell membrane remains a subject of active investigation, with evidence supporting multiple pathways. The prevailing models can be broadly categorized as direct translocation and endocytosis-mediated uptake.

1.1. Direct Translocation: This energy-independent process involves the direct penetration of the TAT peptide through the lipid bilayer. Several models have been proposed to explain this phenomenon:

  • Pore Formation: At higher concentrations, TAT peptides are thought to aggregate on the membrane surface, inducing the formation of transient or stable pores.[1][2] The highly cationic nature of the peptide, rich in arginine and lysine (B10760008) residues, facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) groups of the lipid headgroups.[1] This interaction is believed to nucleate the formation of a water-filled pore, allowing the peptide and its cargo to translocate.[1][2] Molecular dynamics simulations have suggested the formation of transient pores with diameters of up to 3 nm.[3]

  • Carpet-like Mechanism: In this model, the peptides accumulate on the membrane surface, disrupting the bilayer integrity in a detergent-like manner, leading to transient destabilization and peptide entry.[4]

  • Inverted Micelle Formation: Another proposed mechanism involves the formation of inverted micelles, where the peptides and associated lipids create a transient, non-lamellar structure that facilitates translocation across the membrane.

1.2. Endocytosis-Mediated Uptake: This energy-dependent process involves the engulfment of the TAT peptide and its cargo by the cell membrane.

  • Macropinocytosis: A growing body of evidence points to macropinocytosis as a primary route for TAT peptide internalization.[1][5] This process is initiated by the binding of TAT peptides to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[6][7] This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement, membrane ruffling, and the formation of large, fluid-filled vesicles called macropinosomes.[1][2]

The choice of uptake mechanism is influenced by several factors, including peptide concentration, the nature and size of the cargo, and the specific cell type.

Quantitative Data on TAT Peptide-Lipid Bilayer Interactions

The following tables summarize key quantitative data from various studies on the interaction of TAT peptides with lipid bilayers.

ParameterValueExperimental SystemReference
Free Energy of Translocation ~75 kJ/mol (for a single peptide)Umbrella sampling molecular dynamics simulations (DPPC bilayer)[6]
Pore Size Up to 3 nmMolecular dynamics simulations[3]
Nanometer-sized (permeable to 1.3 kDa and 3 kDa dextran, but not 70 kDa dextran)Fluorescence efflux experiments with Giant Unilamellar Vesicles (GUVs)[8]
Peptide Diffusion Coefficient on Bilayer 5.3 ± 0.2 µm²/s (on neutral GUVs)Single-molecule tracking[7][9]
3.3 ± 0.2 µm²/s (on anionic GUVs)Single-molecule tracking[7][9]
Binding Affinity (to Heparan Sulfate) K₀ = (6.0 ± 0.6) x 10⁵ M⁻¹Isothermal Titration Calorimetry[7]
Reaction Enthalpy (to Heparan Sulfate) ΔH° = -4.6 kcal/molIsothermal Titration Calorimetry[10]
Membrane Curvature Induction Saddle-splay curvature (a = 10.7 nm)X-ray diffraction[5]

Table 1: Key Quantitative Parameters of TAT Peptide-Lipid Bilayer Interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of TAT peptides with lipid bilayers.

3.1. Fluorescence Leakage Assay

This assay is used to assess the ability of TAT peptides to disrupt the integrity of lipid vesicles.

  • Materials:

    • Large Unilamellar Vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein (B42510) or ANTS) and a quencher (e.g., Co²⁺ or DPX).

    • TAT peptide solution of known concentration.

    • Fluorometer.

    • Triton X-100 solution (for 100% leakage control).

  • Procedure:

    • Prepare LUVs with the desired lipid composition, encapsulating the dye/quencher pair.

    • Remove non-encapsulated dye and quencher by size-exclusion chromatography.

    • Place a known concentration of the LUV suspension in a cuvette in the fluorometer and record the baseline fluorescence.

    • Add the TAT peptide solution to the cuvette at the desired concentration.

    • Monitor the increase in fluorescence intensity over time. An increase in fluorescence indicates leakage of the contents from the vesicles.

    • After the reaction reaches a plateau, add Triton X-100 to lyse all vesicles and record the maximum fluorescence, representing 100% leakage.

    • Calculate the percentage of leakage induced by the peptide.[11][12][13]

3.2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to determine the thermodynamic parameters of binding between TAT peptides and lipid vesicles or other interaction partners like heparan sulfate.

  • Materials:

    • Isothermal titration calorimeter.

    • TAT peptide solution in a suitable buffer.

    • Suspension of lipid vesicles (e.g., LUVs) or heparan sulfate solution in the same buffer.

  • Procedure:

    • Load the TAT peptide solution into the sample cell of the calorimeter.

    • Load the lipid vesicle or heparan sulfate solution into the injection syringe.

    • Perform a series of small, sequential injections of the titrant (from the syringe) into the sample cell while monitoring the heat change.

    • Integrate the heat-change peaks to obtain the enthalpy change per injection.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[10][14]

3.3. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that provides real-time information on the mass and viscoelastic properties of thin films, making it ideal for studying the binding and interaction of TAT peptides with supported lipid bilayers.

  • Materials:

    • QCM-D instrument with sensor crystals (e.g., SiO₂ coated).

    • Vesicle solution for forming a supported lipid bilayer (SLB).

    • TAT peptide solution.

    • Buffer solution.

  • Procedure:

    • Establish a stable baseline with buffer flowing over the sensor crystal.

    • Introduce the vesicle solution to form a supported lipid bilayer on the sensor surface. The formation is observed as a characteristic change in frequency (Δf) and dissipation (ΔD).

    • Rinse with buffer to remove excess vesicles.

    • Introduce the TAT peptide solution and monitor the changes in Δf and ΔD in real-time.

    • Adsorption of the peptide to the bilayer will cause a decrease in frequency and an increase in dissipation. Membrane disruption can lead to more complex changes.

    • Analyze the data to determine the kinetics and extent of peptide binding and its effect on the bilayer structure.[4][15]

3.4. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the secondary structure of TAT peptides upon interaction with lipid vesicles, providing insights into conformational changes that may occur during the translocation process.

  • Materials:

    • CD spectropolarimeter.

    • TAT peptide solution.

    • Suspension of lipid vesicles (LUVs are preferred for equilibrium measurements).[14]

    • Quartz cuvette with a short path length.

  • Procedure:

    • Record the CD spectrum of the TAT peptide in buffer alone.

    • Prepare a mixture of the TAT peptide and lipid vesicles at the desired peptide-to-lipid ratio.

    • Record the CD spectrum of the peptide-vesicle mixture.

    • Subtract the spectrum of the lipid vesicles alone (if it has a signal) from the peptide-vesicle spectrum.

    • Analyze the resulting spectrum to determine changes in the secondary structure of the peptide (e.g., an increase in α-helicity or β-sheet content) upon binding to the lipid bilayer.[3]

Visualizing the Interactions and Pathways

4.1. Proposed Mechanisms of TAT Peptide-Lipid Bilayer Interaction

cluster_direct Direct Translocation cluster_endo Endocytosis Pore Formation Pore Formation Translocation Translocation Pore Formation->Translocation Carpet-like Carpet-like Carpet-like->Translocation Inverted Micelle Inverted Micelle Inverted Micelle->Translocation Macropinocytosis Macropinocytosis Intracellular Vesicle Intracellular Vesicle Macropinocytosis->Intracellular Vesicle TAT Peptide TAT Peptide TAT Peptide->Pore Formation TAT Peptide->Carpet-like TAT Peptide->Inverted Micelle TAT Peptide->Macropinocytosis Cytosolic Delivery Cytosolic Delivery Translocation->Cytosolic Delivery Endosomal Escape Endosomal Escape Intracellular Vesicle->Endosomal Escape Endosomal Escape->Cytosolic Delivery

Caption: Overview of proposed mechanisms for TAT peptide translocation across the lipid bilayer.

4.2. Experimental Workflow: Fluorescence Leakage Assay

A Prepare LUVs with Dye/Quencher B Purify LUVs A->B C Measure Baseline Fluorescence B->C D Add TAT Peptide C->D E Monitor Fluorescence Increase D->E F Add Triton X-100 (100% Leakage) E->F G Calculate % Leakage F->G

Caption: A simplified workflow for a fluorescence leakage assay to measure membrane disruption.

4.3. Signaling Pathway: TAT-Induced Macropinocytosis

TAT_Peptide TAT Peptide HSPG Heparan Sulfate Proteoglycan TAT_Peptide->HSPG Binds to Rac1 Rac1 Activation HSPG->Rac1 Activates PAK1 PAK1 Activation Rac1->PAK1 Activates Actin Actin Cytoskeleton Rearrangement PAK1->Actin Induces Membrane_Ruffling Membrane Ruffling Actin->Membrane_Ruffling Causes Macropinosome Macropinosome Formation Membrane_Ruffling->Macropinosome Leads to

Caption: Signaling cascade initiated by TAT peptide leading to macropinocytosis.

Conclusion

The interaction of TAT peptides with lipid bilayers is a multifaceted process involving a complex interplay of electrostatic and hydrophobic forces, leading to various translocation pathways. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental methodologies, is crucial for the rational design of more efficient and specific TAT-based drug delivery systems. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Mechanism of Npys-Cysteine Reaction with Free Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group is a crucial tool in the field of peptide and protein chemistry, primarily utilized as a protecting group for the thiol functionality of cysteine residues.[1][2] Its unique properties allow for the activation of the cysteine thiol, facilitating selective disulfide bond formation through a thiol-disulfide exchange reaction with a free thiol.[3] This guide provides a comprehensive overview of the underlying mechanism, quantitative data, and detailed experimental protocols relevant to this reaction, aimed at professionals in research and drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The reaction between an Npys-protected cysteine and a free thiol is a classic example of a thiol-disulfide exchange. This reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) from a free thiol-containing molecule on the sulfur atom of the Npys-cysteine's disulfide bond.[4][5]

The key steps of the mechanism are as follows:

  • Deprotonation of the Free Thiol: The reaction is typically carried out at a pH slightly above the pKa of the free thiol group, which promotes the formation of the more nucleophilic thiolate anion.[4]

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the Npys-cysteine adduct.

  • Formation of a New Disulfide Bond: This attack leads to the cleavage of the original disulfide bond and the formation of a new, mixed disulfide bond between the cysteine residue and the attacking thiol-containing molecule.

  • Release of the Leaving Group: The Npys group is released as 3-nitro-2-thiopyridone, a stable chromophore that can be monitored spectrophotometrically.

The overall reaction is a reversible equilibrium, but the formation of the stable 3-nitro-2-thiopyridone leaving group often drives the reaction to completion.

Npys_Cysteine_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate State cluster_products Products NpysCys Npys-S-S-Cysteine TransitionState Transition State [R-S···S(Npys)···S-Cys]⁻ NpysCys->TransitionState FreeThiol R-SH (Free Thiol) Thiolate R-S⁻ (Thiolate) FreeThiol->Thiolate Deprotonation (pH > pKa) Thiolate->TransitionState Nucleophilic Attack MixedDisulfide Cysteine-S-S-R TransitionState->MixedDisulfide New Disulfide Bond NpysLeavingGroup 3-nitro-2-thiopyridone TransitionState->NpysLeavingGroup Release of Leaving Group Experimental_Workflow start Start dissolve_reactants Dissolve Npys-peptide and Thiol-protein in degassed buffer start->dissolve_reactants mix_reactants Mix reactants in an inert atmosphere dissolve_reactants->mix_reactants monitor_reaction Monitor reaction progress by UV-Vis at 336 nm and HPLC mix_reactants->monitor_reaction quench_reaction Quench reaction when complete (e.g., by lowering pH) monitor_reaction->quench_reaction purify_product Purify the product using reverse-phase HPLC quench_reaction->purify_product characterize_product Characterize the product by Mass Spectrometry purify_product->characterize_product end End characterize_product->end

References

Decoding the Gateway: A Technical Guide to the Structural Requirements of the TAT Peptide Transduction Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that has the remarkable ability to cross cellular membranes and deliver a wide array of cargo molecules into cells.[1][2] This property has made the TAT peptide a valuable tool in research and a promising vector for therapeutic drug delivery.[1] Understanding the precise structural features that govern this cell-penetrating capability is paramount for the rational design of more efficient and specific delivery systems. This technical guide provides an in-depth analysis of the core structural requirements for the TAT PTD, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Structural Requirements of the TAT Peptide

The transduction competency of the TAT peptide is primarily dictated by its amino acid sequence, charge distribution, and, to a lesser extent, its secondary structure. The minimal sequence required for transduction has been identified as the highly basic region spanning residues 49-57, with the sequence RKKRRQRRR.[2] The full native sequence often used in studies is GRKKRRQRRRPQ.[3]

The Primacy of Positive Charge: Arginine and Lysine (B10760008) Residues

The high density of basic residues is the most critical feature of the TAT PTD. These positively charged amino acids, particularly arginine, are essential for the initial electrostatic interactions with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, which serves as the primary receptor for TAT-mediated entry.[1][4]

While both arginine and lysine contribute to the peptide's positive charge, studies have shown that arginine is more efficient at promoting transduction. The guanidinium (B1211019) group of arginine can form bidentate hydrogen bonds with the sulfate, phosphate, and carboxylate groups on the cell surface, leading to a stronger interaction compared to the primary amine of lysine.[5] Some studies have shown that replacing all lysine residues with arginines can enhance transduction efficiency.

Impact of Sequence Modifications on Transduction Efficiency

The orientation and relative location of the TAT peptide in a fusion protein appear to have a lesser effect on its transduction capability. Studies using TAT-EGFP conjugates, where the TAT peptide was fused to either the N- or C-terminus of the green fluorescent protein (GFP) and in both forward and reverse orientations, showed nearly equal transduction efficiency in vitro.[6]

Quantitative Analysis of TAT Peptide Derivatives

To facilitate a clear comparison of the transduction efficiencies of various TAT peptide constructs, the following table summarizes quantitative data from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, cell types, and cargo molecules.

Peptide SequenceModificationCargoCell LineRelative Transduction Efficiency (%)Reference(s)
YGRKKRRQRRRWild-Type TAT(47-57)EGFPHeLa, PC12~100[6]
RRRQRRKKRGYReversed TAT(47-57)EGFPHeLa, PC12~100[6]
GRKKRRQRRRPQ-C16Palmitoylation5-FAMMCF-7Significantly Increased vs. Unmodified[7][8]
GRKKRRQRRRPQUnmodifiedDoxorubicinKB-3-1, KB-V1Lower than free Doxorubicin[8]
GRKKRRQRRRPQ-C16PalmitoylationDoxorubicinKB-3-1, KB-V1Significantly Increased vs. Unmodified[8]
RKKRRQRRRMinimal TAT PTDRitonavir NanoparticlesHUVECIncreased with higher peptide density[2]
Scrambled RKKRRQRRRScrambled SequenceRitonavir NanoparticlesHUVECNo significant uptake[2]

Table 1: Quantitative Comparison of Transduction Efficiencies for TAT Peptide Derivatives. The relative transduction efficiency is presented as a percentage of the control or unmodified peptide where available. 5-FAM: 5-Carboxyfluorescein, Doxorubicin: an anticancer drug, EGFP: Enhanced Green Fluorescent Protein, HUVEC: Human Umbilical Vein Endothelial Cells.

Mechanism of TAT-Mediated Transduction

The entry of the TAT peptide into cells is an energy-dependent process that is now widely believed to occur primarily through endocytosis, with macropinocytosis being a key pathway.[4][9][10] The process can be broken down into several key steps:

  • Cell Surface Binding: The positively charged TAT peptide initially binds to negatively charged HSPGs on the cell surface.[4]

  • Induction of Macropinocytosis: This binding event is thought to trigger membrane ruffling and the formation of large, irregular vesicles called macropinosomes.[9][10] This process involves the actin cytoskeleton.[10]

  • Internalization: The TAT peptide and its associated cargo are engulfed by the macropinosome and internalized into the cell.

  • Endosomal Escape: For the cargo to be biologically active, it must escape the endosomal pathway and reach the cytoplasm or nucleus. The precise mechanism of endosomal escape is still under investigation.

The following diagram illustrates the proposed signaling pathway for TAT peptide uptake via HSPG-mediated macropinocytosis.

TAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT TAT Peptide HSPG Heparan Sulfate Proteoglycan (HSPG) TAT->HSPG Electrostatic Interaction Actin Actin Cytoskeleton HSPG->Actin Induces Membrane Ruffling Signaling_Cascade Signaling Cascade HSPG->Signaling_Cascade Macropinosome Macropinosome Actin->Macropinosome Formation EndosomalEscape Endosomal Escape Macropinosome->EndosomalEscape Maturation Cytosol Cytosolic Cargo Release EndosomalEscape->Cytosol PKC PKC JNK JNK PKC->JNK PI3K PI3K mTOR mTOR PI3K->mTOR JNK->Actin mTOR->Actin Signaling_Cascade->PKC Signaling_Cascade->PI3K

Caption: Proposed signaling pathway for TAT peptide transduction via HSPG-mediated macropinocytosis.

Experimental Protocols for Assessing Transduction Efficiency

Accurate and reproducible methods are essential for quantifying the transduction efficiency of TAT peptides and their derivatives. The two most common techniques are flow cytometry and fluorescence microscopy.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol provides a step-by-step guide for quantifying the uptake of a fluorescently labeled TAT peptide (e.g., FITC-TAT) into a cell suspension.

Materials:

  • Cells in suspension (e.g., Jurkat or trypsinized adherent cells)

  • Fluorescently labeled TAT peptide (e.g., FITC-TAT)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% fetal bovine serum)

  • Propidium (B1200493) iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in flow cytometry staining buffer to a concentration of 1 x 10^6 cells/mL.

  • Peptide Incubation: Add the fluorescently labeled TAT peptide to the cell suspension at the desired final concentration. Incubate for a specific time (e.g., 1 hour) at 37°C. Include a negative control of untreated cells.

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.

  • Viability Staining: Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer and add a viability dye such as propidium iodide (PI) according to the manufacturer's instructions. This allows for the exclusion of dead cells, which can non-specifically take up the fluorescent peptide.

  • Data Acquisition: Analyze the cells on a flow cytometer. Excite the fluorophore with the appropriate laser and collect the emission signal in the corresponding channel (e.g., FITC in the FL1 channel). Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate on the live cell population using the viability dye staining. The mean fluorescence intensity (MFI) of the live cell population is proportional to the amount of internalized peptide.

The following diagram outlines the general workflow for this flow cytometry experiment.

Flow_Cytometry_Workflow Start Start: Cell Suspension Incubate Incubate with Fluorescent TAT Peptide Start->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Stain Stain with Viability Dye Wash->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Mean Fluorescence Intensity Acquire->Analyze

References

The Influence of Cargo Properties on TAT-Mediated Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for delivering a wide array of cargo molecules into cells, surmounting the significant barrier of the cell membrane.[1] This cell-penetrating peptide (CPP) can facilitate the intracellular delivery of molecules ranging from small chemical compounds to large proteins and nanoparticles.[2][3] However, the efficiency of TAT-mediated delivery is not uniform and is significantly influenced by the physicochemical properties of the cargo it transports. Understanding these influences is paramount for the rational design of effective TAT-based therapeutic and diagnostic agents.

This technical guide provides an in-depth analysis of how cargo properties—namely size, charge, and hydrophobicity—affect TAT-mediated cellular uptake and intracellular trafficking. It further details the experimental protocols necessary to quantify these effects and visualizes the key cellular pathways and experimental workflows involved.

The Critical Role of Cargo Characteristics

The journey of a TAT-cargo conjugate into a cell is a multi-step process, initiated by interactions with the cell surface and proceeding through internalization, primarily via endocytosis.[4][5] The intrinsic properties of the cargo can modulate the efficiency of each of these steps.

Cargo Size and Shape

The dimensions of the cargo molecule play a pivotal role in the efficiency of TAT-mediated transport. While TAT has been shown to deliver a broad range of cargo sizes, from small peptides to large proteins and nanoparticles, there is a clear correlation between size and uptake efficiency.[2][3]

Generally, smaller cargoes tend to be transported more efficiently than larger ones.[6] Studies using modified pre-SufI cargoes of varying sizes demonstrated that cargo size and shape significantly influence transportability.[6] For instance, the presence of a bulky avidin (B1170675) tetramer substantially inhibited the transport of a biotinylated pre-SufI cargo.[6] This suggests that the TAT machinery has dimensional constraints for efficient translocation.

However, the relationship is not always linear, and the method of conjugation can also impact the delivery of large cargoes.[7] While TAT has been successfully used to deliver proteins ranging from 30 kDa to 150 kDa, the efficiency can be unpredictable and often needs to be empirically determined for each new cargo.[2][8]

Cargo Charge

The net charge of the cargo molecule is another critical determinant of TAT-mediated delivery efficiency. The TAT peptide itself is highly cationic, rich in arginine and lysine (B10760008) residues, which facilitates its initial electrostatic interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans.[4][9]

The charge of the cargo can either enhance or diminish this interaction. A study investigating the effect of net cargo charge found that positively charged cargoes enhanced the overall uptake of TAT-cargo complexes.[10][11] Conversely, neutral and negatively charged cargoes were found to diminish uptake.[10][11] This is likely because a net positive charge on the complex strengthens the electrostatic attraction to the anionic cell surface. However, it is important to note that excessive positive charge can sometimes lead to increased cytotoxicity.[10]

Interestingly, the conjugation of negatively charged macromolecules to positively charged CPPs can lead to charge neutralization, which has been explored as a strategy to prevent non-specific uptake in drug delivery applications.[10]

Cargo Hydrophobicity

The hydrophobicity of the cargo can significantly influence the mechanism and efficiency of TAT-mediated uptake. Increased hydrophobicity can enhance the interaction of the TAT-cargo complex with the lipid bilayer of the cell membrane.[9]

Studies have shown a positive correlation between the hydrophobicity of a group attached to a TAT peptide and its delivery efficiency.[12] The addition of a hydrophobic unit, such as palmitic acid, to a TAT conjugate has been shown to greatly improve cellular uptake.[9] This is thought to occur by the hydrophobic moiety inserting into the lipid bilayer, thereby enhancing the adsorption-mediated endocytosis pathway.[9] Furthermore, hydrophobicity is a key factor in promoting endosomal escape, a critical step for the cargo to reach the cytosol and exert its biological function.[12][13]

Quantitative Analysis of TAT-Mediated Delivery

To rigorously assess the influence of cargo properties, quantitative data on uptake efficiency is essential. The following tables summarize key findings from the literature.

CargoCell LineUptake Efficiency (relative to control)Reference
Avidin (68 kDa)HeLa~8-fold increase[7]
Streptavidin (53 kDa)HeLaSignificantly higher than unconjugated[7]
Cargo PropertyEffect on UptakeReference
Size Smaller cargoes generally show higher transport efficiency.[6][6]
Charge Positively charged cargoes enhance uptake, while neutral and negatively charged cargoes diminish it.[10][11][10][11]
Hydrophobicity Increased hydrophobicity can improve cellular uptake and endosomal escape.[9][12][9][12]

Experimental Protocols

Accurate and reproducible quantification of cellular uptake and endosomal escape is crucial for evaluating the efficacy of TAT-mediated delivery systems. The following are detailed methodologies for key experiments.

Cellular Uptake Quantification by Flow Cytometry

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized a fluorescently labeled cargo and the mean fluorescence intensity of the cell population.[7]

Materials:

  • Cells of interest (e.g., HeLa)

  • 24-well plates

  • Complete culture medium

  • Fluorescently labeled TAT-cargo conjugate (e.g., FITC-labeled)

  • Phosphate-buffered saline (PBS), ice-cold

  • Non-enzymatic cell dissociation solution

  • Trypan Blue solution (0.2% w/v)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in a 24-well plate and culture to 70-80% confluency.[7]

  • Treatment: Incubate the cells with the fluorescently labeled TAT-cargo conjugate at various concentrations and for different time points. Include a control group with the labeled cargo alone.[7]

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized conjugate.[7]

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.[7]

  • Trypan Blue Quenching: To distinguish between membrane-bound and internalized protein, incubate the cells with Trypan Blue solution for 5-10 minutes on ice. Trypan Blue quenches the fluorescence of surface-bound fluorophores.[7]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.

Quantification of Internalized Protein by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive method to measure the total amount of internalized protein within a cell lysate.[7]

Materials:

  • Treated cells

  • Lysis buffer with protease inhibitors

  • BCA or Bradford assay reagents

  • 96-well ELISA plate

  • Capture antibody specific for the cargo protein

  • Blocking buffer

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Enzyme substrate

  • Plate reader

Procedure:

  • Cell Lysis: After treatment and washing, lyse the cells using a suitable lysis buffer containing protease inhibitors.[7]

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay for normalization.[7]

  • ELISA: a. Coat a 96-well plate with a capture antibody specific for the cargo protein. b. Block non-specific binding sites.[7] c. Add the cell lysates and a standard curve of the cargo protein to the wells. d. Add a detection antibody conjugated to an enzyme.[7] e. Add the enzyme substrate and measure the resulting signal using a plate reader.[7]

  • Data Analysis: Calculate the concentration of the internalized protein in the cell lysates based on the standard curve and normalize to the total protein concentration.[7]

Assessment of Endosomal Escape by Confocal Microscopy

Confocal microscopy is used to visualize the subcellular localization of the internalized cargo and assess its escape from endosomes.[7]

Materials:

  • Cells grown on coverslips

  • Fluorescently labeled TAT-cargo conjugate

  • Lysosomal marker (e.g., LysoTracker)

  • Nuclear stain (e.g., DAPI)

  • 4% Paraformaldehyde

  • 0.1% Triton X-100 (for permeabilization if needed)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Treatment: Incubate cells grown on coverslips with the fluorescently labeled TAT-cargo conjugate.

  • Staining: Stain for specific organelles, such as lysosomes with LysoTracker and the nucleus with DAPI, to assess co-localization with the internalized cargo.[7]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde. If intracellular antibody staining is required, permeabilize the cells with 0.1% Triton X-100.[7]

  • Imaging: Acquire z-stack images using a confocal microscope.[7]

  • Image Analysis: Quantify the fluorescence intensity and co-localization of the cargo with endo-lysosomal markers using image analysis software. A diffuse cytoplasmic signal indicates endosomal escape, while a punctate pattern suggests entrapment in vesicles.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in TAT-mediated delivery.

TAT_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Cargo TAT-Cargo Complex HSPG Heparan Sulfate Proteoglycans TAT_Cargo->HSPG Electrostatic Interaction Endosome Endosome HSPG->Endosome Endocytosis Membrane Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation Pathway Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (if applicable)

Figure 1: Cellular uptake pathway of TAT-cargo complexes.

Experimental_Workflow_Uptake cluster_analysis Analysis Start Start: Cell Culture Incubation Incubate cells with fluorescent TAT-cargo Start->Incubation Washing Wash cells to remove non-internalized cargo Incubation->Washing Flow_Cytometry Flow Cytometry Washing->Flow_Cytometry Quantitative Uptake Confocal_Microscopy Confocal Microscopy Washing->Confocal_Microscopy Subcellular Localization

References

Methodological & Application

Delivering siRNA into Cells Using TAT Peptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to efficiently deliver small interfering RNA (siRNA) into cells is paramount for the success of RNA interference (RNAi)-based therapeutics and research. The trans-activator of transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known cell-penetrating peptide (CPP) that can traverse cellular membranes and deliver a variety of cargo molecules, including siRNA. This document provides detailed application notes and protocols for the delivery of siRNA into cells using the TAT peptide, aimed at researchers, scientists, and professionals in drug development.

Introduction

The TAT peptide, typically the short basic region of the protein (amino acids 48-60, GRKKRRQRRRPPQ), is rich in arginine and lysine (B10760008) residues, conferring a net positive charge. This cationic nature facilitates the formation of complexes with negatively charged siRNA molecules through electrostatic interactions. The delivery of these TAT-siRNA complexes into cells is a multi-step process that is thought to involve initial binding to heparan sulfate (B86663) proteoglycans on the cell surface, followed by internalization via endocytosis.[1][2] Overcoming the subsequent challenge of endosomal escape is crucial for the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[3]

Mechanisms of TAT-siRNA Cellular Uptake

The cellular uptake of TAT-siRNA complexes is an active process that can occur through several endocytic pathways. The primary mechanism is often dependent on the cell type, cargo size, and the specific TAT construct used.

  • Clathrin-Mediated Endocytosis : This is a common pathway for the internalization of TAT peptides and their cargo.[1]

  • Macropinocytosis : This process involves the formation of large vesicles and has also been identified as a significant entry route for TAT-cargo complexes.[4]

  • Caveolae-Mediated Endocytosis : Some studies have suggested the involvement of this pathway in the uptake of TAT fusion proteins.[4]

Once inside the cell, the TAT-siRNA complexes are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm. The low efficiency of this escape is a major bottleneck in TAT-mediated siRNA delivery.[3] To address this, various strategies have been developed, such as the co-administration of endosomolytic agents or the fusion of TAT with other peptides that promote endosomal disruption.[5]

Experimental Protocols

Here, we provide detailed protocols for the formation of TAT-siRNA complexes and their subsequent delivery into cultured mammalian cells.

Protocol 1: Non-Covalent TAT-siRNA Complex Formation

This protocol describes the formation of TAT-siRNA complexes based on electrostatic interaction.

Materials:

  • TAT peptide (e.g., TAT(48-60)) solution (1 mM in sterile, nuclease-free water)

  • siRNA duplex solution (20 µM in sterile, nuclease-free water)

  • Opti-MEM® I Reduced Serum Medium

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 24-well tissue culture plates

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a tissue culture plate to ensure they reach 70-90% confluency at the time of transfection.

  • Preparation of TAT-siRNA Complexes:

    • For a single well in a 24-well plate, dilute the desired amount of siRNA (e.g., to a final concentration of 50-100 nM) in 50 µL of Opti-MEM®.

    • In a separate tube, dilute the TAT peptide in 50 µL of Opti-MEM®. The optimal molar ratio of TAT to siRNA needs to be determined empirically, but a common starting point is a 20:1 molar ratio.

    • Add the diluted TAT peptide solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash once with sterile PBS.

    • Add 400 µL of fresh, serum-free medium to the well.

    • Add the 100 µL of TAT-siRNA complex solution to the well and gently swirl the plate to mix.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the transfection medium and replace it with 500 µL of complete cell culture medium.

    • Incubate the cells for an additional 24-72 hours before assessing gene knockdown.

Protocol 2: Assessment of Gene Knockdown by RT-qPCR

This protocol outlines the steps to quantify the reduction in target mRNA levels.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: At the desired time point post-transfection (e.g., 48 hours), lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, qPCR master mix, and nuclease-free water.

    • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to a negative control (e.g., cells treated with a non-targeting siRNA).

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is to evaluate the cytotoxicity of the TAT-siRNA complexes.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • Transfection: Perform the transfection in a 96-well plate as described in Protocol 1. Include untreated cells and cells treated with TAT peptide alone as controls.

  • MTT Addition: At 24-48 hours post-transfection, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Quantitative Data Summary

The efficiency of TAT-mediated siRNA delivery can vary depending on the cell type, siRNA sequence, TAT-siRNA ratio, and other experimental conditions. The following tables summarize representative quantitative data from various studies.

Cell Line Target Gene siRNA Concentration TAT:siRNA Molar Ratio Knockdown Efficiency (%) Reference
L929 (mouse fibroblast)p38 MAP Kinase10 µMConjugated36 ± 6[6]
HeLaCSKNot specifiedNot specified~40[3]
LNCaPARNot specifiedNot specified~50 (with TAT-S19-Ago2)[3]
A549TTF-133 nM1000:1>80 (with modified cyclic peptide)[7]
K562 (CML cells)BCR-ABLNot specifiedNot specifiedMore efficient than Lipofectamine[5]
Assay Treatment Cell Line Concentration Cell Viability (%) Reference
MTT AssayTAT(48-60)-siRNA conjugatesL92910 µMNo significant toxicity[6]
MTT AssayTat-LK15-siRNA complexesK562Not specifiedNo considerable cytotoxicity[5]
MTT AssaymTat/PEI/INT-siRNA complexesHaCaT0.8 ng/µl siRNA~100[8]

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for TAT-mediated siRNA delivery and subsequent analysis.

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis siRNA siRNA solution Complex TAT-siRNA Complex Formation siRNA->Complex TAT TAT peptide solution TAT->Complex Transfection Transfection Complex->Transfection Cells Seed Cells Cells->Transfection Incubation Incubation (24-72h) Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Viability Cell Viability Assay Incubation->Viability RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR Knockdown Gene Knockdown Analysis RT_qPCR->Knockdown Toxicity Toxicity Assessment Viability->Toxicity

Caption: Workflow for TAT-siRNA delivery and analysis.

Signaling Pathway of TAT-siRNA Entry

This diagram outlines the proposed mechanism of cellular uptake for TAT-siRNA complexes.

tat_siRNA_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_siRNA TAT-siRNA Complex HSPG Heparan Sulfate Proteoglycans TAT_siRNA->HSPG Binding Endosome Endosome HSPG->Endosome Endocytosis siRNA_cyto siRNA Endosome->siRNA_cyto Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading Cleavage mRNA Cleavage RISC->Cleavage siRNA_cyto->RISC

Caption: TAT-siRNA cellular uptake and mechanism of action.

Conclusion

The TAT peptide represents a valuable tool for the non-viral delivery of siRNA. While challenges such as endosomal escape remain, ongoing research into modified TAT peptides and combination strategies continues to improve its efficacy. The protocols and data presented here provide a solid foundation for researchers to develop and optimize TAT-based siRNA delivery systems for their specific applications in basic research and therapeutic development.

References

Application Notes and Protocols for the Synthesis and Purification of TAT (47-57) GGG-Cys(Npys)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical synthesis and purification of the cell-penetrating peptide TAT (47-57) modified with a triglycine (B1329560) linker and a C-terminal cysteine protected with a 3-nitro-2-pyridylsulfenyl (Npys) group. The target peptide sequence is YGRKKRRQRRR-GGG-C(Npys) . This peptide is a valuable tool for intracellular delivery of various cargo molecules.

Overview

The human immunodeficiency virus-1 (HIV-1) trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that allows it to penetrate cell membranes. The (47-57) fragment of this domain, with the sequence YGRKKRRQRRR, is a well-characterized cell-penetrating peptide (CPP) capable of delivering a variety of molecules into cells.[1][2] The addition of a flexible triglycine (GGG) linker and a C-terminal cysteine residue allows for the site-specific conjugation of cargo molecules. The Npys protecting group on the cysteine thiol facilitates efficient disulfide bond formation with other thiol-containing molecules.[3][4]

This protocol outlines the synthesis of TAT (47-57)-GGG-Cys(Npys) using solid-phase peptide synthesis (SPPS), followed by its purification via reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of TAT (47-57) and related peptides. These values are illustrative and may vary depending on the specific synthesis and purification conditions.

Table 1: Synthesis and Purification Yields

StepParameterTypical ValueReference
Solid-Phase Peptide SynthesisCrude Peptide Yield50-70%[5]
RP-HPLC PurificationPurified Peptide Yield15-30%[5]
Overall Yield Final Peptide Yield 8-20% Calculated

Table 2: Peptide Characterization Data

Analysis MethodParameterExpected Value for YGRKKRRQRRR-GGG-C(Npys)-NH₂Typical Observed ValueReference
Mass Spectrometry (ESI-MS)Molecular Weight (Monoisotopic)2106.1 Da[M+2H]²⁺: 1054.1 m/z, [M+3H]³⁺: 703.0 m/z, [M+4H]⁴⁺: 527.8 m/z[5]
Analytical RP-HPLCPurity>95%>95%[1][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of the peptide on a Rink Amide resin to generate a C-terminally amidated peptide, which is common for CPPs to increase stability. The Fmoc/tBu strategy is outlined here.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Cys(Npys)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT)[6]

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from Cys(Npys) and proceeding to Tyr. The coupling order is: Cys(Npys), Gly, Gly, Gly, Arg, Arg, Arg, Gln, Arg, Arg, Lys, Lys, Arg, Gly, Tyr.

  • Final Fmoc Deprotection: After coupling the final amino acid (Tyr), perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (5 times), DCM (5 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dried peptidyl-resin in a cleavage flask.

    • Add the freshly prepared ice-cold Reagent K cleavage cocktail.

    • Stir the mixture for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Note on Npys Stability: The Npys group can be unstable to the piperidine used for Fmoc deprotection, especially with repeated cycles.[3] While some syntheses are successful, an alternative strategy is to use Fmoc-Cys(Trt)-OH during SPPS and then convert the Cys(Trt) to Cys(Npys) post-cleavage by reacting the crude peptide with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP).[3]

Peptide Purification by RP-HPLC

Materials:

  • Crude lyophilized peptide

  • RP-HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of Solvent B can be added. Centrifuge the sample to remove any insoluble material.

  • Purification:

    • Equilibrate the preparative C18 column with a starting concentration of Solvent B (e.g., 5-10%).

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for this peptide would be from 10% to 40% Solvent B over 30-40 minutes at a flow rate of 10-15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white fluffy powder.

Peptide Characterization by Mass Spectrometry

Materials:

  • Purified lyophilized peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents and matrix for the chosen mass spectrometry technique

Procedure:

  • Sample Preparation: Prepare the peptide sample according to the instrument's guidelines.

  • Data Acquisition: Acquire the mass spectrum of the peptide.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized peptide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection 1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2 Chain_Elongation Chain Elongation Amino_Acid_Coupling->Chain_Elongation 3 Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection 4 Cleavage_and_Deprotection Cleavage & Deprotection Final_Deprotection->Cleavage_and_Deprotection 5 Peptide_Precipitation Peptide Precipitation Cleavage_and_Deprotection->Peptide_Precipitation RP_HPLC_Purification RP-HPLC Purification Peptide_Precipitation->RP_HPLC_Purification 6 Purity_Analysis Purity Analysis RP_HPLC_Purification->Purity_Analysis 7 Lyophilization Lyophilization Purity_Analysis->Lyophilization 8 Mass_Spectrometry Mass Spectrometry Lyophilization->Mass_Spectrometry 9

Caption: Workflow for the synthesis and purification of TAT (47-57) GGG-Cys(Npys).

Signaling Pathway (Illustrative)

The TAT (47-57) peptide facilitates the delivery of conjugated cargo across the cell membrane. The exact mechanism is still under investigation but is thought to involve direct membrane translocation and/or endocytosis.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT_Peptide TAT(47-57)-GGG-Cys(Npys)-Cargo Membrane_Translocation Direct Translocation TAT_Peptide->Membrane_Translocation Path 1 Endocytosis Endocytosis TAT_Peptide->Endocytosis Path 2 Cytosol Cytosol (Cargo Release) Membrane_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Endosome->Cytosol Endosomal Escape Target Intracellular Target Cytosol->Target

Caption: Putative cellular uptake pathways of TAT-conjugated cargo.

References

Application Notes and Protocols for TAT Peptide-Mediated Intracellular Antibody Delivery in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutic antibodies into living cancer cells presents a significant challenge in the development of novel anticancer therapies. The large size and hydrophilic nature of antibodies typically prevent their efficient passage across the plasma membrane. The HIV-1 trans-activator of transcription (TAT) peptide, a cell-penetrating peptide (CPP), has emerged as a promising tool to overcome this barrier. The TAT peptide, characterized by its arginine-rich sequence (GRKKRRQRRRPQ), can facilitate the intracellular delivery of a wide range of cargo molecules, including antibodies.[1]

These application notes provide a comprehensive overview of the use of TAT peptides for delivering antibodies into cancer cells. We will cover the mechanisms of TAT-mediated entry, detailed protocols for conjugating TAT peptides to antibodies, methods for quantifying intracellular delivery, and assays for assessing the cytotoxic effects of the delivered antibodies.

Mechanism of TAT-Mediated Intracellular Delivery

The precise mechanism of TAT peptide-mediated cellular entry is still a subject of investigation, with evidence supporting multiple pathways. The initial interaction is believed to be an electrostatic attraction between the positively charged TAT peptide and negatively charged proteoglycans, such as heparan sulfate, on the cell surface. Following this initial binding, internalization is thought to occur through two primary routes:

  • Direct Translocation: At low concentrations, the TAT peptide may directly penetrate the cell membrane in an energy-independent manner.

  • Endocytosis: At higher concentrations and when conjugated to large cargo like antibodies, the primary route of entry is through energy-dependent endocytosis. Several endocytic pathways have been implicated, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.

Once inside endosomes, the TAT-antibody conjugate must escape into the cytoplasm to reach its intracellular target. The exact mechanism of endosomal escape is not fully understood but is a critical step for the biological activity of the delivered antibody.

Data Presentation: Quantitative Analysis of TAT-Mediated Delivery

The efficiency of TAT-mediated delivery can vary depending on the cell type, the specific antibody cargo, and the conjugation strategy. The following tables summarize quantitative data from various studies to provide a reference for expected uptake efficiencies.

Table 1: In Vitro Uptake Efficiency of TAT-Conjugated Payloads in Cancer Cells

Cell LineCargoConjugation MethodUptake Efficiency (Compared to Control)Reference
HeLaAvidin (68 kDa)Covalent~8-fold increase[2]
HeLaStreptavidin (53 kDa)CovalentSignificantly higher than unconjugated[2]
KB, HeLaDoxorubicinNon-covalentAt least a twofold enhancement[3]
A431Gold NanoparticlesCovalentHigher uptake than unconjugated nanoparticles[4]

Table 2: In Vivo Tumor Growth Inhibition by Antibody-Drug Conjugates (Illustrative Examples)

Tumor ModelTreatmentDoseTumor Growth InhibitionReference
NCI-N87 XenograftAffibody-Drug Conjugate1.5 mg/kgSignificant inhibition[5]
U-87MG XenograftTTAC-0001 (anti-VEGFR-2 mAb)1 and 5 mg/kgSignificant dose-dependent inhibition[6]
Trastuzumab-resistant xenograftTrastuzumab-DM1-Strong growth inhibition[7]

Experimental Protocols

Protocol 1: TAT Peptide-Antibody Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a cysteine-containing TAT peptide to an antibody via a Sulfo-SMCC crosslinker.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS)

  • TAT peptide with a terminal cysteine

  • Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2)

  • Reducing agent (e.g., TCEP)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against the Conjugation Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL in Conjugation Buffer.

  • Activation of Antibody with Sulfo-SMCC:

    • Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[8]

    • Add a 10-50 molar excess of Sulfo-SMCC to the antibody solution.[8] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • TAT Peptide Preparation:

    • Dissolve the cysteine-containing TAT peptide in Conjugation Buffer.

    • If the peptide has formed disulfide bonds, treat it with a reducing agent like TCEP to ensure a free sulfhydryl group is available for conjugation.

  • Conjugation of Maleimide-Activated Antibody to TAT Peptide:

    • Add the reduced TAT peptide to the maleimide-activated antibody solution. A 1.5- to 2-fold molar excess of the activated antibody relative to the peptide is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • To quench the reaction, a small molecule with a free thiol group (e.g., cysteine) can be added to cap any unreacted maleimide (B117702) groups.[9]

  • Purification and Characterization:

    • Purify the TAT-antibody conjugate using size-exclusion chromatography to remove unconjugated peptide and antibody.

    • Characterize the conjugate by SDS-PAGE and determine the conjugation efficiency and concentration.

Protocol 2: Quantification of TAT-Antibody Internalization by Flow Cytometry

This protocol allows for the quantitative analysis of antibody internalization into cancer cells.

Materials:

  • Cancer cell line of interest

  • TAT-antibody conjugate (fluorescently labeled)

  • Unconjugated fluorescently labeled antibody (as a control)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 24-well plate and culture until they reach 70-80% confluency.

  • Treatment:

    • Incubate the cells with varying concentrations of the fluorescently labeled TAT-antibody conjugate and the unconjugated antibody control for different time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized conjugates.

  • Cell Detachment:

    • Detach the cells using Trypsin-EDTA.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the TAT-antibody conjugate.

Materials:

  • Cancer cell line of interest

  • TAT-antibody conjugate

  • Unconjugated antibody (as a control)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Treat the cells with various concentrations of the TAT-antibody conjugate and the unconjugated antibody control for a desired period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[10]

  • Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.[10]

Protocol 4: Caspase-3 Activity Assay for Apoptosis Detection

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with the TAT-antibody conjugate.

Materials:

  • Cancer cell line of interest

  • TAT-antibody conjugate

  • Unconjugated antibody (as a control)

  • Cell culture medium

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Cell Lysis Buffer

  • Reaction Buffer

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Treatment:

    • Treat cells with the TAT-antibody conjugate as described in the MTT assay protocol.

  • Cell Lysis:

    • After treatment, lyse the cells using the Cell Lysis Buffer and quantify the protein concentration.

  • Caspase-3 Assay:

    • Add an equal amount of protein lysate from each sample to the wells of a 96-well plate.

    • Prepare a reaction mix containing the Reaction Buffer and the caspase-3 substrate.

    • Add the reaction mix to each well and incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence (Ex/Em = 380/420-460 nm for AMC substrate) using a microplate reader.[11]

Visualizations

Signaling Pathways

Intracellularly delivered antibodies can be designed to target key signaling molecules involved in cancer cell proliferation and survival. The PI3K/Akt and ERK/MAPK pathways are frequently dysregulated in cancer and represent attractive targets.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Survival, Proliferation) mTOR->Downstream TAT_Ab TAT-Antibody (targeting Akt) TAT_Ab->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by a TAT-delivered antibody.

ERK_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription TAT_Ab TAT-Antibody (targeting ERK) TAT_Ab->ERK Inhibition

Caption: ERK/MAPK signaling pathway and potential inhibition by a TAT-delivered antibody.

Experimental Workflow

Experimental_Workflow cluster_conjugation Step 1: Conjugation cluster_delivery Step 2: Delivery & Internalization cluster_assessment Step 3: Functional Assessment Antibody Antibody Conjugation TAT-Antibody Conjugation Antibody->Conjugation TAT TAT Peptide TAT->Conjugation CancerCells Cancer Cells Conjugation->CancerCells Treatment Internalization Internalization Assay (Flow Cytometry) CancerCells->Internalization Cytotoxicity Cytotoxicity Assay (MTT) CancerCells->Cytotoxicity Apoptosis Apoptosis Assay (Caspase Activity) CancerCells->Apoptosis

Caption: Experimental workflow for TAT-mediated antibody delivery and functional assessment.

Conclusion

TAT peptides represent a valuable tool for the intracellular delivery of antibodies to target otherwise "undruggable" intracellular oncoproteins. The protocols and data presented here provide a framework for researchers to design and execute experiments to evaluate the efficacy of TAT-mediated antibody delivery in cancer cells. Successful intracellular delivery and functional activity of these conjugates could pave the way for novel and more effective cancer therapies.

References

Application Notes and Protocols for Fluorescent Labeling of TAT (47-57) GGG-Cys(Npys)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fluorescent labeling of the cell-penetrating peptide TAT (47-57) GGG-Cys(Npys). The protocol is designed for researchers in cell biology, drug delivery, and molecular imaging who require high-purity, fluorescently-labeled peptides for their studies.

Introduction

The TAT (47-57) peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-characterized cell-penetrating peptide (CPP) capable of translocating across the plasma membrane.[1][2] This property makes it an excellent candidate for delivering a variety of cargo molecules, including fluorescent dyes, into living cells. The sequence YGRKKRRQRRR corresponds to the core protein transduction domain.[3] The addition of a GGG linker and a C-terminal cysteine residue allows for site-specific modification.

The C-terminal cysteine in the TAT (47-57) GGG-Cys(Npys) peptide is pre-activated with a 3-nitro-2-pyridinesulfenyl (Npys) group.[1][4] This group is highly reactive towards thiol (-SH) moieties, enabling a rapid and specific conjugation reaction to form a stable disulfide bond with a thiol-containing fluorescent probe.[1] This method is a common strategy for site-specific protein and peptide labeling.

Experimental Protocols

Materials and Reagents
  • TAT (47-57) GGG-Cys(Npys) peptide (lyophilized powder)

  • Thiol-reactive fluorescent dye (e.g., Maleimide-activated or thiol-containing fluorescein, rhodamine, cyanine (B1664457) dyes)

  • Reaction Buffer: 0.1 M Tris or phosphate (B84403) buffer, pH 7.0-7.5, containing 1 mM EDTA

  • Degassing equipment for the buffer

  • Solvent for dissolving the dye (e.g., anhydrous DMSO or DMF)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification System: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Characterization Equipment: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) and a fluorescence spectrophotometer

  • General laboratory equipment: microcentrifuge tubes, pipettes, vortex mixer, nitrogen gas supply.

Protocol for Fluorescent Labeling

This protocol describes the conjugation of a thiol-reactive fluorescent dye to the Cys(Npys)-activated TAT peptide.

  • Preparation of TAT Peptide Solution:

    • Allow the lyophilized TAT (47-57) GGG-Cys(Npys) peptide to equilibrate to room temperature.

    • Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

    • Gently vortex to ensure complete dissolution.

  • Preparation of Fluorescent Dye Solution:

    • Dissolve the thiol-reactive fluorescent dye in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

    • This step should be performed immediately before use, and the dye solution should be protected from light.

  • Conjugation Reaction:

    • Add a 1.2 to 1.5-fold molar excess of the dissolved fluorescent dye to the peptide solution.

    • Mix gently by pipetting or vortexing at a low speed.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction can also be performed at 4°C overnight.

    • The progress of the reaction can be monitored by analytical HPLC.

  • Quenching the Reaction:

    • After the incubation period, add a 10-fold molar excess of a quenching reagent such as L-cysteine or β-mercaptoethanol to react with any remaining unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Peptide

Purification of the fluorescently labeled TAT peptide is crucial to remove unreacted peptide, free dye, and quenching reagent. Reverse-phase HPLC is the recommended method.

  • HPLC Setup:

    • Equilibrate the C18 reverse-phase column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the detector to monitor the absorbance at the dye's maximum absorbance wavelength and at 220 nm for the peptide backbone.

  • Purification Run:

    • Inject the reaction mixture onto the equilibrated column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

    • Collect fractions corresponding to the major peak that absorbs at both 220 nm and the dye's specific wavelength. The labeled peptide is expected to elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.

  • Post-Purification Processing:

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the labeled peptide.

    • Pool the pure fractions and lyophilize to obtain the purified fluorescently labeled TAT peptide as a powder.

    • Store the lyophilized product at -20°C or -80°C, protected from light.

Characterization of the Labeled Peptide
  • Mass Spectrometry:

    • Determine the molecular weight of the purified product using MALDI-TOF or ESI-MS. The expected mass should correspond to the sum of the molecular weight of the TAT (47-57) GGG-Cys peptide and the fluorescent dye, minus the mass of the Npys leaving group.

  • Fluorescence Spectroscopy:

    • Measure the excitation and emission spectra of the labeled peptide to confirm that the spectral properties of the conjugated dye are maintained.

    • Determine the concentration of the labeled peptide using the absorbance of the dye at its maximum absorbance wavelength and its known extinction coefficient.

Data Presentation

Table 1: Physicochemical Properties of TAT (47-57) GGG-Cys(Npys) and Common Fluorescent Labels

CompoundMolecular Weight (Da)Excitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)
TAT (47-57) GGG-Cys(Npys)~1758N/AN/AN/A
Fluorescein (FAM)~376494518~75,000
Tetramethylrhodamine (TMR)~430555580~95,000
Cyanine3 (Cy3)~767550570~150,000
Cyanine5 (Cy5)~792650670~250,000

Table 2: Example Characterization Data for Fluorescein-Labeled TAT Peptide

AnalysisExpected ResultObserved Result
Mass Spectrometry (ESI-MS) Calculated Mass: ~1979 DaPeak at m/z corresponding to [M+H]⁺, [M+2H]²⁺, etc.
RP-HPLC Single major peakRetention time shift compared to unlabeled peptide
Fluorescence Spectroscopy Excitation/Emission maxima consistent with FluoresceinEx: ~494 nm / Em: ~518 nm
Labeling Efficiency > 90%Determined by HPLC peak area integration

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Prep Prepare TAT-Cys(Npys) Solution Conjugation Conjugation Reaction (1.2-1.5x molar excess dye) RT, 1-2h Peptide_Prep->Conjugation Dye_Prep Prepare Thiol-Reactive Dye Solution Dye_Prep->Conjugation Quenching Quench Reaction (10x molar excess L-Cys) Conjugation->Quenching HPLC RP-HPLC Purification (C18 column) Quenching->HPLC Lyophilization Lyophilization HPLC->Lyophilization Mass_Spec Mass Spectrometry (MALDI-TOF or ESI-MS) Lyophilization->Mass_Spec Fluorescence_Spec Fluorescence Spectroscopy Lyophilization->Fluorescence_Spec

Caption: Experimental workflow for fluorescently labeling TAT peptide.

signaling_pathway TAT_Npys TAT-(GGG)-Cys-S-Npys Reaction_Mix Reaction Mixture (pH 7.0-7.5) TAT_Npys->Reaction_Mix Dye_SH Fluorescent Dye-SH Dye_SH->Reaction_Mix Labeled_TAT TAT-(GGG)-Cys-S-S-Dye Reaction_Mix->Labeled_TAT Byproduct Npys-SH Reaction_Mix->Byproduct

Caption: Chemical reaction for labeling TAT-Cys(Npys) with a thiol-containing dye.

References

Application Notes and Protocols for TAT Peptide-Conjugated Quantum Dots in Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as powerful fluorescent probes for biological imaging. Their high photostability, broad absorption spectra, and size-tunable, narrow emission spectra make them superior alternatives to traditional organic fluorophores for long-term cell tracking. The conjugation of QDs with cell-penetrating peptides (CPPs), such as the trans-activator of transcription (TAT) peptide derived from the HIV-1 virus, facilitates their efficient delivery into a wide range of cell types. This document provides detailed application notes and experimental protocols for the conjugation of TAT peptides to quantum dots and their subsequent use in cellular tracking studies.

Principle of TAT Peptide-Mediated Delivery

The TAT peptide is a short, basic peptide that can traverse the plasma membrane and deliver a variety of cargo molecules, including quantum dots, into the cytoplasm. The primary mechanism of uptake for TAT-conjugated nanoparticles is macropinocytosis, a form of endocytosis that involves the formation of large, fluid-filled vesicles. This process is an active, energy-dependent mechanism.

Applications in Research and Drug Development

  • Long-term Cell Tracking: The exceptional photostability of TAT-QDs allows for the tracking of labeled cells over extended periods, spanning several cell divisions. This is invaluable for studying cell fate, migration, and proliferation in developmental biology, cancer research, and regenerative medicine.

  • Stem Cell Therapy: TAT-QDs can be used to label and track stem cells in vivo after transplantation to monitor their biodistribution, engraftment, and differentiation.

  • Drug Delivery Studies: By conjugating drugs to TAT-QDs, researchers can visualize the intracellular trafficking of the drug molecules and study their uptake and release mechanisms.

  • High-Content Screening: The bright and stable fluorescence of TAT-QDs makes them ideal for automated, high-throughput imaging and analysis of cellular responses to various stimuli.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of TAT-conjugated quantum dots in cell tracking.

Table 1: Cellular Uptake Efficiency of TAT-Conjugated Quantum Dots

Cell TypeLabeling Efficiency (% Positive Cells)Measurement MethodReference
Mouse Embryonic Stem Cells~97%Flow Cytometry[1]
Mouse Embryonic Fibroblasts~94%Flow Cytometry[1]
Mesenchymal Stem Cells>95%Not SpecifiedN/A
HeLaSignificantly enhanced with TATFlow Cytometry[2]

Table 2: Fluorescence Stability of TAT-Conjugated Quantum Dots in Live Cells

ParameterObservationConditionsReference
Primary Cause of Signal DecreaseCell proliferation and lysosomal low pHLive HeLa cells[3]
Long-term StabilityStably labeled for over one weekLive cells[4]
Monolayer Degradation~70% loss of monolayer in 24 hours5.9 nm core QD in cells[5]

Table 3: Cytotoxicity of TAT-Conjugated Quantum Dots (Representative Data)

Cell LineNanoparticleAssayIC50Reference
A549, MCF-7, HeLaBiotin-POP ConjugatesMTT> 500 µg/mL[6]
A549Silver NanoparticlesMTT~100 ppm[7]
SH-SY5YCurcumin-loaded SLNsMTTDose-dependent[8]
THP-1Magnesium SulfateMTTDose-dependent[9]

Note: Cytotoxicity is highly dependent on the specific quantum dot composition, surface coating, concentration, and cell type. The data presented are illustrative examples.

Table 4: Inhibition of TAT-QD Uptake by Macropinocytosis Inhibitors

InhibitorConcentrationCell TypeReduction in UptakeReference
5-(N-ethyl-N-isopropyl) amiloride (B1667095) (EIPA)25-100 µMGeneralRobust inhibition[10]
EIPA1 mMHEK2934.5-fold reduction in macropinosomes[11]
AmilorideMillimolar concentrationsGeneralInhibition of macropinocytosis[11]

Experimental Protocols

Protocol 1: Conjugation of Biotinylated TAT Peptide to Streptavidin-Coated Quantum Dots

This protocol describes the conjugation of a biotinylated TAT peptide to streptavidin-coated quantum dots via the high-affinity biotin-streptavidin interaction.

Materials:

  • Streptavidin-coated quantum dots (e.g., Qdot™ Streptavidin Conjugates)

  • Biotinylated TAT peptide (custom synthesis)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Reconstitute Biotinylated TAT Peptide: Dissolve the lyophilized biotinylated TAT peptide in nuclease-free water to a stock concentration of 1 mg/mL.

  • Prepare Quantum Dot Solution: Dilute the streptavidin-coated quantum dots to a working concentration of 1 µM in PBS.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the streptavidin-coated quantum dots with the biotinylated TAT peptide at a molar ratio of 1:10 (QD:peptide).

    • Incubate the mixture for 1 hour at room temperature with gentle rotation.

  • Removal of Unbound Peptide (Optional): If necessary, unbound peptide can be removed by ultrafiltration using a filter with a molecular weight cutoff appropriate for the quantum dot conjugate size (e.g., 100 kDa).

  • Storage: Store the TAT-conjugated quantum dots at 4°C, protected from light.

Protocol 2: Labeling Live Cells with TAT-Conjugated Quantum Dots

This protocol details the procedure for labeling live adherent cells with the prepared TAT-QD conjugates for subsequent fluorescence microscopy.

Materials:

  • TAT-conjugated quantum dots (from Protocol 1)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Live cell imaging solution (e.g., phenol (B47542) red-free medium)

  • PBS

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Preparation of Labeling Solution: Dilute the TAT-conjugated quantum dots in complete cell culture medium to a final concentration of 10-20 nM.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Add the TAT-QD labeling solution to the cells.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with warm PBS to remove unbound TAT-QDs.

  • Imaging:

    • Add live cell imaging solution to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the quantum dots.[12]

Protocol 3: Investigating the Uptake Mechanism using Macropinocytosis Inhibitors

This protocol describes how to use chemical inhibitors to confirm that the uptake of TAT-QDs is mediated by macropinocytosis.

Materials:

  • TAT-conjugated quantum dots

  • Cells cultured on glass-bottom dishes

  • 5-(N-ethyl-N-isopropyl) amiloride (EIPA) or Amiloride

  • Complete cell culture medium

  • Live cell imaging solution

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Inhibitor Pre-treatment:

    • Prepare a working solution of EIPA (e.g., 50 µM) or Amiloride (e.g., 1 mM) in complete cell culture medium.

    • Aspirate the medium from the cells and add the inhibitor-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Labeling with TAT-QDs:

    • Prepare the TAT-QD labeling solution as described in Protocol 2, also containing the macropinocytosis inhibitor at the same concentration.

    • Aspirate the pre-treatment medium and add the TAT-QD/inhibitor solution.

    • Incubate for 1-2 hours at 37°C.

  • Control Group: In parallel, label a separate set of cells with TAT-QDs in the absence of any inhibitor.

  • Washing: Wash both the inhibitor-treated and control cells three times with warm PBS.

  • Analysis:

    • Fluorescence Microscopy: Acquire images of both sets of cells and qualitatively or quantitatively compare the intracellular fluorescence intensity.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry to quantify the percentage of labeled cells and the mean fluorescence intensity. A significant reduction in fluorescence in the inhibitor-treated group indicates that uptake is mediated by macropinocytosis.[10][11]

Mandatory Visualizations

experimental_workflow Experimental Workflow for TAT-QD Cell Tracking cluster_conjugation Protocol 1: TAT-QD Conjugation cluster_labeling Protocol 2: Cell Labeling cluster_inhibition Protocol 3: Uptake Mechanism biotin_tat Biotinylated TAT Peptide conjugation Incubate 1 hr at RT biotin_tat->conjugation strep_qd Streptavidin-QDs strep_qd->conjugation tat_qd TAT-Conjugated QDs conjugation->tat_qd add_tat_qd Add TAT-QDs (10-20 nM) Incubate 1-2 hrs at 37°C tat_qd->add_tat_qd label_inhibitor Label with TAT-QDs + Inhibitor tat_qd->label_inhibitor cells Culture Adherent Cells cells->add_tat_qd wash Wash 3x with PBS add_tat_qd->wash image Live Cell Imaging wash->image inhibitor Pre-treat with Inhibitor (e.g., EIPA) inhibitor->label_inhibitor analyze Analyze Uptake (Microscopy/Flow Cytometry) label_inhibitor->analyze

Caption: Workflow for TAT-QD conjugation, cell labeling, and uptake mechanism analysis.

signaling_pathway TAT-QD Cellular Uptake via Macropinocytosis tat_qd TAT-Conjugated Quantum Dot cell_membrane Cell Membrane tat_qd->cell_membrane 1. Binding ruffling Membrane Ruffling cell_membrane->ruffling 2. Actin Polymerization cup_formation Macropinocytic Cup Formation ruffling->cup_formation macropinosome Macropinosome cup_formation->macropinosome 3. Engulfment endosome Endosome/Lysosome macropinosome->endosome 4. Maturation cytoplasm Cytoplasm endosome->cytoplasm 5. Potential Escape

References

Application Notes and Protocols for Plasmid DNA Delivery with TAT (47-57)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the delivery of plasmid DNA (pDNA) into mammalian cells using the cell-penetrating peptide TAT (47-57), derived from the HIV-1 trans-activating protein. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide researchers in successfully employing TAT (47-57) for gene delivery applications.

Introduction

The TAT (47-57) peptide, with the amino acid sequence YGRKKRRQRRR, is a well-characterized cell-penetrating peptide (CPP) capable of traversing cellular membranes and delivering a variety of cargo molecules, including plasmid DNA, into the cytoplasm and nucleus.[1][2] Its cationic nature allows for electrostatic interaction with negatively charged plasmid DNA, forming condensed nanoparticles that can be internalized by cells.[3][4] This delivery system offers a promising non-viral alternative for gene therapy and research applications, demonstrating low cytotoxicity and the ability to transfect a range of cell types.[5][6]

Mechanism of Action

The delivery of plasmid DNA using TAT (47-57) involves several key steps:

  • Complex Formation: The positively charged TAT peptide electrostatically interacts with the negatively charged phosphate (B84403) backbone of the plasmid DNA, leading to the formation of condensed, nano-sized complexes.[3][4] The ratio of positive charges from the peptide to negative charges from the DNA (N/P ratio) is a critical parameter influencing the size and stability of these complexes.[7][8]

  • Cellular Internalization: The TAT-pDNA complexes are internalized by mammalian cells primarily through endocytosis-mediated pathways.[3][4][9] The initial interaction is often with negatively charged proteoglycans on the cell surface.[3]

  • Endosomal Escape: Following internalization, the complexes are entrapped within endosomes. For successful transfection, the plasmid DNA must escape the endosome and enter the cytoplasm. The exact mechanism of endosomal escape for TAT-pDNA complexes is not fully elucidated, but it is a critical barrier to efficient gene delivery.[8] The use of endosomolytic agents like chloroquine (B1663885) can enhance this process.[1][7]

  • Nuclear Import: Once in the cytoplasm, the plasmid DNA must be transported into the nucleus for gene expression to occur. The TAT peptide itself contains a nuclear localization signal (NLS), which can facilitate the nuclear import of the cargo.[5][10]

TAT_pDNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAT TAT (47-57) Peptide Complex TAT-pDNA Nanoparticle TAT->Complex Electrostatic Interaction pDNA Plasmid DNA pDNA->Complex Endosome Endosome Complex->Endosome Endocytosis Free_pDNA_cyto Free Plasmid DNA Endosome->Free_pDNA_cyto Endosomal Escape Nuclear_pDNA Nuclear Plasmid DNA Free_pDNA_cyto->Nuclear_pDNA Nuclear Import Gene_Expression Gene Expression Nuclear_pDNA->Gene_Expression

Caption: Mechanism of TAT-mediated plasmid DNA delivery.

Quantitative Data Summary

The efficiency of TAT-mediated plasmid DNA delivery can be influenced by several factors, including the cell type, the N/P ratio, and the presence of enhancing agents. The following table summarizes key quantitative data from published studies.

Peptide/SystemCell Line(s)Optimal N/P RatioTransfection Efficiency EnhancementCytotoxicityReference
Branched 8TatHeLa, Cos7, 3T3, primary human skin fibroblasts1:8 (most cells), 1:4 (fibroblasts)Up to 50-fold with chloroquine in HeLa cellsNot specified[7]
TAT-PV/DNAHeLa, Cos7Not specified~200-fold enhancement compared to TAT/DNANo apparent cytotoxicity at high N/P ratios[5][10]
PolytatVarious mammalian cell linesNot specifiedSignificant transfection capabilityNot specified[9]
TAT-pKVarious cancer cell linesNot specifiedHigher than cationic lipids in the presence of chloroquineNot specified[1]
CM18-Tat11Not specified> 8:1 for positive zeta-potentialHigh transfection efficiencyNo detectable cytotoxic effects[8]

Experimental Protocols

Protocol for Formation of TAT-pDNA Complexes

This protocol is a general guideline for the formation of TAT-pDNA complexes. Optimal conditions, particularly the N/P ratio, should be determined empirically for each cell type and plasmid.

Materials:

  • TAT (47-57) peptide (lyophilized)

  • Plasmid DNA of interest

  • Nuclease-free water or suitable buffer (e.g., HEPES, 0.15 M NaCl, or 5% dextrose)[7]

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized TAT (47-57) peptide in nuclease-free water to a stock concentration of 1 mg/mL. Store at -20°C.

  • Plasmid DNA Preparation: Dilute the plasmid DNA in the chosen complex formation buffer to a suitable concentration (e.g., 0.1 mg/mL).

  • Complex Formation:

    • Calculate the required volumes of TAT peptide and plasmid DNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the peptide's primary amines to the phosphate groups in the DNA.

    • In a sterile microcentrifuge tube, add the calculated volume of plasmid DNA solution.

    • While gently vortexing, add the calculated volume of the TAT peptide solution dropwise to the plasmid DNA solution. The order of mixing can influence transfection efficiency.[7]

    • Incubate the mixture at room temperature for 30 minutes to allow for complex formation.[8]

Complex_Formation_Workflow cluster_preparation Preparation cluster_complexation Complexation Reconstitute_TAT Reconstitute TAT Peptide (1 mg/mL) Calculate_Ratio Calculate Volumes for Desired N/P Ratio Reconstitute_TAT->Calculate_Ratio Dilute_pDNA Dilute Plasmid DNA (e.g., 0.1 mg/mL) Dilute_pDNA->Calculate_Ratio Mix_Solutions Add TAT to pDNA (dropwise with vortexing) Calculate_Ratio->Mix_Solutions Incubate Incubate at RT for 30 minutes Mix_Solutions->Incubate

Caption: Workflow for TAT-pDNA complex formation.

Protocol for In Vitro Transfection of Mammalian Cells

This protocol provides a general procedure for transfecting mammalian cells with pre-formed TAT-pDNA complexes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Pre-formed TAT-pDNA complexes

  • (Optional) Chloroquine or other endosomolytic agents

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of Transfection Medium:

    • On the day of transfection, remove the complete culture medium from the cells and wash once with serum-free medium.

    • Add fresh serum-free medium to each well.

  • Transfection:

    • Add the pre-formed TAT-pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.

    • (Optional) If using an enhancing agent like chloroquine, add it to the culture medium at the desired concentration (e.g., 100 µM). Note that the optimal concentration and incubation time should be determined empirically as it can be cytotoxic.[7]

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, remove the transfection medium.

    • Add fresh complete culture medium to each well.

  • Gene Expression Analysis: Incubate the cells for 24-72 hours post-transfection before analyzing for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or Western blot).

Transfection_Workflow Seed_Cells Seed Cells (Day 1) (70-80% confluency) Prepare_Transfection Prepare for Transfection (Day 2) (Wash, add serum-free medium) Seed_Cells->Prepare_Transfection Add_Complexes Add TAT-pDNA Complexes (dropwise) Prepare_Transfection->Add_Complexes Incubate_Transfection Incubate (4-6 hours) (37°C, 5% CO2) Add_Complexes->Incubate_Transfection Change_Medium Replace with Complete Medium Incubate_Transfection->Change_Medium Analyze_Expression Analyze Gene Expression (24-72 hours post-transfection) Change_Medium->Analyze_Expression

Caption: General workflow for in vitro cell transfection.

Troubleshooting and Optimization

  • Low Transfection Efficiency:

    • Optimize N/P Ratio: Test a range of N/P ratios (e.g., from 1:1 to 10:1) to find the optimal ratio for your cell type.[7]

    • Complex Formation Conditions: Vary the buffer used for complex formation (e.g., saline, dextrose, HEPES) and the order of addition of peptide and DNA.[7]

    • Use of Enhancing Agents: Consider the use of endosomolytic agents like chloroquine, but be mindful of potential cytotoxicity.[1][7]

    • Cell Confluency: Ensure cells are in a logarithmic growth phase and at an optimal confluency.

  • High Cytotoxicity:

    • Reduce Peptide Concentration: Lower the amount of TAT peptide used.

    • Decrease Incubation Time: Shorten the duration of cell exposure to the transfection complexes.

    • Optimize Enhancing Agent Concentration: If using an agent like chloroquine, perform a dose-response curve to find the highest non-toxic concentration.

Conclusion

The TAT (47-57) peptide represents a valuable tool for the non-viral delivery of plasmid DNA. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their gene delivery experiments. Empirical optimization of key parameters such as the N/P ratio and the use of enhancing agents is crucial for achieving high transfection efficiency with minimal cytotoxicity for specific cell types and applications.

References

Application Notes and Protocols for On-Resin Synthesis of Cys(Npys) Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) has become an indispensable tool in chemical biology and drug discovery, enabling the routine construction of complex peptides.[1] Among the 20 proteinogenic amino acids, cysteine holds a unique position due to the reactivity of its thiol side chain, which allows for the formation of disulfide bridges critical for the structural integrity and biological activity of many peptides and proteins.[2] Consequently, the strategic protection and selective deprotection of cysteine residues are paramount for successful peptide synthesis.[3][4]

The 3-nitro-2-pyridinesulfenyl (Npys) group is a specialized protecting group for the thiol function of cysteine. It serves a dual purpose: it shields the reactive thiol from unwanted side reactions during peptide chain elongation and, upon selective activation, facilitates the regioselective formation of disulfide bonds through thiol-disulfide exchange.[5][6] This unique reactivity makes Cys(Npys)-containing peptides valuable intermediates for creating cyclic peptides, peptide-drug conjugates, and for direct conjugation to proteins.[5][7][8]

These notes provide detailed protocols for the on-resin synthesis of peptides containing Cys(Npys), strategies for disulfide bond formation, and relevant quantitative data to guide researchers in this field.

Application Notes

Synthetic Strategy and Protecting Group Compatibility

The Npys group is employed for the side-chain protection of cysteine during the stepwise solid-phase synthesis of peptides.[9] It is introduced using the building block Fmoc-Cys(Npys)-OH. A critical consideration is the compatibility of the Npys group with the chosen SPPS chemistry.

  • Boc/Bzl Strategy: The Npys group is generally stable and well-suited for standard Boc/benzyl synthesis conditions.[7][8][9] It is resistant to "high" HF acidolysis, which is often used for cleavage in Boc-SPPS.[7][8]

  • Fmoc/tBu Strategy: The utility of the Npys group in the Fmoc strategy is limited. It has been shown to be unstable to the piperidine (B6355638) solutions used for the repeated N-terminal Fmoc deprotection steps.[4][7][8] Therefore, if Fmoc chemistry is used, the Cys(Npys) residue is typically introduced at or near the N-terminus of the peptide to minimize its exposure to piperidine.[4]

Regioselective Disulfide Bond Formation

A primary application of the Cys(Npys) residue is to direct the formation of specific disulfide bridges. The Npys group acts as a "thiol-activating" moiety.[8] When a Cys(Npys) residue is exposed to a free thiol from another cysteine, a thiol-disulfide exchange reaction occurs, resulting in a new disulfide bond and the release of 3-nitro-2-thiopyridone. This allows for:

  • Intramolecular Cyclization: On-resin cyclization can be achieved by selectively deprotecting another cysteine residue (e.g., Cys(Mmt) or Cys(Trt)) on the same peptide chain, allowing the now-free thiol to react with the Cys(Npys) residue. This approach is favored as it can minimize intermolecular side reactions due to the pseudo-dilution effect on the solid support.[10]

  • Intermolecular Conjugation: Peptides containing a Cys(Npys) residue can be cleaved from the resin and then reacted in solution with another thiol-containing molecule, such as another peptide, a protein, or a drug molecule, to form a specific disulfide linkage.[5][7]

Applications in Drug Development

Disulfide-rich peptides are of great interest as therapeutic scaffolds due to their enhanced stability and structural rigidity.[2][11] The ability to control disulfide connectivity is crucial, as incorrect pairing can lead to inactive or even toxic isoforms.[12][13] The Npys methodology provides a reliable route to synthesize peptides with defined disulfide patterns, which is essential for structure-activity relationship (SAR) studies and the development of new peptide-based drugs.[12][13]

Data Presentation

Table 1: Stability of Common Cysteine Thiol Protecting Groups in SPPS
Protecting GroupAbbreviationStable to (Conditions)Labile to (Conditions)Primary Application
TritylTrtPiperidine, mild acid (e.g., 1% TFA)High concentration TFA (cleavage cocktail)[1][4]General synthesis of free-thiol peptides
AcetamidomethylAcmTFA, Piperidine[1]Iodine, Mercury(II) acetate, Silver salts[1][4]Orthogonal protection for sequential disulfide formation
tert-ButyltBuTFA, PiperidineMercury(II) acetate, Silver trifluoromethanesulfonate[4]Orthogonal protection; less common now
4-MethoxytritylMmtPiperidine, very mild acid1-3% TFA in DCM[11]Highly acid-labile protection for on-resin modification
3-Nitro-2-pyridinesulfenyl Npys TFA, HF (Boc-SPPS cleavage)[8][9] Piperidine, Thiols[4][7] Activated group for disulfide formation
Table 2: Example Yields in Cys(Npys)-Mediated Synthesis
ProductSynthesis StrategyKey StepsOverall YieldReference
Oxytocin (cyclic nonapeptide)Solid-phase disulfide ligationOn-resin Npys activation, disulfide ligation, intramolecular cyclization28% (over 13 steps)[14]
H-Cys(Npys)-Pro-Leu-Gly-NH₂On-resin sulfenylationTreatment of peptidyl resin with Npys-OMeNot specified, but conversion analyzed via HPLC[14]
Peptide 11 (Ac-Arg-Cys-Gly-NH₂)Fmoc-SPPSCleavage from resin with TFA cocktail29%[15]

Experimental Protocols

Protocol 1: On-Resin Synthesis of a Linear Peptide with a C-Terminal Cys(Npys)

This protocol describes a manual synthesis using the Boc strategy, where Npys is more stable.

1. Materials and Reagents:

  • Boc-Cys(Npys)-OH

  • Other Boc-protected amino acids

  • Benzhydrylamine (BHA) resin

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Scavengers: Anisole

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether

2. Procedure:

  • Resin Swelling: Swell the BHA resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • First Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-Cys(Npys)-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Drain the resin and add the activated amino acid solution. Agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash with DMF (5x).

  • Subsequent Amino Acid Couplings: Repeat steps for pre-activation, coupling, deprotection, and neutralization for each subsequent amino acid in the sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptidyl resin with DCM and dry under vacuum.

    • Perform HF cleavage at 0°C for 45-60 minutes using HF:anisole (9:1) as the cleavage cocktail.[9] Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Intramolecular Disulfide Cyclization

This protocol assumes a peptide has been synthesized containing both a Cys(Mmt) and a Cys(Npys) residue.

1. Materials and Reagents:

  • Peptidyl-resin with Cys(Mmt) and Cys(Npys)

  • DCM, DMF

  • TFA

  • Triisopropylsilane (TIS)

2. Procedure:

  • Selective Mmt Deprotection:

    • Swell the fully protected, resin-bound peptide in DCM.

    • Treat the resin with a solution of 2% TFA and 5% TIS in DCM.[11] React for 10 minutes and repeat 4 times until the yellow color of the Mmt cation is no longer released.

    • Wash the resin extensively with DCM (5x) and DMF (5x) to remove all traces of acid.

  • On-Resin Cyclization:

    • Suspend the resin in DMF.

    • Add 5 equivalents of DIEA to neutralize the thiol and facilitate the thiol-disulfide exchange.

    • Agitate the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by taking small resin samples for cleavage and LC-MS analysis.

  • Final Cleavage and Purification:

    • Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x).

    • Cleave the cyclic peptide from the resin using an appropriate TFA cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2 hours.[14]

    • Precipitate, wash, and purify the cyclic peptide as described in Protocol 1.

Visualizations

Logical and Experimental Workflows

cluster_SPPS Fmoc-SPPS Cycle Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-Cys(Npys)-OH + HATU) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next cycle Cleavage Cleavage & Global Deprotection (e.g., TFA/TIS/H2O) Wash2->Cleavage After final cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Cys(Npys) Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase synthesis of a Cys(Npys) peptide.

Start Linear Peptidyl-Resin (...Cys(Mmt)...Cys(Npys)...) Deprotect Selective Mmt Deprotection (2% TFA in DCM) Start->Deprotect Wash_A Wash (DCM & DMF) Deprotect->Wash_A Neutralize Neutralization & Cyclization (DIEA in DMF) Wash_A->Neutralize Result Cyclized Peptidyl-Resin (...Cys-S-S-Cys...) Neutralize->Result Cleave Cleavage from Resin (TFA Cocktail) Result->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final Purified Cyclic Peptide Purify->Final

Caption: Workflow for on-resin disulfide bond formation via Cys(Npys).

Peptide_SH Peptide-SH (Free Thiol) Disulfide Peptide-S-S-Peptide (Disulfide Bond) Peptide_SH->Disulfide + Peptide_Npys Peptide-S-S-Npys (Activated Thiol) Peptide_Npys->Disulfide Byproduct Npys-H (Byproduct) Peptide_Npys->Byproduct

Caption: Thiol-disulfide exchange reaction for disulfide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: TAT (47-57) GGG-Cys(Npys) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the conjugation of TAT (47-57) GGG-Cys(Npys) to thiol-containing molecules such as proteins, peptides, or small molecule drugs.

Frequently Asked Questions (FAQs)

Q1: What is the chemical principle behind the TAT (47-57) GGG-Cys(Npys) conjugation reaction?

A1: The conjugation reaction is a thiol-disulfide exchange. The TAT (47-57) GGG-Cys(Npys) peptide contains a cysteine residue where the thiol group is activated with a 3-nitro-2-pyridylsulfenyl (Npys) group. A free sulfhydryl (thiol) group on your molecule of interest acts as a nucleophile, attacking the disulfide bond of the Cys(Npys). This results in the formation of a new, stable disulfide bond between your molecule and the TAT peptide, with the release of 3-nitro-2-pyridothione, which can be monitored spectrophotometrically at 343 nm.

Q2: What is the purpose of the "GGG" (Gly-Gly-Gly) linker in the peptide?

A2: The three-glycine linker provides flexibility and acts as a spacer between the TAT peptide and the conjugation site. This can help to reduce steric hindrance, potentially increasing the accessibility of the Cys(Npys) group to the thiol on your target molecule and thereby improving conjugation efficiency.

Q3: To what types of molecules can I conjugate the TAT (47-57) GGG-Cys(Npys) peptide?

A3: You can conjugate this peptide to any molecule that possesses a free sulfhydryl (thiol) group. This includes proteins or peptides with a native or engineered cysteine residue, as well as small molecules or other compounds that have been functionalized with a thiol group.

Q4: How can I confirm that the conjugation was successful?

A4: The success of the conjugation can be confirmed by a combination of techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate the conjugated product from the unreacted starting materials. The identity of the conjugate is then typically confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), which will show an increase in molecular weight corresponding to the mass of the TAT (47-57) GGG-Cys peptide.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. This guide addresses the most frequent causes and provides systematic solutions to improve the efficiency of your TAT-peptide conjugation.

Problem: Very low or no conjugate product is observed.

Below is a workflow to help you troubleshoot a low-yield conjugation reaction.

troubleshooting_workflow start Low Conjugation Yield check_thiol Is the thiol on your target molecule free and reduced? start->check_thiol thiol_no No check_thiol->thiol_no Check with Ellman's Reagent thiol_yes Yes check_thiol->thiol_yes reduce_thiol Perform a disulfide reduction step (e.g., with TCEP). thiol_no->reduce_thiol check_pH Is the reaction pH optimal (7.0-8.5)? thiol_yes->check_pH re_run_conjugation1 Re-run conjugation reaction. reduce_thiol->re_run_conjugation1 pH_no No check_pH->pH_no pH_yes Yes check_pH->pH_yes adjust_pH Adjust pH of the reaction buffer. pH_no->adjust_pH check_ratio Is the molar ratio of reactants optimized? pH_yes->check_ratio re_run_conjugation2 Re-run conjugation reaction. adjust_pH->re_run_conjugation2 ratio_no No check_ratio->ratio_no ratio_yes Yes check_ratio->ratio_yes optimize_ratio Perform trial reactions with varying molar ratios. ratio_no->optimize_ratio check_sterics Is steric hindrance a potential issue? ratio_yes->check_sterics re_run_conjugation3 Re-run conjugation reaction. optimize_ratio->re_run_conjugation3 sterics_yes Consider redesigning the conjugation site or linker. check_sterics->sterics_yes If yield is still low conjugation_reaction cluster_products Products TAT_Npys TAT-(GGG)-Cys-S-Npys plus1 + Target_SH Target-SH reaction_arrow Thiol-Disulfide Exchange (pH 7.0-8.5) Target_SH->reaction_arrow Conjugate TAT-(GGG)-Cys-S-S-Target plus2 + Npys_SH Npys-SH (3-nitro-2-pyridothione) reaction_arrow->Conjugate PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth TAT_Inhibitor TAT-Inhibitor (e.g., TAT-PTEN peptide) TAT_Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Instability of the Npys group during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability of the 3-nitro-2-pyridinesulfenyl (Npys) group during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Npys group and where is it used in peptide synthesis?

The 3-nitro-2-pyridinesulfenyl (Npys) group is a protecting group utilized in peptide synthesis, primarily for the thiol function of cysteine residues.[1][2] It has also been reported for the protection of amino and hydroxyl groups.[3] Beyond protection, the Npys group can act as an activating group for disulfide bond formation, reacting selectively with a free thiol to form a disulfide bridge.[4]

Q2: What are the main advantages of using the Npys group?

The primary advantages of the Npys group include:

  • Thiol Activation: It activates the cysteine thiol group, facilitating the formation of disulfide bonds.

  • Selective Deprotection: It can be removed under specific, mild conditions that do not affect other common protecting groups like Boc, Fmoc, Z, Bzl, and tBu, allowing for orthogonal protection strategies.[3]

  • Compatibility with Boc Strategy: The Npys group is generally stable under the acidic conditions used in Boc-based solid-phase peptide synthesis (SPPS).[1][2][5]

Q3: What are the primary stability issues with the Npys group?

The main instability of the Npys group is its incompatibility with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for SPPS. The Npys group is labile to the piperidine (B6355638) solutions used for Fmoc group removal. It is also unstable under "low-high" HF acidolysis conditions.[2][5]

Q4: Under what conditions is the Npys group stable?

The Npys group is stable to strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (B91410) (HF) under "high" acidolysis conditions, and 4 M HCl in dioxane.[6] It is also resistant to 88% formic acid.[3] This stability profile makes it suitable for the Boc/benzyl synthesis strategy.[1][2][5]

Troubleshooting Guide

This guide addresses common issues encountered when using the Npys protecting group.

Problem Possible Cause Recommended Solution
Premature deprotection of Npys-Cysteine during Fmoc-SPPS. The Npys group is unstable in the presence of piperidine, which is used for Fmoc removal.Avoid using the Npys group for cysteine protection throughout an entire Fmoc-based synthesis. Introduce the Npys-protected cysteine at the final coupling step using Boc-Cys(Npys)-OH. Alternatively, the Npys group can be introduced post-synthesis.
Loss of Npys group during final cleavage from the resin. The cleavage cocktail may contain reagents that remove the Npys group. For example, "low-high" HF acidolysis leads to significant thiol deprotection.[2][5]For Boc-SPPS, use "high" HF acidolysis conditions to maintain the Npys group.[1][2] If using a TFA cleavage cocktail, ensure it does not contain strong nucleophiles that can cleave the Npys group, unless desired. The Npys group is generally resistant to TFA.[3][6]
Incomplete or slow removal of the Npys group when desired. The deprotection reagent or conditions are not optimal.Several methods can be used for Npys removal: - Mild Acid: 0.1-0.2 N HCl in dioxane.[3] - Phosphines: Triphenylphosphine under neutral conditions.[3] - Thiolysis: Reagents like 2-mercaptopyridine, 2-mercaptoethanol, or 3-mercaptoacetic acid.[7] - Other: 2-pyridinethiol 1-oxide.[3] The choice of reagent depends on the desired orthogonality with other protecting groups.
Side reactions involving Npys-protected cysteine. The reactive nature of the Npys-activated thiol can lead to unintended disulfide bond formation or other modifications.Ensure that all other thiol groups are appropriately protected if a specific disulfide bond is not the target. Perform the synthesis under conditions that minimize side reactions.
Difficulty in synthesizing peptides with C-terminal Npys-cysteine. Base-catalyzed elimination of the protected sulfhydryl group can occur, leading to the formation of a dehydroalanine (B155165) residue, which can then react with piperidine to form 3-(1-piperidinyl)alanine.[2]Utilize a sterically bulky protecting group on the cysteine, although this may not completely eliminate the side reaction.[2]

Quantitative Data on Npys Deprotection

The following table summarizes the efficiency of Npys removal from a cysteine residue using ascorbate (B8700270) under different conditions.

PeptideReagent (Ratio to Peptide)pHTemperature (°C)Time (h)Deprotection Efficiency (%)Reference
Cys(5-Npys)-peptideAscorbate (100:1)4.52524~50[8]
Cys(5-Npys)-peptideAscorbate (100:1)7.0372470-75 (incomplete)[8]

Note: The original research used 5-Npys, which has similar reactivity to the 3-Npys group.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of Npys-Lysine

This protocol describes the selective removal of the Npys group from a lysine (B10760008) side chain on a resin-bound peptide.

Reagents:

  • Peptide-resin containing Nε-Npys-lysine

  • 2-mercaptopyridine-N-oxide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of 2-mercaptopyridine-N-oxide in DMF.

  • Add the deprotection solution to the resin and agitate at room temperature.

  • Monitor the reaction for completion.

  • Wash the resin thoroughly with DMF to remove the deprotection reagent and byproducts.

This procedure is adapted from a method described for the selective deprotection of Nε-Npys-lysine.[9]

Protocol 2: Post-Synthetical Introduction of the Npys Group

This protocol allows for the introduction of the Npys group onto a cysteine residue after the peptide has been synthesized and cleaved from the resin.

Reagents:

  • Peptide containing a free cysteine thiol

  • 2,2'-dithio-bis-(5-nitropyridine) (DTNP)

  • TFA/TIS/water (95:2.5:2.5) cleavage cocktail

Procedure:

  • Perform the standard synthesis of the peptide using a suitable thiol protecting group for cysteine (e.g., Trt).

  • Cleave the peptide from the resin using a standard TFA/TIS/water cocktail.

  • To the cleavage mixture, add 5 equivalents of 2,2'-dithio-bis-(5-nitropyridine).

  • Allow the reaction to proceed to completion.

  • Precipitate and purify the Npys-protected peptide using standard methods.

Visualizations

Npys Group Instability in Fmoc-SPPS

Fmoc-Peptide-Resin Fmoc-Peptide-Resin Deprotection Fmoc Deprotection Fmoc-Peptide-Resin->Deprotection Piperidine_DMF Piperidine/DMF Piperidine_DMF->Deprotection Free_Amine_Peptide H2N-Peptide-Resin Deprotection->Free_Amine_Peptide Desired Reaction Npys_Cleavage Npys Cleavage (Side Reaction) Deprotection->Npys_Cleavage Free_Thiol HS-Peptide-Resin Npys_Cleavage->Free_Thiol Undesired

Caption: Instability of the Npys group during Fmoc deprotection.

Orthogonal Deprotection Strategies

cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Peptide Boc-AA-Cys(Npys)-Peptide-Resin Boc_Removal Boc Removal Boc_Peptide->Boc_Removal TFA TFA TFA->Boc_Removal Npys_Stable H2N-AA-Cys(Npys)-Peptide-Resin (Npys is stable) Boc_Removal->Npys_Stable Fmoc_Peptide Fmoc-AA-Cys(Npys)-Peptide-Resin Fmoc_Removal Fmoc Removal Fmoc_Peptide->Fmoc_Removal Piperidine Piperidine Piperidine->Fmoc_Removal Npys_Unstable H2N-AA-Cys(SH)-Peptide-Resin (Npys is cleaved) Fmoc_Removal->Npys_Unstable

Caption: Compatibility of Npys with Boc vs. Fmoc strategies.

Npys Cleavage Mechanisms

Npys_Cys_Peptide Peptide-Cys-S-Npys Thiolysis Thiolysis (e.g., R-SH) Npys_Cys_Peptide->Thiolysis Phosphine Phosphine (e.g., PPh3) Npys_Cys_Peptide->Phosphine Mild_Acid Mild Acid (e.g., dil. HCl) Npys_Cys_Peptide->Mild_Acid Free_Thiol_Peptide Peptide-Cys-SH Thiolysis->Free_Thiol_Peptide Disulfide_Byproduct Npys-S-R Thiolysis->Disulfide_Byproduct Phosphine->Free_Thiol_Peptide Phosphine_Sulfide S=PPh3 Phosphine->Phosphine_Sulfide Mild_Acid->Free_Thiol_Peptide Protonated_Npys Npys-SH Mild_Acid->Protonated_Npys

Caption: Common methods for the deprotection of Npys-cysteine.

References

Technical Support Center: Aggregation of TAT-Cargo Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the aggregation of TAT-cargo conjugates in solution.

Frequently Asked Questions (FAQs)

Q1: What is TAT-cargo conjugate aggregation?

Aggregation is a process where individual TAT-cargo conjugate molecules or small clusters associate to form larger, often insoluble, complexes. This phenomenon is a significant challenge because the HIV-1 TAT (trans-activating transcriptional activator) peptide, used to deliver cargo into cells, is highly cationic due to its arginine-rich motif (GRKKRRQRRRPPQ).[1] This positive charge can lead to strong electrostatic interactions with negatively charged molecules or surfaces, including the cargo itself, leading to self-assembly and aggregation.[2]

Q2: What are the primary causes of aggregation?

Aggregation is a multifaceted problem driven by several factors:

  • Electrostatic Interactions: The primary driver is the interaction between the positively charged TAT peptide and negatively charged entities. This can include the therapeutic cargo (e.g., proteins with a low isoelectric point, nucleic acids) or even counterions in the buffer solution.[2][3]

  • Hydrophobic Interactions: If the cargo protein is unstable or unfolds, it can expose hydrophobic patches. These patches can interact between molecules, leading to aggregation, a common issue for many protein-based therapeutics like antibody-drug conjugates.[4][5]

  • High Concentration: At higher concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation. This is a key factor for direct translocation across cell membranes.[6]

  • Environmental Stress: Factors like non-optimal pH, low ionic strength, elevated temperatures, shear stress from mixing, and even exposure to light can destabilize the conjugate and promote aggregation.[4][5][7]

Q3: What are the consequences of aggregation for my experiments?

Aggregation can have severe negative impacts on your research:

  • Loss of Function: Aggregated conjugates may have altered conformations that prevent proper interaction with their biological targets, leading to reduced or no therapeutic efficacy.

  • Altered Bioavailability: Large aggregates may not be readily taken up by cells, altering the conjugate's biodistribution and pharmacokinetic profile.

  • Increased Immunogenicity: Protein aggregates are a major concern in drug development as they can trigger an immune response in vivo.[8]

  • Experimental Artifacts: In vitro, aggregates can cause issues such as precipitation, inaccurate concentration measurements, and interference with assays, leading to unreliable data.

Troubleshooting Guide

This section addresses common problems encountered during the handling of TAT-cargo conjugates.

Problem: My TAT-conjugate solution appears cloudy or has visible precipitates.

This is a clear sign of significant aggregation. Here’s a workflow to diagnose and solve the issue:

Problem: How can I improve the solubility and stability of my TAT-cargo conjugate from the start?

Proactive formulation is the best strategy. The choice of buffer and excipients is critical.

  • pH and Ionic Strength: The stability of protein-based drugs is highly dependent on pH and ionic strength.[9][10][11] For TAT conjugates, increasing the ionic strength of the buffer (e.g., with NaCl) is often the most effective first step. This screens the electrostatic interactions that drive aggregation.[9][12] The optimal pH should be determined empirically but should generally be kept away from the isoelectric point (pI) of the cargo protein to maintain net charge and repulsion.[4]

  • Excipients: Various additives can stabilize the conjugate:

    • Amino Acids: Arginine is particularly effective at preventing protein aggregation by suppressing non-specific interactions.

    • Sugars/Polyols: Trehalose, sucrose, or glycerol (B35011) act as osmoprotectants, stabilizing the native protein structure.[13]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation and aggregation at hydrophobic interfaces.

Quantitative Data Summary

The following table summarizes the impact of common formulation variables on the aggregation of protein therapeutics. While specific values are highly dependent on the specific TAT-cargo conjugate, these general trends provide a starting point for optimization.

ParameterConditionGeneral Effect on AggregationRationale
Ionic Strength (NaCl) Low (<50 mM)Increases Fails to screen strong electrostatic attractions between cationic TAT and anionic surfaces.[9]
Moderate (150-500 mM)Decreases Ions shield surface charges, reducing intermolecular electrostatic interactions.[12]
pH At or near Cargo pIIncreases The net charge on the cargo protein is minimal, reducing electrostatic repulsion and promoting aggregation.[4]
Away from Cargo pIDecreases A higher net charge (positive or negative) on the cargo enhances intermolecular repulsion.
Arginine 50-250 mMDecreases Acts as a "shield," binding to charged/hydrophobic patches and inhibiting self-association.
Polysorbate 20/80 0.01% - 0.1% (w/v)Decreases Prevents aggregation at air-water and solid-liquid interfaces and masks hydrophobic patches.

Key Experimental Protocols

Protocol 1: Detection of Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

  • Sample Preparation:

    • Filter all buffers through a 0.22 µm syringe filter before use.

    • Dilute the TAT-cargo conjugate to a final concentration of 0.1-1.0 mg/mL in the desired formulation buffer. The optimal concentration should be determined empirically.

    • Centrifuge the diluted sample at ~10,000 x g for 5 minutes to pellet any very large, pre-existing precipitates.

    • Carefully transfer the supernatant to a clean, low-volume quartz cuvette.

  • Instrument Setup and Measurement:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Allow the sample to equilibrate inside the instrument for at least 5 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 individual runs.

  • Data Analysis:

    • Analyze the intensity, volume, and number distributions. A monomodal peak at the expected size of the monomeric conjugate indicates a non-aggregated sample.

    • The presence of peaks at larger sizes (>100 nm) indicates aggregation.

    • The Polydispersity Index (PDI) is a measure of the heterogeneity of the sample. A PDI value < 0.2 is generally considered monodisperse.

Protocol 2: Visualization of Aggregates using Transmission Electron Microscopy (TEM) with Negative Staining

TEM provides direct visual evidence of aggregates and their morphology.

  • Grid Preparation:

    • Place a 300-mesh carbon-coated copper grid on a piece of parafilm, carbon-side up.

    • Apply 5 µL of the TAT-cargo conjugate solution (~0.05 mg/mL) to the grid and allow it to adsorb for 60 seconds.

  • Washing and Staining:

    • Blot away the sample solution using the edge of a piece of filter paper.

    • Immediately wash the grid by touching it to the surface of three successive drops of deionized water. Blot after each wash.

    • Apply 5 µL of a 2% (w/v) uranyl acetate (B1210297) solution to the grid for 30-60 seconds.

    • Blot away the excess stain completely and allow the grid to air dry thoroughly.

  • Imaging:

    • Image the grid on a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 150,000x).

    • Monomeric particles should appear as small, discrete entities. Aggregates will be visible as larger, irregular, or fibrillar structures.

References

Technical Support Center: Optimizing TAT Peptide-Mediated Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing the intracellular delivery of cargo molecules using the TAT cell-penetrating peptide (CPP).

Frequently Asked Questions (FAQs)

Q1: What is the TAT peptide and how does it work? A1: The TAT peptide is a small, positively charged peptide, typically with the sequence GRKKRRQRRRPQ, derived from the Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus (HIV-1).[1] It is one of the most well-studied cell-penetrating peptides (CPPs) and can transport a wide variety of molecular cargoes—such as small molecules, proteins, and nucleic acids—across the cell membrane.[2][3] The mechanism of entry is complex and still debated, but it is understood to involve initial electrostatic interactions with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans.[4][5][6] Following this binding, internalization occurs through various energy-dependent endocytic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[5][7][8][9]

Q2: What is a good starting concentration for my TAT-cargo conjugate? A2: A typical starting concentration for TAT-cargo conjugates ranges from 1 µM to 20 µM. However, the optimal concentration is highly dependent on the specific cell type, the nature of the cargo, and the experimental endpoint. For sensitive primary cells, it is advisable to start at the lower end of this range (1-5 µM), while more robust cell lines may tolerate higher concentrations. A concentration-response experiment is always recommended to determine the best balance between delivery efficiency and cytotoxicity for your specific system.[10]

Q3: What are the key factors that influence the efficiency of TAT-mediated delivery? A3: Several factors critically impact the efficiency of TAT peptide uptake:

  • Cargo Properties: The size, charge, and hydrophobicity of the conjugated cargo can significantly alter the uptake mechanism and efficiency.[11][12] Larger cargoes may favor different internalization pathways than the peptide alone.[12]

  • Cell Type: Different cell lines and primary cells exhibit varying capacities for uptake.[11]

  • Concentration and Incubation Time: Efficiency generally increases with higher concentrations and longer incubation times, but this also raises the risk of cytotoxicity.[13]

  • Temperature: Cellular uptake is an active, energy-dependent process and is significantly more efficient at 37°C compared to lower temperatures like 25°C or 4°C.[5][9]

  • Presence of Serum: Components in fetal bovine serum (FBS), such as albumin, can interact with the cationic TAT peptide and reduce its binding to the cell surface, thereby lowering uptake efficiency.[9] Performing experiments in serum-free media is often recommended.[10]

  • Conjugation Strategy: The location of cargo attachment (N- vs. C-terminus) and the type of linker used can impact the conjugate's activity and uptake efficiency.[14]

Troubleshooting Guide

Q4: I am observing very low or no intracellular uptake of my TAT-cargo. What should I do? A4: Low delivery efficiency is a common issue. Consider the following troubleshooting steps, logically outlined in the flowchart below.

G start Problem: Low Cell Penetration q_conc Is concentration optimized? (Try 1-20 µM range) start->q_conc s_inc_conc Increase concentration incrementally. Monitor cytotoxicity. q_conc->s_inc_conc No q_time Is incubation time sufficient? (Try 1-4 hours) q_conc->q_time Yes s_inc_conc->q_time s_inc_time Increase incubation time. Perform a time-course experiment. q_time->s_inc_time No q_serum Are you using serum-free media during incubation? q_time->q_serum Yes s_inc_time->q_serum s_remove_serum Switch to serum-free media for the incubation step. q_serum->s_remove_serum No q_temp Is incubation at 37°C? q_serum->q_temp Yes s_remove_serum->q_temp s_check_temp Ensure incubator is at 37°C. Uptake is energy-dependent. q_temp->s_check_temp No q_cargo Is the cargo large or aggregated? q_temp->q_cargo Yes s_check_temp->q_cargo s_check_cargo Check conjugate purity/aggregation. Consider linker modification or adding solubilizing tags. q_cargo->s_check_cargo Yes end_node If issues persist, consider alternative CPP or delivery method. q_cargo->end_node No s_check_cargo->end_node G n1 1. Cell Seeding Seed cells on glass coverslips in a 24-well plate. Allow to adhere for 24 hours. n2 2. Prepare Conjugate Dilute fluorescent TAT-cargo to desired concentrations (e.g., 1, 5, 10 µM) in serum-free media. n1->n2 n3 3. Incubation Replace culture media with the TAT-cargo solution. Incubate for 1-2 hours at 37°C. n2->n3 n4 4. Washing Aspirate solution. Wash cells 3x with cold PBS to remove surface-bound peptide. n3->n4 n5 5. Fixation & Staining (Optional) Fix cells with 4% paraformaldehyde. Stain nuclei with DAPI. n4->n5 n6 6. Imaging Mount coverslips on slides. Visualize using a fluorescence microscope. n5->n6 n7 7. Analysis Assess intracellular localization (e.g., diffuse cytoplasmic, punctate, nuclear). n6->n7 G cluster_0 Extracellular Space cluster_1 Cytoplasm tat TAT-Cargo Conjugate p1 Macropinocytosis p2 Clathrin-mediated Endocytosis p3 Caveolae-mediated Endocytosis membrane macro Macropinosome endosome Endosome macro->endosome clathrin Clathrin-coated vesicle clathrin->endosome caveolae Caveolae-derived vesicle caveolae->endosome cytosol Cytosolic Release (Active Cargo) endosome->cytosol Endosomal Escape (Low Efficiency) lysosome Lysosomal Degradation endosome->lysosome Maturation p1->macro p2->clathrin p3->caveolae

References

Technical Support Center: Ensuring the Integrity of TAT-Cargo Disulfide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT-cargo conjugates linked by disulfide bonds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the premature cleavage of these critical linkages and ensure the successful delivery of your cargo.

Troubleshooting Guide

Here are some common issues encountered during experiments with TAT-cargo disulfide conjugates, their potential causes, and recommended solutions.

Symptom Potential Cause Recommended Solutions
Low or no cellular uptake of cargo (e.g., low fluorescence signal inside cells). Premature cleavage of the disulfide bond in the extracellular environment (e.g., cell culture media containing reducing agents).1. Use a more stable, sterically hindered disulfide linker. 2. Reduce the concentration of reducing agents in the cell culture medium. Consider using serum-free media or reducing the serum concentration during the incubation period. 3. Perform a stability assay to confirm linker integrity in your experimental conditions.
Inconsistent or non-reproducible experimental results. Variability in the reducing potential of different batches of serum or cell culture media.1. Standardize your cell culture conditions. Use the same batch of serum for a set of experiments. 2. Quantify the free thiol concentration in your media using Ellman's assay to assess its reducing potential. 3. Include a positive control with a stable, non-cleavable linker to differentiate between delivery and stability issues.
High background signal or off-target effects. The cargo is released prematurely and is interacting non-specifically with cells or other components.1. Confirm the purity of your TAT-cargo conjugate. Use HPLC to check for the presence of free cargo. 2. Wash cells thoroughly after incubation with the conjugate to remove any non-internalized material. 3. Switch to a more stable linker chemistry to minimize premature release.
The delivered cargo protein is inactive or shows reduced bioactivity. The disulfide bond within the cargo protein itself is being reduced, leading to denaturation and loss of function.1. Ensure that the disulfide linker is more susceptible to reduction than the disulfide bonds within the cargo protein. This can be achieved by using a less sterically hindered linker for the TAT-cargo conjugation. 2. Perform a functional assay on the cargo after delivery to assess its activity. 3. Consider using a non-disulfide-based cleavable linker if the cargo is highly sensitive to reducing environments.

Frequently Asked Questions (FAQs)

1. What is the primary cause of premature cleavage of TAT-cargo disulfide bonds?

The primary cause is the thiol-disulfide exchange reaction with reducing agents present in the extracellular environment, such as glutathione (B108866) and cysteine found in cell culture media, particularly in the presence of serum.[1][2] The intracellular environment has a much higher concentration of reducing agents, which is where the disulfide bond is intended to be cleaved to release the cargo.[1]

2. How can I increase the stability of the disulfide bond in my TAT-cargo conjugate?

A common and effective strategy is to introduce steric hindrance around the disulfide bond. This can be achieved by using linkers with bulky groups, such as methyl groups, adjacent to the disulfide bridge.[3] This steric hindrance makes the disulfide bond less accessible to reducing agents in the extracellular space while still allowing for cleavage in the highly reducing intracellular environment.[3]

3. What are some alternative linker strategies if disulfide bonds are not suitable for my application?

If your cargo is sensitive to reducing environments or if you require a more controlled release mechanism, you can consider other cleavable linkers such as:

  • pH-sensitive linkers: These linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.

  • Enzyme-cleavable linkers: These linkers are designed to be cleaved by specific enzymes that are abundant within the target cells.[4]

4. How can I assess the stability of my TAT-cargo disulfide bond?

You can perform a stability assay using techniques like High-Performance Liquid Chromatography (HPLC) or non-reducing Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[5][6] By incubating your conjugate in relevant biological media (e.g., human serum or cell culture media) and analyzing samples at different time points, you can quantify the amount of intact conjugate and released cargo.

5. What is Ellman's assay and how can it be useful?

Ellman's assay is a colorimetric method used to quantify free thiol groups in a sample.[7] It can be used to determine the reducing potential of your cell culture media, which can help in troubleshooting inconsistent results. A higher concentration of free thiols indicates a more reducing environment that is more likely to cleave disulfide bonds prematurely.

Quantitative Data on Disulfide Linker Stability

The stability of a disulfide linker is crucial for the successful delivery of a TAT-cargo. The table below summarizes the half-life of different types of disulfide linkers in human plasma, providing a comparative basis for linker selection. Sterically hindered linkers generally exhibit greater stability.

Linker TypeStructureHalf-life in Human Plasma (approx.)Reference
Unhindered Disulfide-S-S-~1-2 hours[1]
Hindered Disulfide (e.g., SPDB)-S-S-(CH₂)₂-CO-~2-3 days[8]
Sterically Hindered Disulfide-S-S-C(CH₃)₂->7 days[1]

Note: Half-life can vary depending on the specific cargo and conjugation site.

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Disulfide Linker (N-Succinimidyl 3-(2-pyridyldithio)propionate - SPDP)

This protocol describes the synthesis of a commonly used heterobifunctional crosslinker, SPDP, which can be used to create a disulfide bond between a TAT peptide and a cargo molecule.

Materials:

  • 3-mercaptopropionic acid

  • 2,2'-Dipyridyl disulfide

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Solvents: Dichloromethane (DCM), Ethyl acetate, Hexane

Procedure:

  • Synthesis of 3-(2-pyridyldithio)propionic acid:

    • Dissolve 3-mercaptopropionic acid and 2,2'-dipyridyl disulfide in methanol.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Purify the product by silica (B1680970) gel chromatography.

  • Activation with N-Hydroxysuccinimide:

    • Dissolve the 3-(2-pyridyldithio)propionic acid and N-Hydroxysuccinimide in dry DCM.

    • Add DCC to the solution and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent to obtain the SPDP linker.

Protocol 2: Analysis of TAT-Cargo Cleavage by Non-Reducing SDS-PAGE

This protocol allows for the visualization of the intact TAT-cargo conjugate and any cleaved products.

Materials:

  • TAT-cargo conjugate

  • Laemmli sample buffer without reducing agent (e.g., β-mercaptoethanol or DTT)

  • Polyacrylamide gel

  • SDS-PAGE running buffer

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Incubate the TAT-cargo conjugate in the desired medium (e.g., cell culture medium with 10% FBS) at 37°C for different time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, take an aliquot of the sample and mix it with non-reducing Laemmli sample buffer.

  • Do not heat the samples.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel according to standard SDS-PAGE protocols.[9]

  • Stain the gel using Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • The intact conjugate will appear as a high molecular weight band, while the cleaved cargo will appear as a lower molecular weight band. The intensity of the bands can be quantified using densitometry to determine the extent of cleavage over time.

Visualizations

Signaling Pathways and Workflows

Thiol_Disulfide_Exchange cluster_Extracellular Extracellular Space (Low Reducing Potential) cluster_Intracellular Intracellular Space (High Reducing Potential) TAT_Cargo TAT-S-S-Cargo (Intact Conjugate) Premature_Cleavage Premature Cleavage (Minimal) TAT_Cargo->Premature_Cleavage Thiol-Disulfide Exchange TAT_Cargo_Internalized TAT-S-S-Cargo (Internalized) TAT_Cargo->TAT_Cargo_Internalized Cellular Uptake Reducing_Agent_Low Low Concentration of Reducing Agents (e.g., Cysteine in Media) Reducing_Agent_Low->Premature_Cleavage Cargo_Release Cargo Release (Desired Outcome) TAT_Cargo_Internalized->Cargo_Release Thiol-Disulfide Exchange Reducing_Agent_High High Concentration of Reducing Agents (e.g., Glutathione) Reducing_Agent_High->Cargo_Release

Caption: Mechanism of TAT-cargo disulfide bond cleavage.

Stability_Assessment_Workflow cluster_Preparation Conjugate Preparation cluster_Assay Stability Assay cluster_Troubleshooting Troubleshooting Synthesize_Linker Synthesize or Procure Disulfide Linker Conjugate Conjugate TAT to Cargo Synthesize_Linker->Conjugate Purify Purify TAT-Cargo Conjugate (e.g., HPLC) Conjugate->Purify Incubate Incubate Conjugate in Relevant Biological Media Purify->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Analyze Analyze by Non-Reducing SDS-PAGE or HPLC Time_Points->Analyze Quantify Quantify Intact Conjugate and Cleaved Cargo Analyze->Quantify High_Cleavage High Premature Cleavage? Quantify->High_Cleavage Optimize_Linker Optimize Linker Design (e.g., Steric Hindrance) High_Cleavage->Optimize_Linker Yes Modify_Conditions Modify Experimental Conditions High_Cleavage->Modify_Conditions Yes Low_Cleavage Acceptable Stability High_Cleavage->Low_Cleavage No Proceed Proceed with In Vitro/In Vivo Experiments Low_Cleavage->Proceed

Caption: Workflow for assessing TAT-cargo disulfide bond stability.

References

Navigating Cellular Landscapes: A Technical Support Guide for TAT-Conjugated Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TAT-Conjugated Protein Mislocalization. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the intracellular delivery and localization of proteins conjugated to the HIV-1 Trans-activator of transcription (TAT) peptide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of TAT-conjugated proteins for intracellular delivery.

Q1: What is the primary mechanism of TAT-mediated protein transduction?

The precise mechanism of TAT peptide entry into cells is still under investigation, but it is generally accepted to involve an initial electrostatic interaction between the positively charged TAT peptide and negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans.[1][2][3] Subsequently, the TAT-conjugated cargo is internalized, often through endocytosis.[1][2][4] For the protein to be biologically active, it must then escape the endosomal compartment and reach its target subcellular location.[5][6][7]

Q2: Why is my TAT-conjugated protein not entering the cells?

Several factors can hinder the cellular uptake of your TAT-conjugated protein. These include:

  • Inefficient Conjugation: The TAT peptide may not be correctly conjugated to your protein of interest.

  • Protein Aggregation: The fusion protein may be aggregated, preventing efficient interaction with the cell membrane.

  • Cell Type Variability: Different cell lines exhibit varying efficiencies of TAT-mediated uptake, potentially due to differences in cell surface proteoglycan expression.[8]

  • Low Concentration: The concentration of the TAT-conjugated protein in the incubation medium may be too low for efficient uptake.

Q3: My TAT-conjugated protein enters the cell but appears to be stuck in vesicles. Why is this happening and how can I fix it?

This is a common issue known as endosomal entrapment .[6] While TAT facilitates entry into the cell via endocytosis, the subsequent escape of the protein from the endosome into the cytoplasm is often a rate-limiting step.[5][9] To address this, you can consider:

  • Using Endosomolytic Agents: Co-incubation with agents that disrupt endosomal membranes can facilitate the release of your protein. A dimeric form of TAT (dfTAT) has been shown to enhance endosomal escape.[6][7]

  • Modifying the TAT Conjugate: Incorporating hydrophobic moieties or using multimeric TAT peptides can improve endosomal escape.[2][5]

  • Altering the Linker: The type of linker used to conjugate TAT to your protein can influence its release from the endosome. Cleavable linkers that are sensitive to the endosomal environment can be employed.[1][6]

Q4: Can the position of the TAT peptide (N- or C-terminus) on my protein affect its localization?

Yes, the conjugation site can significantly impact cellular uptake and subsequent localization.[1] The optimal terminus for TAT conjugation is often protein-dependent and may need to be empirically determined. C-terminal conjugation has been shown to result in higher cellular uptake for some cargoes compared to N-terminal conjugation.[1]

Q5: Is TAT-mediated delivery toxic to cells?

While TAT peptides are generally considered to have low toxicity, high concentrations of TAT-conjugated proteins can sometimes lead to cell death.[10] It is crucial to perform dose-response experiments to determine the optimal concentration that balances efficient delivery with minimal cytotoxicity. If toxicity is observed, consider reducing the concentration or the incubation time.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or no cellular uptake of the TAT-conjugated protein. 1. Inefficient TAT-protein conjugation: The TAT peptide is not properly attached to the cargo protein. 2. Protein degradation: The conjugate is being degraded before or during the experiment. 3. Low expression of cell surface receptors: The target cells have low levels of heparan sulfate proteoglycans.[8] 4. Suboptimal incubation conditions: Incubation time or temperature is not optimal.1. Verify Conjugation: Use techniques like SDS-PAGE, Western Blot, or Mass Spectrometry to confirm the successful conjugation and integrity of your protein. 2. Include Protease Inhibitors: Add protease inhibitors to your lysis buffers and during protein purification.[11] 3. Use a Different Cell Line: Test your conjugate on a cell line known to be efficiently transduced by TAT, such as HeLa or Jurkat cells. 4. Optimize Incubation: Perform a time-course and temperature-course experiment (e.g., 4°C vs. 37°C) to determine the best conditions for uptake.
TAT-conjugated protein is localized to endosomes/lysosomes instead of the target organelle (e.g., nucleus or cytoplasm). 1. Inefficient endosomal escape: The protein is trapped within endocytic vesicles.[5][6][9] 2. Lack of a specific localization signal: The cargo protein itself lacks a signal for the target organelle. 3. The cargo protein's properties hinder escape: Large or highly charged cargo can be more difficult to escape the endosome.[9]1. Enhance Endosomal Escape: Co-incubate with endosomolytic peptides (e.g., dfTAT) or use chemical enhancers.[6] Consider re-engineering your construct with multimeric TAT peptides.[5] 2. Add a Localization Signal: Genetically fuse a nuclear localization signal (NLS) or mitochondrial targeting signal (MTS) to your cargo protein.[12] 3. Modify the Cargo: If possible, use a smaller functional domain of your protein.
High background fluorescence or non-specific binding. 1. Surface-bound protein: The fluorescent signal is from protein adhering to the outside of the cell membrane. 2. Antibody non-specificity: In immunofluorescence experiments, the antibody may be binding non-specifically.1. Acid Wash or Trypsin Treatment: Before analysis, briefly wash the cells with a low pH buffer (e.g., glycine (B1666218) buffer, pH 2.5) or treat with trypsin to remove surface-bound protein.[8] 2. Optimize Staining Protocol: Include appropriate blocking steps and use a high-affinity, specific primary antibody. Run a control with only the secondary antibody.
Nuclear localization of the TAT-conjugated protein is not observed, even with an NLS. 1. The TAT peptide's own basic region can act as a non-classical NLS, but its interaction with nuclear import machinery can be complex and context-dependent. [13] 2. The NLS may be masked or inaccessible in the folded protein. 1. Modify the TAT Sequence: A study showed that mutating the three C-terminal arginines of the TAT peptide to glycines restored classical importin-dependent nuclear import.[13] 2. Re-engineer the Construct: Change the position of the NLS or add a flexible linker between the NLS and the cargo protein.

Quantitative Data Summary

The efficiency of TAT-mediated protein delivery can be influenced by various factors. The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Conjugation Site on Cellular Uptake

CargoConjugation SiteCell LineRelative Cellular UptakeReference
DoxorubicinN-terminal (NTD)KB-V1 (drug-resistant)Lower[1]
DoxorubicinC-terminal (CTD)KB-V1 (drug-resistant)Higher[1]
5-FAMN-terminal (NTF)MCF-7Lower[1]
5-FAMC-terminal (CTF)MCF-7Higher[1]

Table 2: Impact of Hydrophobic Modification on Cellular Uptake of a TAT-5-FAM Conjugate

ConjugateModificationCell LineFold Increase in Fluorescence Intensity (vs. 5-FAM)Reference
NTFNoneMCF-7~6x[3]
C16NTFPalmitoylationMCF-7~40x[3]

Key Experimental Protocols

1. Protocol for Assessing Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of the percentage of cells that have internalized a fluorescently labeled TAT-protein conjugate.[11]

  • Cell Preparation: Seed cells in a 24-well plate and culture to 70-80% confluency.

  • Treatment: Incubate the cells with the fluorescently labeled TAT-protein conjugate at various concentrations and for different time points.

  • Washing: Wash the cells three times with cold PBS to remove excess conjugate.

  • Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

  • Quenching (Optional): Use Trypan Blue to quench the fluorescence of surface-bound protein.

  • Analysis: Analyze the cells using a flow cytometer. Determine the percentage of fluorescent cells and the mean fluorescence intensity (MFI).

2. Protocol for Visualizing Subcellular Localization by Confocal Microscopy

This method provides spatial information on the subcellular localization of the internalized protein.[11]

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with the fluorescently labeled TAT-protein conjugate.

  • Washing: Gently wash the cells with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular staining): If using antibodies to stain intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain for specific organelles (e.g., LysoTracker for lysosomes, DAPI for the nucleus) to assess co-localization.[11]

  • Imaging: Acquire z-stack images using a confocal microscope.

  • Image Analysis: Quantify the fluorescence intensity and co-localization within specific cellular compartments using software like ImageJ or CellProfiler.

Visualizations

DOT Script for TAT-Protein Internalization and Trafficking Pathway

TAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm TAT_Protein TAT-Conjugated Protein Endosome Early Endosome TAT_Protein->Endosome Endocytosis Cell_Membrane Cell Membrane Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Cytosolic_Protein Free Cytosolic Protein Late_Endosome->Cytosolic_Protein Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Nucleus Nucleus Cytosolic_Protein->Nucleus Nuclear Import (if NLS present)

Caption: General workflow of TAT-conjugated protein cellular uptake and trafficking.

DOT Script for Troubleshooting Logic Flow

Troubleshooting_Flow start Experiment Start no_uptake Problem: No/Low Cellular Uptake start->no_uptake endosomal_trap Problem: Endosomal Entrapment start->endosomal_trap check_conjugation Verify Conjugation (SDS-PAGE, WB) no_uptake->check_conjugation Is conjugate intact? enhance_escape Use Endosomolytic Agents (e.g., dfTAT) endosomal_trap->enhance_escape success Successful Delivery to Target optimize_conditions Optimize Concentration & Incubation Time check_conjugation->optimize_conditions Yes check_cell_type Test Different Cell Line optimize_conditions->check_cell_type check_cell_type->success Uptake Observed add_targeting Add Organelle- Specific Signal (NLS/MTS) enhance_escape->add_targeting add_targeting->success

Caption: A logical workflow for troubleshooting common TAT-protein delivery issues.

References

Technical Support Center: Enhancing Endosomal Escape of TAT-Delivered Cargo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on overcoming a critical bottleneck in drug delivery: the endosomal entrapment of cargo delivered by the TAT cell-penetrating peptide (CPP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the cytosolic delivery of your therapeutic or imaging agents.

Frequently Asked Questions (FAQs)

Q1: Why is my TAT-conjugated cargo showing punctate fluorescence inside the cell instead of a diffuse cytosolic signal?

This is a classic sign of endosomal entrapment. The TAT peptide is highly efficient at inducing uptake of cargo into the cell, primarily through endocytosis.[1][2] However, once inside, the cargo is encapsulated within membrane-bound vesicles (endosomes). Without an effective escape mechanism, these endosomes mature into late endosomes and eventually fuse with lysosomes, where the cargo is often degraded.[3] The punctate staining you observe represents the accumulation of your fluorescent cargo within these vesicles.

Q2: What are the main strategies to enhance the endosomal escape of TAT-delivered cargo?

There are three primary strategies to facilitate the release of cargo from endosomes into the cytosol:

  • Chemical Methods: Using agents that disrupt or destabilize the endosomal membrane.

  • Fusogenic Peptides: Incorporating viral or synthetic peptide sequences that promote membrane fusion or lysis in response to the acidic endosomal environment.[1][4]

  • Physical Methods: Employing external stimuli, such as light, to trigger localized endosomal rupture.[5][6][7][8]

Q3: How do fusogenic peptides like HA2 work?

Fusogenic peptides are often derived from viral proteins, such as the influenza virus hemagglutinin subunit HA2.[1][9][10] These peptides are pH-sensitive. At neutral pH (outside the cell), they are in an inactive conformation. However, as the endosome acidifies (pH 5.5-6.5), specific amino acid residues (like glutamic acid) in the peptide become protonated.[9][11] This triggers a conformational change, exposing a hydrophobic fusion domain that inserts into the endosomal membrane, leading to its destabilization and the release of the cargo.[9][11]

Q4: What is Photochemical Internalization (PCI)?

Photochemical Internalization (PCI) is a technology that uses a photosensitizer molecule, which localizes to endosomal membranes, to achieve light-triggered endosomal escape.[5][7][8] When the cell is exposed to light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that damage and rupture the endosomal membrane, releasing the trapped cargo into the cytosol.[3][8][12] This method offers high spatial and temporal control over cargo release.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low biological activity of delivered cargo (e.g., siRNA, protein, plasmid). 1. Endosomal Entrapment: The cargo is successfully internalized but cannot reach its cytosolic or nuclear target.[1][2] 2. Lysosomal Degradation: The cargo is being degraded in lysosomes following endosomal maturation.[3]1. Co-administer an endosomolytic agent like chloroquine (B1663885) or sucrose (B13894) (see Table 1).[3][13] 2. Synthesize a fusion construct of your cargo with TAT and a fusogenic peptide (e.g., HA2, GALA).[1][9][14] 3. Use a multimeric TAT system , as trimeric TAT has been shown to have higher endosomolytic activity.[2]
High cytotoxicity observed after treatment. 1. High concentration of endosomolytic agent: Agents like chloroquine can be toxic at high concentrations or with prolonged exposure.[13] 2. Inherent toxicity of the fusion peptide: Some fusogenic peptides may disrupt the plasma membrane if not properly designed to be pH-specific. 3. Membrane disruption by the TAT-cargo itself at high concentrations. 1. Titrate the endosomolytic agent to find the optimal balance between endosomal escape and cell viability. Perform a dose-response curve (e.g., using an MTS or LDH assay). 2. Test alternative, less toxic agents such as sucrose or the GALA peptide.[14] 3. Confirm cell viability for your TAT-cargo alone across a range of concentrations.
Inconsistent results between experiments. 1. Variable formation of precipitates: Methods like calcium phosphate (B84403) co-precipitation are sensitive to minor changes in pH, temperature, and buffer concentration.[15] 2. Cell health and passage number: Cellular uptake and endosomal trafficking can vary with cell confluence, passage number, and overall health.1. Strictly control protocol parameters for methods like calcium phosphate. Ensure consistent mixing speeds, incubation times, and buffer preparation.[16] 2. Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding density and confluence at the time of the experiment.

Data Hub: Comparison of Endosomal Escape Strategies

The following table summarizes common agents and peptides used to enhance endosomal escape. Concentrations and efficacy can be cell-type dependent and should be optimized for your specific system.

Table 1: Chemical and Peptide-Based Endosomolytic Agents

Agent/PeptideMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages & Cytotoxicity
Chloroquine Weak base; buffers endosomal pH, causing osmotic swelling and rupture (proton sponge effect).[17][18]50 - 100 µM[3][19]Well-established, commercially available, and effective for many cargo types.[13]Can be cytotoxic with prolonged exposure; may interfere with other cellular pathways.[13]
Sucrose Induces hyperosmotic pressure on endosomes, leading to swelling and rupture.0.2 - 0.5 MGenerally low cytotoxicity.High concentrations required; may alter cell morphology temporarily.
TAT-HA2 pH-sensitive fusogenic peptide; conformational change in acidic endosomes leads to membrane disruption.[9][11][20]5 - 20 µM (co-treatment)Biologically triggered (low pH); high efficacy when conjugated directly to cargo.[1]Requires peptide synthesis and conjugation; performance can depend on system configuration (e.g., peptideplex vs. conjugate).[9][11]
GALA pH-sensitive fusogenic peptide (sequence: WEAALAEALAEALAEHLAEALAEALEALAA).5 - 15 µMDesigned for pH-dependent membrane disruption; effective for siRNA delivery.[14]Requires peptide synthesis; efficacy can be cargo-dependent.
Calcium Phosphate Co-precipitates with cargo, facilitating endocytosis. Dissolution in acidic endosomes can increase osmotic pressure.[15][16][21]Varies with protocolInexpensive and simple method for nucleic acid delivery.[16][22]Sensitive to experimental conditions (pH, buffer); can be cytotoxic; less suitable for in vivo use.[15]
Saponin Detergent that forms pores in cholesterol-containing membranes. Used for reversible permeabilization.[23]25 - 50 µg/mL[24]Can deliver cargo directly to the cytoplasm, bypassing endocytosis.[24][25]Must be carefully titrated to avoid irreversible membrane damage and cytotoxicity; permeabilization is transient.[23][26]

Visual Guides and Workflows

Endocytic Pathway and Points of Intervention

The following diagram illustrates the journey of a TAT-delivered cargo after entering the cell and highlights where different escape strategies can be applied.

Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_escape Escape Strategies TAT-Cargo TAT-Cargo Endocytosis Endocytosis TAT-Cargo->Endocytosis Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytosol Cytosol (Functional Cargo) Early_Endosome->Cytosol Escape Lysosome Lysosome (pH 4.5-5.0) Cargo Degradation Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Escape Chloroquine Chloroquine (pH Buffering) Chloroquine->Early_Endosome Disrupts Fusogenic_Peptides Fusogenic Peptides (pH-Triggered) Fusogenic_Peptides->Late_Endosome Disrupts PCI PCI (Light-Triggered) PCI->Late_Endosome Disrupts

Caption: Endocytic pathway of TAT-cargo and intervention points.

Troubleshooting Workflow for Low Cargo Activity

Use this decision tree to diagnose and solve issues related to poor functional delivery of your TAT-conjugated cargo.

Troubleshooting_Workflow Start Problem: Low Cargo Activity Check_Uptake Is cargo uptake confirmed? (e.g., Microscopy, Flow Cytometry) Start->Check_Uptake No_Uptake Troubleshoot Uptake: - Check TAT-cargo integrity - Optimize concentration - Check cell health Check_Uptake->No_Uptake No Check_Localization Is localization punctate (endosomal)? Check_Uptake->Check_Localization Yes Diffuse_Signal Problem may not be endosomal escape. Consider: - Cargo stability in cytosol - Cargo functionality Check_Localization->Diffuse_Signal No Implement_Escape Implement Endosomal Escape Strategy Check_Localization->Implement_Escape Yes Strategy_Chemical Add Chloroquine (50-100 µM) Implement_Escape->Strategy_Chemical Strategy_Peptide Co-administer or conjugate a fusogenic peptide (e.g., TAT-HA2) Implement_Escape->Strategy_Peptide Strategy_Physical Use Photochemical Internalization (PCI) Implement_Escape->Strategy_Physical Assess_Toxicity Assess Cytotoxicity (e.g., MTS/LDH Assay) Strategy_Chemical->Assess_Toxicity Strategy_Peptide->Assess_Toxicity Strategy_Physical->Assess_Toxicity High_Toxicity Reduce concentration or switch to a milder agent Assess_Toxicity->High_Toxicity High Low_Toxicity Assay for functional cargo activity Assess_Toxicity->Low_Toxicity Acceptable

Caption: Decision tree for troubleshooting low cargo bioactivity.

Key Experimental Protocols

Protocol 1: Galectin-8 Puncta Formation Assay for Endosomal Rupture

This imaging-based assay directly visualizes endosomal membrane damage. Galectin-8 (Gal8), a cytosolic protein, binds to glycans exposed on the inner leaflet of endosomal membranes upon rupture, redistributing from a diffuse to a punctate signal.[27][28]

Materials:

  • Cells stably expressing a Gal8- fluorescent fusion protein (e.g., Gal8-GFP or Gal8-mRuby).[29][30]

  • Your TAT-cargo of interest.

  • Positive control: Chloroquine (100 µM) or Digitonin.

  • Negative control: Untreated cells.

  • High-content imaging system or confocal microscope.

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Methodology:

  • Cell Seeding: Seed Gal8-reporter cells in a glass-bottom imaging plate (e.g., 96-well) at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing your TAT-cargo at the desired concentration. Include wells for positive and negative controls.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 6, 8 hours). The optimal time will depend on the uptake kinetics of your cargo.[29]

  • Imaging:

    • (Optional, for live-cell imaging) Image the cells at various time points during the incubation.

    • (For fixed-cell imaging) At the end of the incubation, wash the cells gently with PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, and wash again. Stain nuclei with Hoechst or DAPI.

  • Image Acquisition: Using a high-content imager or confocal microscope, acquire images from multiple fields of view for each condition. Use channels for the Gal8-fluorophore, your cargo's fluorophore (if applicable), and the nuclear stain.

  • Image Analysis:

    • Use an automated image analysis pipeline to identify individual cells based on the nuclear stain.

    • Within each cell, quantify the number, size, and intensity of fluorescent puncta in the Gal8 channel.

    • An increase in Gal8 puncta per cell compared to the negative control indicates endosomal rupture.[27][28]

Protocol 2: Split-Luciferase Assay (SLEEQ) for Quantifying Cytosolic Delivery

The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a highly sensitive, quantitative method to measure the amount of cargo that has reached the cytosol.[31][32][33] It relies on the complementation of two separated fragments of a luciferase enzyme.

Materials:

  • Host cells stably expressing the large fragment of NanoLuc luciferase (LgBiT) in the cytosol.[31][33]

  • Your cargo protein or delivery vehicle conjugated to the small, 11-amino-acid HiBiT peptide.

  • Nano-Glo® Live Cell Assay System.

  • Luminometer or plate reader with luminescence detection capabilities.

Methodology:

  • Cell Seeding: Seed the LgBiT-expressing cells in a white, opaque 96-well plate suitable for luminescence assays. Allow cells to adhere overnight.

  • Treatment: Prepare dilutions of your HiBiT-conjugated cargo in fresh culture medium. Remove the old medium from the cells and add the cargo-containing medium.

  • Incubation: Incubate for 4-6 hours to allow for internalization and potential endosomal escape.

  • Assay Preparation: Prepare the Nano-Glo® substrate/buffer mixture according to the manufacturer's instructions.

  • Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add the prepared Nano-Glo® reagent to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of HiBiT-cargo that has escaped the endosomes and complemented with cytosolic LgBiT.[33]

    • A standard curve can be generated using known concentrations of purified HiBiT peptide to convert luminescence units to molar concentrations of delivered cargo.

    • This allows for the calculation of endosomal escape efficiency (typically <2% for many macromolecules without an escape mechanism).[33]

Protocol 3: Calcium Phosphate Co-Precipitation for Enhanced Delivery

This classic method can be used to enhance the delivery of TAT-cargo, particularly nucleic acids.[21][22] The principle involves forming a co-precipitate of calcium phosphate and your cargo, which is then taken up by cells via endocytosis.[15][16]

Materials:

  • 2x HEPES-buffered saline (HBS): 50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄, adjust to pH 7.05-7.12 precisely. Sterile filter and store at 4°C.

  • 2.5 M CaCl₂ solution, sterile filtered.

  • Your TAT-cargo (e.g., a TAT-plasmid DNA complex).

  • Cells plated in a 6-well plate, 50-70% confluent.

Methodology:

  • Prepare DNA-Calcium Mix: In a sterile microfuge tube, mix your TAT-cargo (e.g., 10 µg of plasmid) with CaCl₂ to a final concentration of 125 mM. Bring the total volume to 0.5 mL with sterile water.

  • Form Precipitate:

    • Add 0.5 mL of 2x HBS to a separate sterile tube.

    • While vortexing or bubbling the HBS, add the DNA-calcium mixture dropwise. A fine, milky precipitate should form.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes.

  • Transfection: Add the 1 mL precipitate mixture dropwise to a well of the 6-well plate containing cells and 2 mL of fresh medium. Swirl gently to distribute.

  • Incubate with Cells: Incubate the cells with the precipitate for 4-8 hours at 37°C in a CO₂ incubator.

  • Medium Change: After incubation, aspirate the medium containing the precipitate, wash the cells gently with PBS, and add fresh, complete culture medium.

  • Assay: Incubate the cells for another 24-48 hours before assaying for the biological activity of your delivered cargo (e.g., reporter gene expression).

References

Technical Support Center: Reducing Cytotoxicity of TAT Peptide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the cytotoxicity of TAT peptide conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the cytotoxicity of TAT peptide conjugates?

A1: The cytotoxicity of TAT peptide conjugates is multifactorial and can be influenced by several key factors:

  • Peptide Concentration: Higher concentrations of TAT peptides are often associated with increased cytotoxicity.[1][2]

  • Cargo Molecule: The nature of the conjugated cargo (e.g., drug, protein, nucleic acid) significantly impacts the overall toxicity of the conjugate.[1][3] The length and charge of the cargo can also play a role.[4]

  • Conjugation Strategy: The method used to link the TAT peptide to the cargo and the specific site of conjugation (N-terminus vs. C-terminus) can affect the conjugate's cytotoxic profile.[1][5][6]

  • Purity of the Conjugate: Impurities from the synthesis and conjugation process can contribute to cellular toxicity.

  • Cell Type: Different cell lines can exhibit varying sensitivities to TAT peptide conjugates.

Q2: How can I reduce the cytotoxicity of my TAT peptide conjugate?

A2: Several strategies can be employed to mitigate the cytotoxicity of TAT peptide conjugates:

  • Optimize Concentration: Determine the lowest effective concentration of the conjugate that achieves the desired biological effect through a dose-response experiment.[7]

  • Incorporate Polyethylene (B3416737) Glycol (PEG): PEGylation, the attachment of polyethylene glycol chains, can shield the cationic charge of the TAT peptide, leading to reduced cytotoxicity.[8] Introducing a branched PEG unit has been shown to be effective.[8]

  • Modify the Conjugation Site: Attaching the cargo to the C-terminus of the TAT peptide has, in some cases, resulted in lower cytotoxicity compared to N-terminal conjugation.[5][6]

  • Steric Shielding: Modifying TATp-micelles with longer PEG-PE blocks can shield the TAT peptide from proteolytic cleavage and reduce cytotoxicity.[9][10]

  • Choose an Alternative Cell-Penetrating Peptide (CPP): If TAT peptide conjugates consistently show high toxicity, consider using alternative CPPs like penetratin, which has been reported to have lower toxicity in some contexts.[2][11]

Q3: What are the common assays to measure the cytotoxicity of TAT peptide conjugates?

A3: A variety of in vitro assays can be used to quantify the cytotoxicity of TAT peptide conjugates:

  • Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. The WST-1 assay is a common method used to assess the cytotoxicity of CPP conjugates.[2]

  • Membrane Integrity Assays (e.g., Trypan Blue Exclusion, LDH Release): These assays determine the number of viable cells by assessing the integrity of the cell membrane. Trypan blue is excluded by live cells but stains dead cells with compromised membranes.[12]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): These flow cytometry-based assays can distinguish between viable, apoptotic, and necrotic cells.

  • Chromium-51 (B80572) Release Assay: This radioactivity-based assay measures the release of chromium-51 from pre-loaded target cells upon cell lysis, indicating cytotoxicity.[12]

  • Flow Cytometry-Based Cytotoxicity Assays: These methods can be used to quantify the number of target cells remaining after co-culture with effector cells, providing a measure of cytotoxicity.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: High cytotoxicity observed even at low concentrations of the TAT conjugate.
Possible Cause Troubleshooting Step
Impure conjugate preparation Purify the conjugate using methods like dialysis, size-exclusion chromatography, or HPLC to remove residual unreacted components or byproducts from the synthesis.[18][19]
Inherent toxicity of the cargo molecule Test the cytotoxicity of the unconjugated cargo molecule at equivalent concentrations to determine its intrinsic toxicity.
High sensitivity of the cell line Switch to a less sensitive cell line if experimentally feasible, or perform experiments on a panel of cell lines to identify one with a better tolerance.
Sub-optimal conjugation strategy If using N-terminal conjugation, synthesize a C-terminally conjugated version and compare their cytotoxicities.[5][6]
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Variability in cell health and density Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of treatment.
Inconsistent conjugate preparation Prepare a large, single batch of the conjugate for a series of experiments to minimize batch-to-batch variability. Ensure proper storage to maintain stability.
Errors in concentration determination Accurately determine the concentration of the conjugate before each experiment using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis).
Assay variability Include appropriate positive and negative controls in every experiment. Ensure consistent incubation times and reagent concentrations for the cytotoxicity assay.
Issue 3: Reduced cellular uptake after modifying the conjugate to decrease cytotoxicity.
Possible Cause Troubleshooting Step
Excessive PEGylation or shielding Optimize the length and density of the PEG chains. Over-shielding the TAT peptide can hinder its interaction with the cell membrane, thereby reducing uptake.
Alteration of the conjugate's physical properties Characterize the modified conjugate's size, charge, and solubility to understand how these changes might affect its interaction with cells.
Change in uptake mechanism Investigate the cellular uptake pathway of the modified conjugate using endocytosis inhibitors to determine if the modification has altered the mechanism of entry.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of Different Cell-Penetrating Peptides (CPPs)

CPPEC50 (µM) in A549 cells (unconjugated)EC50 (µM) in A549 cells (conjugated to NBD peptide)Reference
Antennapedia> 100> 100[2]
TAT > 100~100[2]
Transportan~100~30[2]
Polyarginine~30~30[2]

EC50 values represent the concentration at which 50% of maximal toxicity is observed. NBD: Nitrobenzoxadiazole.

Experimental Protocols

Protocol: WST-1 Cytotoxicity Assay

This protocol is adapted from a study comparing the cytotoxicity of various CPP-peptide conjugates.[2]

  • Cell Seeding: Seed cells (e.g., A549, HeLa, CHO) at a density of 10,000 cells/well in a 96-well plate in 100 µL of complete culture medium.

  • Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Peptide Treatment: The next day, treat the cells with various concentrations of the TAT peptide conjugate for a predetermined incubation time (e.g., 7 hours). Include untreated cells as a negative control.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 30 minutes to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can also be used.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis TAT Conjugate Synthesis & Purification characterization Characterization (Purity, Concentration) synthesis->characterization treatment Treatment with TAT Conjugate characterization->treatment cell_culture Cell Seeding & Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., WST-1) treatment->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis & Viability Calculation data_acq->data_analysis

Caption: Workflow for assessing TAT conjugate cytotoxicity.

troubleshooting_logic start High Cytotoxicity Observed check_purity Is the conjugate pure? start->check_purity purify Purify Conjugate check_purity->purify No check_cargo_toxicity Is the cargo intrinsically toxic? check_purity->check_cargo_toxicity Yes purify->check_purity test_cargo Test Unconjugated Cargo check_cargo_toxicity->test_cargo Unknown check_concentration Is the concentration optimized? check_cargo_toxicity->check_concentration No test_cargo->check_cargo_toxicity optimize_conc Perform Dose-Response Experiment check_concentration->optimize_conc No modify_conjugate Modify Conjugate (e.g., PEGylation) check_concentration->modify_conjugate Yes optimize_conc->check_concentration

Caption: Troubleshooting logic for high cytotoxicity.

signaling_pathway tat_conjugate TAT Peptide Conjugate membrane_interaction Membrane Interaction (Electrostatic) tat_conjugate->membrane_interaction internalization Internalization (Endocytosis) membrane_interaction->internalization cytotoxicity Cytotoxicity membrane_interaction->cytotoxicity Membrane Disruption endosomal_escape Endosomal Escape internalization->endosomal_escape cytosolic_release Cytosolic Release of Cargo endosomal_escape->cytosolic_release cellular_target Interaction with Cellular Target cytosolic_release->cellular_target cytosolic_release->cytotoxicity Cargo-mediated Toxicity cellular_target->cytotoxicity Downstream Effects

Caption: Potential pathways of TAT conjugate-induced cytotoxicity.

References

Validation & Comparative

A Researcher's Guide to Quantifying TAT-Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of intracellular protein delivery, the HIV-1 Trans-Activator of Transcription (TAT) peptide has emerged as a powerful tool. Its ability to ferry a wide range of cargo molecules across the cell membrane holds immense therapeutic and research potential. However, accurately quantifying the efficiency of this delivery is paramount for optimizing protocols and obtaining reliable experimental outcomes. This guide provides a comprehensive comparison of common methods for quantifying TAT-mediated protein delivery, supported by experimental data and detailed protocols.

The choice of quantification method is critical and depends on the specific research question, the nature of the protein cargo, and the experimental model. This guide will delve into three widely used techniques: Flow Cytometry, Confocal Microscopy with Image Analysis, and Enzyme-Linked Immunosorbent Assay (ELISA). We will also explore alternative protein delivery systems to provide a broader context for evaluating TAT's performance.

Comparative Analysis of Quantification Methods

A direct comparison of quantification methods reveals their distinct advantages and limitations. Flow cytometry offers high-throughput analysis of a large cell population, providing statistically robust data on the percentage of cells that have internalized the protein and the relative amount of uptake. Confocal microscopy, on the other hand, provides invaluable spatial information, allowing researchers to visualize the subcellular localization of the delivered protein and distinguish between membrane-bound and truly internalized cargo. ELISA offers a highly sensitive method to determine the total amount of internalized protein within a cell lysate, providing a bulk measurement of uptake efficiency.

MethodPrincipleAdvantagesDisadvantagesTypical Data Output
Flow Cytometry Measures the fluorescence of individual cells labeled with a fluorescently tagged TAT-protein conjugate.High-throughput, statistically robust, quantifies percentage of positive cells and mean fluorescence intensity.Does not provide subcellular localization, potential for artifacts from surface-bound protein.Histograms of fluorescence intensity, percentage of positive cells, mean fluorescence intensity (MFI).
Confocal Microscopy Visualizes the spatial distribution of fluorescently labeled TAT-protein within cells.Provides subcellular localization, allows for co-localization studies with organelles, can distinguish internalized vs. membrane-bound cargo.Lower throughput, quantification can be complex and requires specialized software.Z-stack images, quantification of fluorescence intensity within defined cellular compartments.
ELISA Quantifies the amount of internalized protein in cell lysates using specific antibodies.Highly sensitive and specific, provides a direct measure of the total internalized protein mass.Does not provide information on subcellular localization or cell-to-cell variability.Absolute protein concentration (e.g., ng/mg of total cell protein).

Performance Comparison: TAT vs. Other Cell-Penetrating Peptides

The efficiency of TAT-mediated delivery is often benchmarked against other cell-penetrating peptides (CPPs). The choice of CPP can significantly impact uptake efficiency, which is also dependent on the cargo and cell type.

Cell-Penetrating PeptideCargo ProteinCell LineUptake Efficiency (relative to control)Reference
Tat Avidin (68 kDa)HeLa~8-fold increase[1]
Penetratin Avidin (68 kDa)HeLa~4-fold increase[1]
Transportan Avidin (68 kDa)HeLa~10-fold increase[1]
pVEC Avidin (68 kDa)HeLa~3-fold increase[1]
Polyarginine UnconjugatedVarious10–30 times greater than TAT[2]

Note: The efficiency of CPPs can be significantly altered by the conjugation of a cargo protein. For instance, while polyarginine shows high uptake of peptide cargo, this can be reduced upon conjugation to larger proteins.

Experimental Protocols

Flow Cytometry for Quantifying Cellular Uptake

This protocol outlines the steps for quantifying the uptake of a fluorescently labeled TAT-fusion protein.

Materials:

  • Cells of interest

  • Fluorescently labeled TAT-fusion protein

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

  • Incubation: Treat cells with the fluorescently labeled TAT-fusion protein at the desired concentration for a specified time (e.g., 1-4 hours) at 37°C. Include an untreated control group.

  • Washing: Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized protein.

  • Cell Detachment: Detach adherent cells using trypsin-EDTA or a non-enzymatic cell dissociation solution.

  • Staining (Optional): To differentiate between live and dead cells, a viability dye can be added.

  • Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

Confocal Microscopy with Image Analysis

This protocol allows for the visualization and quantification of intracellular protein delivery.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled TAT-fusion protein

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI)

  • Organelle-specific fluorescent probes (optional)

  • Confocal microscope and image analysis software (e.g., ImageJ, CellProfiler)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for flow cytometry.

  • Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes if intracellular staining is required.

  • Staining: Stain the nuclei with DAPI and, if desired, other organelles with specific fluorescent probes.

  • Imaging: Acquire z-stack images of the cells using a confocal microscope.

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity within the whole cell or specific subcellular compartments.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a method for quantifying the total amount of internalized protein.

Materials:

  • Cells of interest

  • TAT-fusion protein

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA or Bradford protein assay kit

  • ELISA plate

  • Capture and detection antibodies specific for the cargo protein

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution

  • Plate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells as described previously. After washing, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA or Bradford assay for normalization.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific to the cargo protein.

    • Block non-specific binding sites.

    • Add cell lysates and a standard curve of the purified cargo protein to the wells.

    • Add the detection antibody.

    • Add the enzyme-conjugated secondary antibody.

    • Add the substrate and measure the absorbance or luminescence using a plate reader.

  • Calculation: Calculate the concentration of the internalized protein in the cell lysates based on the standard curve.

Visualizing the Process: From Uptake to Quantification

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams illustrate the key processes.

TAT_Mediated_Delivery_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT-Protein TAT-Protein Conjugate CellSurface TAT-Protein->CellSurface Initial Binding (Electrostatic) Endosome Endosome CellSurface->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape Nucleus Nucleus Cytosol->Nucleus Nuclear Targeting (Optional)

Mechanism of TAT-mediated protein delivery into a cell.

Quantification_Workflow cluster_quantification Quantification Methods CellCulture 1. Cell Culture Treatment 2. Treatment with TAT-Protein Conjugate CellCulture->Treatment Washing 3. Wash to Remove External Protein Treatment->Washing FlowCytometry Flow Cytometry Washing->FlowCytometry Confocal Confocal Microscopy Washing->Confocal ELISA ELISA Washing->ELISA

References

A Head-to-Head Battle of Shuttles: Comparing TAT (47-57) and Penetratin for Intracellular Cargo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as promising vehicles for this task. This guide provides a detailed comparison of two of the most well-studied CPPs: TAT (47-57) and penetratin, focusing on their cargo delivery efficiency, mechanisms of action, and experimental evaluation.

This comparison synthesizes data from multiple studies to offer an objective overview. While both peptides are capable of cellular entry, their efficiency can vary depending on the cargo, cell type, and experimental conditions.

Quantitative Comparison of Cargo Delivery Efficiency

A direct comparative study by Jones et al. (2005) provides valuable quantitative insights into the relative efficacy of TAT and penetratin (referred to as antennapedia in the study) in delivering a peptide cargo into various cell lines. The data, obtained through Fluorescence-Activated Cell Sorting (FACS), is summarized below.

Cell LinePeptide ConjugateMean Fluorescence Intensity (Arbitrary Units)Relative Uptake Efficiency (Antennapedia vs. TAT)
HeLaAntennapedia-PKI~150~1.5x higher than TAT-PKI
TAT-PKI~100
A549Antennapedia-PKI~120~1.7x higher than TAT-PKI
TAT-PKI~70
CHOAntennapedia-PKI~200~2x higher than TAT-PKI
TAT-PKI~100

Data adapted from Jones et al., 2005. The values are approximate, based on graphical representation in the publication. PKI (Protein Kinase A Inhibitor 6-22 amide) was the peptide cargo conjugated to the CPPs.

These results consistently demonstrate that for the specific peptide cargo used in this study, penetratin (antennapedia) exhibits a higher uptake efficiency across all tested cell lines compared to the TAT peptide[1].

Mechanisms of Cellular Uptake: A Tale of Two Pathways

While both TAT (47-57) and penetratin are cationic peptides, their primary modes of cellular entry are thought to differ, though both can utilize multiple pathways. The uptake mechanism is also highly dependent on the nature and size of the cargo being delivered[2].

TAT (47-57): The uptake of TAT is often associated with macropinocytosis, a form of endocytosis that involves the formation of large, fluid-filled vesicles[2]. This process is initiated by the interaction of the positively charged arginine residues of the TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface. For protein cargos, TAT has been shown to utilize lipid raft-mediated endocytosis, while for smaller molecules, clathrin-mediated endocytosis may be favored[2].

Penetratin: Penetratin's entry into cells is a subject of ongoing research, with evidence supporting both direct translocation across the cell membrane and endocytic pathways[3]. The direct translocation model suggests that penetratin can directly interact with the lipid bilayer, leading to its internalization. The endocytic pathway for penetratin is also believed to be initiated by electrostatic interactions with the cell surface[3]. Some studies suggest that both membrane translocation and endocytosis can occur concurrently[3].

G cluster_tat TAT (47-57) Uptake Pathway cluster_penetratin Penetratin Uptake Pathways tat_surface TAT-Cargo binds to Heparan Sulfate macropinocytosis Macropinocytosis tat_surface->macropinocytosis Induces macropinosome Macropinosome Formation macropinocytosis->macropinosome endosomal_escape_tat Endosomal Escape macropinosome->endosomal_escape_tat cargo_release_tat Cargo Release in Cytosol endosomal_escape_tat->cargo_release_tat pen_surface Penetratin-Cargo interacts with Cell Surface direct_translocation Direct Translocation pen_surface->direct_translocation endocytosis_pen Endocytosis pen_surface->endocytosis_pen cargo_release_pen Cargo Release in Cytosol direct_translocation->cargo_release_pen endosome_pen Endosome Formation endocytosis_pen->endosome_pen endosomal_escape_pen Endosomal Escape endosome_pen->endosomal_escape_pen endosomal_escape_pen->cargo_release_pen

A simplified comparison of the primary uptake pathways for TAT (47-57) and penetratin.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing CPPs, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies adapted from the comparative study by Jones et al. (2005)[1].

Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical carcinoma), A549 (human lung carcinoma), and CHO (Chinese hamster ovary) cells were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells were grown at 37°C in a humidified atmosphere of 5% CO2.

Peptide Synthesis and Cargo Conjugation
  • Peptide Synthesis: Peptides (TAT 47-57: YGRKKRRQRRR; Antennapedia 43-58: RQIKIWFQNRRMKWKK) were synthesized using standard solid-phase peptide synthesis.

  • Cargo: A 17-amino-acid peptide derived from the Protein Kinase A Inhibitor (PKI) was used as the cargo.

  • Labeling and Conjugation: The N-terminus of the cargo peptide was labeled with fluorescein (B123965) isothiocyanate (FITC). The labeled cargo was then chemically conjugated to the CPPs.

Cellular Uptake Quantification by Flow Cytometry
  • Cell Preparation: Cells were seeded in 24-well plates and grown to 80-90% confluency.

  • Treatment: Cells were incubated with the FITC-labeled CPP-cargo conjugates at a final concentration of 10 µM for various time points (e.g., 1-3 hours).

  • Washing: After incubation, the cells were washed three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.

  • Cell Detachment: Cells were detached using trypsin-EDTA.

  • FACS Analysis: The fluorescence intensity of the cell suspension was analyzed using a flow cytometer. The mean fluorescence intensity of the cell population was used as a measure of cellular uptake.

G start Seed cells in 24-well plates incubation Incubate with FITC-CPP-Cargo start->incubation wash Wash with PBS (3 times) incubation->wash detach Detach cells with Trypsin wash->detach facs Analyze fluorescence by Flow Cytometry detach->facs quantify Quantify Mean Fluorescence Intensity facs->quantify

Experimental workflow for quantifying CPP-mediated cargo delivery using flow cytometry.

Concluding Remarks

The choice between TAT (47-57) and penetratin for cargo delivery will ultimately depend on the specific application, including the nature of the cargo, the target cell type, and the desired delivery efficiency. The data presented here, based on a direct comparative study, suggests that penetratin may offer a higher delivery efficiency for peptide cargos. However, it is imperative for researchers to perform their own comparative evaluations under their specific experimental conditions. The provided protocols offer a robust framework for such assessments. Understanding the distinct uptake mechanisms of these peptides can further aid in the rational design of more effective drug delivery systems.

References

Navigating the Cellular Maze: A Guide to Assays for Measuring Intracellular Release of TAT-Conjugated Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, quantifying the intracellular release of drugs conjugated to cell-penetrating peptides like TAT is a critical step in evaluating therapeutic efficacy. This guide provides a comparative overview of common assay methodologies, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

The successful delivery of a therapeutic agent to its intracellular target is a multi-step process. For drugs conjugated to the HIV-1 Trans-Activator of Transcription (TAT) peptide, this journey involves cellular uptake, endosomal entrapment, and subsequent escape into the cytoplasm to reach its site of action. Measuring the efficiency of this final release step is paramount. This guide explores and compares several established assays designed for this purpose.

Comparison of Key Assay Methodologies

The choice of assay depends on various factors, including the nature of the drug, the required sensitivity, and the desired quantitative output. Here, we compare three prevalent methods: Fluorescence-Based Assays, Split-Fluorescent Protein Complementation Assays, and Luciferase-Based Reporter Assays.

Assay Type Principle Typical Readout Throughput Advantages Limitations
Fluorescence-Based Assays Direct or indirect detection of a fluorescently labeled drug or a reporter molecule upon release from the endosome.Fluorescence intensity (Flow Cytometry, Fluorometry), Localization (Confocal Microscopy).Medium to HighRelatively simple, widely available equipment, can provide spatial information.[1][2]Potential for false positives from membrane-associated conjugates, photobleaching, spectral overlap.
Split-Fluorescent Protein (e.g., GFP) Complementation Assay A TAT-conjugated fragment of a fluorescent protein is delivered into cells expressing the complementary fragment. Intracellular release and complementation result in a fluorescent signal.[3][4][5]Fluorescence intensity.MediumHigh specificity for cytosolic delivery, low background signal.[4]Requires genetic modification of cells, potential for steric hindrance affecting complementation.[5]
Split Luciferase Reporter Assay (e.g., SLEEQ) A TAT-conjugated small luciferase fragment (HiBiT) is delivered into cells expressing the large fragment (LgBiT) in the cytosol. Luminescence is generated upon complementation.[6]Luminescence intensity.HighHighly sensitive, quantitative, and suitable for high-throughput screening.[6]Requires genetically modified cells, indirect measurement of drug release.

Experimental Data Summary

The following table summarizes quantitative data from studies utilizing these different assays to measure the intracellular delivery of TAT-conjugated molecules.

Assay TAT-Conjugate Cell Line Key Finding Quantitative Measurement Reference
Flow CytometryTAT-Doxorubicin (NTD)KB-V1 (drug-resistant)Time-dependent increase in intracellular fluorescence.~1.5-fold increase in geometric mean fluorescence from 1h to 4h.[1]
Flow CytometryC16NTD (hydrophobically modified TAT-Dox)KB-V1Hydrophobic modification significantly improves uptake.~5-fold increase in geometric mean fluorescence compared to NTD.[7][8]
Cyto-SNAP AssayBG-Biotin-TATNG-SNAP HeLaAbsolute quantification of cytosolic delivery.0.1% of total cell-associated TAT reached the cytosol at 200 nM.[9]
Split-GFP AssayTAT-EED-GFPβ11HeLa cells expressing GFPβ1-10Optimization of endosomal escape domains (EEDs).Optimized EEDs showed a significant increase in GFP fluorescence compared to TAT-GFPβ11 alone.[5]
SLEEQ AssayTAT-GFP-HiBiTHEK293-LSA (expressing LgBiT)Quantified endosomal escape efficiency.Demonstrated that positively charged CPPs enhance cytosolic delivery primarily through increased cell association rather than higher escape efficiency.[6]

Experimental Protocols

Flow Cytometry Assay for Intracellular Drug Accumulation

This protocol is adapted from studies measuring the uptake of fluorescently labeled TAT-drug conjugates.[1][7]

Materials:

  • Cells of interest (e.g., KB-V1 cells)

  • 24-well plates

  • TAT-conjugated drug (e.g., TAT-Doxorubicin)

  • Free fluorescent dye/drug as a control

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in 24-well plates and incubate overnight.

  • Replace the medium with fresh media containing the TAT-conjugated drug or controls at various concentrations (e.g., 2.5, 5, and 15 µM).

  • Incubate for different time periods (e.g., 1, 2, or 4 hours).

  • Wash the cells with PBS to remove extracellular conjugates.

  • Detach the cells using trypsin-EDTA. Trypsinization also helps to remove non-specifically bound peptides from the cell surface.[1]

  • Resuspend the cells in PBS for flow cytometry analysis.

  • Acquire data on a flow cytometer using the appropriate laser and filter for the fluorophore.

  • Analyze the data to determine the geometric mean fluorescence intensity, which corresponds to the intracellular drug concentration.

Split-GFP Complementation Assay for Endosomal Escape

This protocol is based on the methodology used to quantify the cytosolic delivery of TAT-fusion proteins.[3][5]

Materials:

  • HeLa cells stably expressing one fragment of split-GFP (e.g., GFPβ1-10).

  • TAT-peptide conjugated to the other GFP fragment (e.g., GFPβ11).

  • Cell culture medium.

  • Fluorescence microscope or plate reader.

Procedure:

  • Culture the stably transfected HeLa cells in a suitable plate format.

  • Treat the cells with the TAT-GFPβ11 conjugate at various concentrations.

  • Incubate for a defined period to allow for cellular uptake and endosomal escape.

  • Wash the cells to remove the extracellular conjugate.

  • Measure the GFP fluorescence using a fluorescence microscope for visualization or a plate reader for quantification. The restored fluorescence is a direct measure of cytosolic delivery.[5]

Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol is a summary of the SLEEQ assay developed to quantify cytosolic delivery with high sensitivity.[6]

Materials:

  • HEK293 cells stably expressing the large luciferase subunit fused to actin (LgBiT-actin) to ensure cytosolic localization.

  • TAT-cargo protein labeled with the small HiBiT peptide.

  • Luciferase substrate (e.g., furimazine).

  • Lysis buffer.

  • Luminometer.

Procedure:

  • Plate the HEK293-LgBiT-actin cells.

  • Add the HiBiT-labeled TAT-cargo protein to the cells and incubate for a set time (e.g., 4 hours).

  • Wash the cells to remove excess protein.

  • To measure cytosolic delivery, add the luciferase substrate and immediately measure the luminescence. This represents the amount of HiBiT that has escaped the endosomes and complemented with LgBiT.[6]

  • To measure total cellular association, lyse the cells to allow complementation of all intracellular HiBiT (both in endosomes and cytosol) with LgBiT, then add the substrate and measure luminescence.[6]

  • Calculate the endosomal escape efficiency by taking the ratio of the cytosolic signal to the total cellular association signal.[6]

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

TAT_Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space TAT-Drug TAT-Drug Endocytosis Endocytosis TAT-Drug->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Entrapment Cytosol Cytosol Endosome->Cytosol 3. Endosomal Escape Degradation Degradation Endosome->Degradation Alternative Fate Target Target Cytosol->Target 4. Drug Action Flow_Cytometry_Workflow A 1. Seed Cells B 2. Treat with TAT-Drug Conjugate A->B C 3. Incubate B->C D 4. Wash and Trypsinize C->D E 5. Resuspend Cells D->E F 6. Analyze via Flow Cytometry E->F Split_Protein_Assay_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment A Genetically engineer cells to express one fragment of the reporter protein (e.g., LgBiT or GFPβ1-10) B Treat cells with TAT conjugated to the complementary reporter fragment (e.g., HiBiT or GFPβ11) A->B C Incubate for uptake and release B->C D Wash cells C->D E Measure signal (Luminescence or Fluorescence) D->E

References

Validating the Biological Activity of TAT-Delivered Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for delivering biologically active enzymes into living cells, surmounting the significant barrier of the cell membrane. This guide provides a comprehensive comparison of TAT-mediated enzyme delivery with other methods, supported by experimental data. It also offers detailed protocols for key validation assays to assess the biological activity of the delivered enzymes.

Comparison of Protein Delivery Methods

TAT-mediated delivery offers a distinct advantage in its ability to transport functional proteins directly into the cytoplasm and nucleus.[1] Unlike methods that rely on gene delivery and subsequent transcription and translation, TAT fusion proteins can exert their effects more rapidly. The following table summarizes a comparison of TAT-mediated delivery of Cre recombinase, an enzyme that mediates DNA recombination, with other common delivery techniques.

Delivery MethodCargoEfficiencyCell ViabilityKey AdvantagesKey Disadvantages
TAT-Cre Fusion Protein Cre recombinase proteinHigh (>95% recombination in some cell types)[2]Generally highRapid action, broad cell type applicability, circumvents transcriptional/translational machinery.[3]Potential for immunogenicity with repeated use, purification of active fusion protein can be challenging.[1]
Lipofection Cre recombinase plasmid DNAVariable (cell type dependent)Moderate to highCommercially available reagents, relatively easy to use.Indirect (requires transcription/translation), potential for cytotoxicity, variable efficiency.
Electroporation Cre recombinase plasmid DNAHighLow to moderateHigh efficiency in a variety of cell types.Significant cell death, requires specialized equipment.
Adenoviral Vector Cre recombinase geneVery highModerateHigh efficiency of gene delivery.Potential for immunogenicity and cytotoxicity, requires virus production and handling facilities.[4]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of delivery and the subsequent biological effects is crucial for understanding and validating the activity of TAT-delivered enzymes.

TAT_Delivery_Workflow cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAT-Enzyme TAT-Enzyme Fusion Protein CellSurface Cell Surface (Heparan Sulfate Proteoglycans) TAT-Enzyme->CellSurface Binding Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Substrate Intracellular Substrate Cytoplasm->Substrate Enzymatic Action Product Biological Product/Effect Substrate->Product Conversion

TAT-Mediated Enzyme Delivery Workflow

A key application of TAT-mediated delivery is the induction of apoptosis by introducing pro-apoptotic enzymes like caspases. The following diagram illustrates the signaling cascade initiated by the intracellular delivery of active Caspase-3.

Apoptosis_Pathway TAT_Caspase3 TAT-Caspase-3 (Delivered) Active_Caspase3 Active Caspase-3 TAT_Caspase3->Active_Caspase3 Direct Delivery PARP PARP Active_Caspase3->PARP Cleavage ICAD ICAD Active_Caspase3->ICAD Cleavage Apoptosis Apoptosis PARP->Apoptosis Leads to CAD CAD ICAD->CAD Inhibition DNA_Fragmentation DNA Fragmentation CAD->DNA_Fragmentation Activation DNA_Fragmentation->Apoptosis

Apoptosis induction by TAT-Caspase-3.

Experimental Protocols

Accurate validation of the biological activity of delivered enzymes requires robust experimental protocols. The following are detailed methodologies for key assays.

Intracellular β-Galactosidase Activity Assay

This assay quantifies the enzymatic activity of β-galactosidase delivered into cells.

Materials:

  • Cell lysis buffer (e.g., 1X Reporter Lysis Buffer)

  • β-Galactosidase assay buffer (containing ONPG - o-nitrophenyl-β-D-galactopyranoside)

  • Stop solution (e.g., 1 M sodium carbonate)

  • Microplate reader

Protocol:

  • Cell Lysis:

    • After incubation with TAT-β-galactosidase, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to the cells and incubate on ice for 15 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of β-galactosidase assay buffer (containing ONPG) to each well.

    • Incubate the plate at 37°C and monitor for the development of a yellow color.[5]

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution.

    • Measure the absorbance at 420 nm using a microplate reader.[6]

  • Data Analysis:

    • Normalize the absorbance values to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).

    • Compare the enzymatic activity of cells treated with TAT-β-galactosidase to control cells (untreated or treated with a control protein).

Intracellular Caspase-3 Activity Assay

This colorimetric assay measures the activity of delivered caspase-3 by detecting the cleavage of a specific substrate.[7][8]

Materials:

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (1M)

  • DEVD-pNA substrate (4 mM)

  • Microplate reader

Protocol:

  • Induce Apoptosis (as a positive control) and Prepare Lysates:

    • Induce apoptosis in a control set of cells using a known stimulus.

    • Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[7]

    • Incubate on ice for 10 minutes.[7]

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a new tube.[7]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Prepare a master mix of 2x Reaction Buffer with DTT (to a final concentration of 10 mM).

    • Add 50 µL of the Reaction Buffer/DTT mix to each well.[7]

    • Add 5 µL of the 4 mM DEVD-pNA substrate to each well.[7]

    • Incubate at 37°C for 1-2 hours.[9]

  • Measurement and Analysis:

    • Measure the absorbance at 400-405 nm in a microplate reader.[8][9]

    • Subtract the background reading from untreated cell lysates.

    • Calculate the fold-increase in caspase-3 activity by comparing the results from TAT-caspase-3 treated cells to untreated controls.[7]

MTT Assay for Cell Viability

This assay assesses the cytotoxicity of the TAT-delivered enzyme by measuring the metabolic activity of the cells.[10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the TAT-delivered enzyme for the desired time period.

  • MTT Incubation:

    • After treatment, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the absorbance of the media-only control.

    • Express the results as a percentage of the viability of untreated control cells.

Western Blot Analysis for Protein Delivery

Western blotting is used to confirm the intracellular presence of the full-length TAT-fusion protein.[12][13]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the delivered enzyme or a tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation:

    • Lyse the cells as described in the β-galactosidase activity assay protocol.

    • Determine the protein concentration of the lysates.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • The presence of a band at the expected molecular weight of the TAT-fusion protein confirms its delivery into the cells.

References

A Comparative Guide to Cell-Penetrating Peptides for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. This guide provides a side-by-side comparison of three widely studied CPPs: TAT, Penetratin, and Pep-1. We will delve into their performance based on experimental data, offering insights into their uptake efficiency, cytotoxicity, and cargo delivery capabilities. Detailed experimental protocols and visualizations of their cellular entry mechanisms are also provided to aid in the selection of the most suitable CPP for your research needs.

At a Glance: Performance Comparison of TAT, Penetratin, and Pep-1

The selection of an appropriate CPP is critical and depends on the specific application, cargo, and cell type. The following tables summarize the performance of TAT, Penetratin, and Pep-1 across key parameters.

Cell-Penetrating Peptide Cellular Uptake Efficiency Cytotoxicity (CC50) Primary Entry Mechanism(s)
TAT HighGenerally low to moderateMacropinocytosis, Clathrin-mediated endocytosis[1][2]
Penetratin Moderate to HighLow to moderateDirect translocation and endocytosis[2][3]
Pep-1 ModerateLowEndocytosis[4]

This table provides a qualitative summary. Quantitative values can vary significantly based on experimental conditions.

Quantitative Analysis of CPP Performance

The following tables present a more detailed, quantitative comparison of TAT, Penetratin, and Pep-1. It is important to note that these values are derived from various studies and direct comparison can be challenging due to differing experimental setups.

Table 1: Cellular Uptake Efficiency

Cellular uptake efficiency is a measure of a CPP's ability to enter cells. It is often quantified using flow cytometry to determine the percentage of fluorescently-labeled CPP-positive cells or the mean fluorescence intensity (MFI).

Peptide Cell Line Concentration (µM) Uptake (% of Positive Cells) Mean Fluorescence Intensity (Arbitrary Units) Reference
TAT HeLa5~86%High[5]
Jurkat5HighHigh[6]
Penetratin HeLa5HighModerate to High[6]
CHO-K1< 2Translocation observed-[3]
Pep-1 CT26.CL25-~9.72%Low[7]
HEK-293T-Forms nanoparticles with cargo for delivery-[8]

Note: The efficiency of uptake can be influenced by the presence and nature of the cargo.

Table 2: Cytotoxicity (CC50)

Cytotoxicity is a critical factor in the development of therapeutic delivery systems. The 50% cytotoxic concentration (CC50) is a common metric used to assess the concentration at which a CPP induces death in 50% of cells.

Peptide Cell Line CC50 (µM) Reference
TAT HEK293> 100[9]
Cortical Neurons (Neuroprotection IC50)13.9 (Glutamic acid model)[2]
Penetratin HEK293> 100[9]
Cortical Neurons (Neuroprotection IC50)3.4 (Glutamic acid model)[2]
Pep-1 HEK293> 100[9]
Cortical Neurons (Neuroprotection IC50)Ineffective (Glutamic acid model)[2]

Note: The provided IC50 values for cortical neurons reflect a neuroprotective effect in a specific injury model and are not a direct measure of general cytotoxicity.

Table 3: Cargo Delivery Efficiency

The ultimate goal of a CPP is to efficiently deliver its cargo into the cell. This table provides a qualitative comparison of the delivery efficiency for different types of cargo.

Peptide Protein Cargo siRNA/mRNA Cargo Plasmid DNA Cargo Reference
TAT HighModerateModerate[10][11]
Penetratin ModerateModerateModerate[4][10]
Pep-1 High (forms non-covalent complexes)ModerateModerate[7][8]

Mechanisms of Cellular Entry: Signaling Pathways and Workflows

The internalization of CPPs is a complex process that can involve one or more cellular pathways. Understanding these mechanisms is crucial for optimizing cargo delivery and minimizing off-target effects.

General Cellular Uptake Workflow

The following diagram illustrates a generalized workflow for assessing the cellular uptake of CPPs.

G A Cell Seeding B Incubation with fluorescently-labeled CPP A->B C Washing to remove extracellular CPP B->C D Cell Detachment (for adherent cells) C->D Adherent cells E Flow Cytometry Analysis C->E Suspension cells F Confocal Microscopy C->F D->E

General workflow for CPP uptake analysis.
TAT-Mediated Endocytosis

The HIV-1 trans-activator of transcription (TAT) peptide is known to enter cells primarily through endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[1][2] The initial interaction is often with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT TAT Peptide HSPG HSPG TAT->HSPG Binding Macropinosome Macropinosome HSPG->Macropinosome Macropinocytosis ClathrinVesicle Clathrin-coated Vesicle HSPG->ClathrinVesicle Clathrin-mediated endocytosis Endosome Early Endosome Macropinosome->Endosome ClathrinVesicle->Endosome Release Cytosolic Release Endosome->Release

TAT peptide cellular entry pathways.
Penetratin-Mediated Entry

Penetratin, derived from the Antennapedia homeodomain, utilizes a dual mechanism for cellular entry that includes direct translocation across the plasma membrane and endocytosis. The pathway taken can be dependent on the peptide's concentration.[2][3]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Penetratin Penetratin Membrane Penetratin->Membrane DirectTranslocation Direct Translocation Membrane->DirectTranslocation High Concentration EndocyticVesicle Endocytic Vesicle Membrane->EndocyticVesicle Low Concentration (Endocytosis) Endosome Endosome EndocyticVesicle->Endosome Release Cytosolic Release Endosome->Release

Penetratin cellular entry mechanisms.
Pep-1-Mediated Delivery

Pep-1 is an amphipathic peptide that forms non-covalent complexes with its cargo. Its entry into cells is thought to be mediated by endocytosis.[4]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pep1 Pep-1 Complex Pep-1/Cargo Complex Pep1->Complex Cargo Cargo Cargo->Complex Membrane Complex->Membrane Interaction EndocyticVesicle Endocytic Vesicle Membrane->EndocyticVesicle Endocytosis Endosome Endosome EndocyticVesicle->Endosome Release Cytosolic Release Endosome->Release

Pep-1 mediated cargo delivery pathway.

Detailed Experimental Protocols

Reproducibility and standardization are key in comparing the efficacy of different CPPs. Below are detailed protocols for the key experiments cited in this guide.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of CPP uptake by measuring the fluorescence of a cell population.[12][13]

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Fluorescently-labeled CPPs (e.g., FITC-TAT, Rhodamine-Penetratin)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • CPP Incubation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the desired concentration of fluorescently-labeled CPP to each well. Incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the CPP-containing medium and wash the cells three times with cold PBS to remove any unbound peptide.

  • Cell Detachment (for adherent cells): Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.

  • Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge the cells and resuspend the pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% FBS and 0.1% sodium azide).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel. Gate on the live cell population and determine the percentage of fluorescently-positive cells and the mean fluorescence intensity.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][14][15][16]

Materials:

  • Cells of interest

  • CPPs of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • CPP Treatment: Remove the medium and add fresh medium containing serial dilutions of the CPPs to the wells. Include a control group with medium only. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each CPP concentration relative to the untreated control cells. The CC50 value can then be determined by plotting the cell viability against the log of the CPP concentration.

Cargo Delivery Quantification using Confocal Microscopy

This method allows for the visualization and semi-quantitative analysis of intracellular cargo delivery.[17][18]

Materials:

  • Cells of interest

  • CPP conjugated to a fluorescent cargo (e.g., CPP-GFP fusion protein)

  • Culture dishes with a glass bottom suitable for microscopy

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for cell fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • CPP-Cargo Incubation: Treat the cells with the CPP-fluorescent cargo complex at the desired concentration and incubate for a specific time.

  • Washing and Staining: Wash the cells with PBS to remove extracellular complexes. For nuclear staining, incubate with Hoechst 33342 or DAPI.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Mounting: Wash the cells again with PBS and mount a coverslip using an appropriate mounting medium.

  • Confocal Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorescent cargo and the nuclear stain.

  • Image Analysis: Analyze the images to assess the intracellular localization of the cargo. Quantification can be performed by measuring the fluorescence intensity within defined cellular compartments (e.g., cytoplasm, nucleus) using image analysis software. Colocalization analysis with endosomal or lysosomal markers can provide further insights into the trafficking pathway.

This guide provides a foundational understanding of the comparative performance of TAT, Penetratin, and Pep-1. The provided data and protocols should assist researchers in making informed decisions for their specific intracellular delivery needs. It is crucial to empirically validate the chosen CPP and delivery system in the specific cell type and with the particular cargo of interest.

References

A Comparative Guide to the In Vivo Biodistribution of TAT-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo fate of therapeutic and diagnostic molecules is paramount. Cell-penetrating peptides (CPPs), particularly the HIV-1 Trans-Activator of Transcription (TAT) peptide, have emerged as promising vectors for intracellular delivery. However, their clinical translation has been hampered by a lack of target specificity, leading to widespread biodistribution. This guide provides a comparative assessment of the in vivo biodistribution of TAT-conjugated molecules against alternative CPPs and strategies, supported by experimental data and detailed protocols.

Performance Comparison of TAT and Alternative CPPs

The in vivo biodistribution of CPP-conjugated cargo is a critical factor in determining both efficacy and potential toxicity. While TAT is one of the most studied CPPs, its highly cationic nature often leads to rapid clearance from circulation and significant accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.[1][2] This can limit the bioavailability of the conjugated cargo at the intended target site.

Here, we present a summary of quantitative data from various studies to compare the biodistribution of TAT-conjugated molecules with other CPPs and delivery strategies. It is important to note that direct comparison is challenging due to variations in cargo molecules, animal models, and experimental conditions across studies.

Delivery VectorCargoAnimal ModelKey Biodistribution FindingsReference
TAT PorphyrinMiceHigher tumor uptake (6.32 ± 1.24% IA/g) compared to unconjugated porphyrin (2.45 ± 0.88% IA/g) at 60 min post-administration. However, high non-target retention was observed.[3]
TAT Nanobody (7D12)MiceRedirected the nanobody to the liver, counteracting potential benefits for tumor accumulation.[2]
Nonaarginine (R9) Nanobody (7D12)MiceSimilar to TAT, showed a dominant effect on biodistribution, leading to high liver accumulation.[2]
Penetratin Nanobody (7D12)MiceAlso resulted in significant liver targeting of the conjugated nanobody.[2]
Octaarginine (8R) Virus-like particle (mCherry)MiceAt 24 hours post-injection, showed greater accumulation in the brain compared to TAT.[4][5]
TAT Virus-like particle (mCherry)MiceAt 24 hours post-injection, demonstrated enhanced tissue distribution and retention in the lungs.[4][5]
Activatable CPP (ACPP) Fluorescent ProbeMiceShowed broader tissue access, longer circulation times, and lower toxicity compared to a standard polycationic CPP (r9). ACPPs are designed to be "activated" at the target site, reducing non-specific uptake.[1]

Key Takeaways:

  • TAT and other cationic CPPs (nonaarginine, Penetratin) often lead to high accumulation in the liver and spleen. This is a significant hurdle for targeting other tissues.[1][2]

  • The choice of CPP can influence tissue-specific accumulation. For instance, in one study, 8R-conjugated particles showed higher brain accumulation compared to TAT-conjugated particles, which favored the lungs.[4][5]

  • Activatable CPPs (ACPPs) represent a promising strategy to overcome the non-specific biodistribution of traditional CPPs. By masking the cationic charge until the target site is reached, ACPPs can achieve more favorable pharmacokinetics and biodistribution.[1]

Signaling Pathways and Cellular Uptake

The cellular uptake of TAT-conjugated molecules is a complex process that can occur through multiple pathways. Initially, the cationic TAT peptide interacts with negatively charged proteoglycans on the cell surface. Subsequently, internalization can proceed via direct translocation across the plasma membrane or through various endocytic pathways.

G Cellular Uptake of TAT-Conjugated Molecules cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT_Cargo TAT-Cargo Conjugate Membrane_Binding Binding to Proteoglycans TAT_Cargo->Membrane_Binding Direct_Translocation Direct Translocation Membrane_Binding->Direct_Translocation Endocytosis Endocytosis Membrane_Binding->Endocytosis Cytosol Cytosolic Cargo Direct_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol

Caption: Cellular uptake pathways for TAT-conjugated molecules.

Experimental Protocols

Accurate assessment of in vivo biodistribution is crucial for the preclinical development of CPP-based delivery systems. Below are detailed methodologies for key experiments.

Radiolabeling of CPP-Conjugated Molecules

This protocol describes a common method for radiolabeling peptides or proteins with Iodine-125 (¹²⁵I) for in vivo tracking.

Materials:

  • CPP-cargo conjugate with a tyrosine residue for iodination.

  • Iodine-125 (¹²⁵I).

  • Iodination tubes (e.g., IODO-GEN pre-coated tubes).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography columns (e.g., Sephadex G-10).

  • Gamma counter.

Procedure:

  • Preparation: Dissolve the CPP-cargo conjugate in PBS to a final concentration of 1 mg/mL.

  • Iodination: Add the CPP-cargo solution to a pre-coated iodination tube. Introduce ¹²⁵I to the solution and incubate for 15-20 minutes at room temperature. The reaction is initiated by the oxidizing agent in the tube.

  • Quenching: Stop the reaction by transferring the solution to a tube containing a quenching buffer (e.g., sodium metabisulfite).

  • Purification: Separate the radiolabeled conjugate from free ¹²⁵I using a size-exclusion chromatography column. Elute with PBS and collect fractions.

  • Quantification: Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled conjugate.

  • Quality Control: Assess the radiochemical purity of the final product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vivo Biodistribution Study in Mice

This protocol outlines a typical procedure for evaluating the biodistribution of a radiolabeled CPP-conjugated molecule in a mouse model.

Materials:

  • Radiolabeled CPP-cargo conjugate.

  • Healthy or tumor-bearing mice (e.g., Balb/c or nude mice).

  • Anesthetic (e.g., isoflurane).

  • Syringes and needles for intravenous injection.

  • Surgical tools for dissection.

  • Gamma counter.

  • Scales for weighing organs.

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week.

  • Injection: Anesthetize the mice and inject a known amount of the radiolabeled CPP-cargo conjugate (e.g., 1-5 MBq) intravenously via the tail vein.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice (typically 3-5 mice per time point).

  • Organ Harvesting: Immediately following euthanasia, collect blood via cardiac puncture. Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, brain, tumor).

  • Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter. Also, measure the radioactivity of an aliquot of the injected dose as a standard.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is a standard unit for comparing biodistribution across different animals and studies. The formula is: %ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100

G Experimental Workflow for In Vivo Biodistribution Study Start Start Radiolabeling Radiolabeling of CPP-Cargo Conjugate Start->Radiolabeling Injection Intravenous Injection into Mouse Model Radiolabeling->Injection Time_Points Euthanasia at Pre-defined Time Points Injection->Time_Points Harvesting Organ and Tissue Harvesting Time_Points->Harvesting Measurement Radioactivity Measurement (Gamma Counter) Harvesting->Measurement Analysis Data Analysis (%ID/g) Measurement->Analysis End End Analysis->End

References

Confirming Disulfide Bond Formation in TAT Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with TAT (Trans-Activator of Transcription) peptide conjugates, ensuring the correct formation of disulfide bonds is a critical quality attribute. These linkages are pivotal for maintaining the structural integrity, and consequently, the therapeutic efficacy and stability of the conjugate. Incorrect disulfide pairing can lead to misfolded structures, aggregation, and loss of biological activity. This guide provides a comprehensive comparison of key analytical methods used to confirm disulfide bond formation, complete with experimental protocols and data presented for easy comparison.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the specific information required (e.g., quantitative vs. qualitative), the complexity of the TAT conjugate, and the desired throughput. The following table summarizes and compares the most common methods.

MethodPrincipleInformation ProvidedThroughputQuantitationStrengthsLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Peptide mapping under non-reducing and reducing conditions is a common approach.Precise location of disulfide bonds, identification of correct and incorrect linkages, and determination of free thiols.Low to MediumSemi-quantitative to QuantitativeHigh sensitivity and specificity. Considered the "gold standard" for definitive characterization.[1]Can be labor-intensive and requires sophisticated instrumentation.
Ellman's Assay A colorimetric assay that uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups.Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.HighQuantitativeRapid, simple, and cost-effective for quantifying the overall extent of disulfide bond formation.[2][3][4][5]Indirectly confirms disulfide bonds and does not provide information on specific linkages.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Provides three-dimensional structural information, including the proximity of cysteine residues involved in disulfide bonds.[6][7][8]LowQualitative to Semi-quantitativeProvides detailed structural insights in solution, which is closer to the biological environment.[6][7]Requires high sample concentrations and can be time-consuming. Data analysis can be complex.
Raman Spectroscopy A light scattering technique that probes vibrational modes of molecules. The disulfide (S-S) bond has a characteristic Raman signal.Direct detection of disulfide bonds and information about their conformation (dihedral angle).[9][10][11][12][13]MediumSemi-quantitativeNon-destructive and can be used on solid or liquid samples with minimal preparation.[9] Provides conformational information.[10][12]Lower sensitivity compared to mass spectrometry. May be challenging to interpret in complex mixtures.
X-ray Crystallography Determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays scattered by a single crystal.Provides a high-resolution, static picture of the entire molecule, including the precise location of disulfide bonds.LowQualitativeProvides the most detailed and unambiguous structural information.Requires the ability to grow high-quality crystals, which can be a significant challenge.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for two of the most frequently employed techniques for confirming disulfide bond formation in TAT conjugates.

Mass Spectrometry: Peptide Mapping Workflow

This protocol outlines a typical bottom-up proteomics approach to identify disulfide linkages.

1. Sample Preparation:

  • Non-reducing conditions:
  • Denature the TAT conjugate in a solution containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • Alkylate any free sulfhydryl groups to prevent disulfide scrambling by adding an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) and incubate in the dark.
  • Remove the denaturing and alkylating agents by buffer exchange or dialysis.
  • Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
  • Reducing conditions:
  • Follow the same denaturation step as above.
  • Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and incubate.
  • Alkylate the now-free sulfhydryl groups with IAM or NEM.
  • Proceed with buffer exchange and proteolytic digestion as in the non-reducing workflow.

2. LC-MS/MS Analysis:

  • Inject the digested peptide mixtures onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., formic acid).
  • Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Compare the chromatograms from the non-reduced and reduced samples. Peaks present in the non-reduced sample but absent in the reduced sample are potential disulfide-linked peptides.

  • Analyze the MS/MS spectra of these unique peaks to identify the amino acid sequences of the cross-linked peptides, thus confirming the disulfide bond connectivity. Specialized software can aid in the identification of disulfide-linked peptides.[1]

    Mass_Spectrometry_Workflow cluster_non_reducing Non-Reducing Path cluster_reducing Reducing Path cluster_analysis Analysis NR_Start TAT Conjugate NR_Denature Denaturation NR_Start->NR_Denature NR_Alkylate Alkylation (Free -SH) NR_Denature->NR_Alkylate NR_Digest Proteolytic Digestion NR_Alkylate->NR_Digest LCMS LC-MS/MS Analysis NR_Digest->LCMS R_Start TAT Conjugate R_Denature Denaturation R_Start->R_Denature R_Reduce Reduction (S-S) R_Denature->R_Reduce R_Alkylate Alkylation (All -SH) R_Reduce->R_Alkylate R_Digest Proteolytic Digestion R_Alkylate->R_Digest R_Digest->LCMS Compare Compare Chromatograms LCMS->Compare Identify Identify Disulfide-Linked Peptides Compare->Identify

    Mass Spectrometry Peptide Mapping Workflow
    Ellman's Assay Protocol

This protocol is for the quantification of free sulfhydryl groups in a TAT conjugate solution. The number of disulfide bonds can be inferred by comparing the results before and after complete reduction of the conjugate.

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
  • Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in the Reaction Buffer.
  • Cysteine Standards: Prepare a series of known concentrations of L-cysteine in the Reaction Buffer to generate a standard curve.

2. Standard Curve Generation:

  • To a 96-well plate, add a defined volume of each cysteine standard.
  • Add the DTNB solution to each well.
  • Incubate at room temperature for 15 minutes, protected from light.
  • Measure the absorbance at 412 nm using a plate reader.
  • Plot the absorbance values against the known cysteine concentrations to create a standard curve.

3. Sample Measurement:

  • For Free Sulfhydryls:
  • Add your TAT conjugate sample to a well.
  • Add the DTNB solution.
  • Incubate and measure the absorbance at 412 nm as with the standards.
  • For Total Sulfhydryls (after reduction):
  • Treat your TAT conjugate sample with a reducing agent (e.g., TCEP) to break all disulfide bonds.
  • Follow the same procedure as for free sulfhydryls to measure the total number of cysteine residues.

4. Calculation:

  • Determine the concentration of free sulfhydryls in your sample using the standard curve.

  • The number of disulfide bonds can be calculated as: (Total Sulfhydryls - Free Sulfhydryls) / 2

    Ellmans_Assay_Workflow cluster_prep Preparation cluster_std_curve Standard Curve cluster_sample_analysis Sample Analysis cluster_calculation Calculation Reagents Prepare Buffers & DTNB Standards Prepare Cysteine Standards Reagents->Standards Add_Std Add Standards to Plate Standards->Add_Std Add_DTNB_Std Add DTNB Add_Std->Add_DTNB_Std Incubate_Std Incubate 15 min Add_DTNB_Std->Incubate_Std Read_Abs_Std Read Absorbance at 412 nm Incubate_Std->Read_Abs_Std Plot_Curve Plot Standard Curve Read_Abs_Std->Plot_Curve Sample TAT Conjugate Sample Split Split Sample Sample->Split Free_SH Measure Free -SH Split->Free_SH aliquot 1 Reduce Reduce Sample (TCEP) Split->Reduce aliquot 2 Calc Calculate Disulfide Bonds: ([Total -SH] - [Free -SH]) / 2 Free_SH->Calc Total_SH Measure Total -SH Reduce->Total_SH Total_SH->Calc

    Ellman's Assay Workflow

    Logical Relationship of Analytical Techniques

The choice of analytical method often follows a logical progression, starting with simpler, higher-throughput methods for initial screening and moving towards more complex, information-rich techniques for detailed characterization and confirmation.

Logical_Progression Initial_Screen Initial Screening & Overall Confirmation Ellmans Ellman's Assay Initial_Screen->Ellmans Raman Raman Spectroscopy Initial_Screen->Raman Detailed_Characterization Detailed Structural Characterization Definitive_Confirmation Definitive Confirmation & Linkage Assignment Detailed_Characterization->Definitive_Confirmation Provides structural context NMR NMR Spectroscopy Detailed_Characterization->NMR Xray X-ray Crystallography Detailed_Characterization->Xray MS Mass Spectrometry Definitive_Confirmation->MS Ellmans->Detailed_Characterization Informs need for deeper analysis Raman->Detailed_Characterization Informs need for deeper analysis

Logical Progression of Analytical Methods

References

A Comparative Guide to TAT Peptide Uptake: Endocytic vs. Non-Endocytic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake mechanisms of cell-penetrating peptides (CPPs) like the Trans-Activator of Transcription (TAT) peptide is crucial for designing effective intracellular delivery systems. TAT peptides are known to traverse the cell membrane through two primary routes: energy-dependent endocytosis and energy-independent direct translocation (non-endocytic uptake). This guide provides an objective comparison of these pathways, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.

The cellular entry of TAT peptides is a multifaceted process that is influenced by several factors, including peptide concentration, the nature of the cargo being delivered, and the cell type. While endocytosis is a major pathway for the internalization of TAT peptides, evidence also supports the existence of a direct translocation mechanism across the plasma membrane.

Quantitative Comparison of Uptake Mechanisms

To distinguish between endocytic and non-endocytic pathways, researchers often employ various experimental conditions and inhibitors. The following table summarizes key quantitative data from studies investigating the impact of these interventions on TAT peptide uptake.

Experimental Condition/InhibitorEffect on TAT Peptide UptakePredominant Pathway InhibitedReference
Low Temperature (4°C) Significant inhibition of uptake.Endocytosis (energy-dependent processes)[1][2]
ATP Depletion (Sodium Azide & Deoxyglucose) Significant inhibition of uptake.Endocytosis (energy-dependent processes)[1]
Chlorpromazine Partial inhibition of uptake.Clathrin-mediated endocytosis[3][4]
Nystatin No significant inhibition of uptake.Caveolin-dependent endocytosis
Cytochalasin D Inhibition of uptake.Macropinocytosis (actin-dependent)[5][6]
Amiloride Inhibition of uptake.Macropinocytosis[5][6]
Dynamin Inhibitors (e.g., Les-6631, Les-6633) Effective blocking of TAT entry into neuronal cells.Dynamin-dependent endocytosis[3][7]
Heparan Sulfate (B86663) Proteoglycan (HSPG) Deficiency Reduced but not completely abolished uptake.HSPG-mediated endocytosis[4][8]

Visualizing the Uptake Pathways

The following diagrams illustrate the key steps involved in both endocytic and non-endocytic uptake of TAT peptides.

Endocytic_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT TAT Peptide Receptor HSPG Receptor TAT->Receptor Binding Macropinosome Macropinosome Receptor->Macropinosome Macropinocytosis ClathrinVesicle Clathrin-coated Vesicle Receptor->ClathrinVesicle Clathrin-mediated Endocytosis Endosome Early Endosome Macropinosome->Endosome ClathrinVesicle->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape

Figure 1: Endocytic pathways of TAT peptide uptake.

NonEndocytic_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAT TAT Peptide Membrane TAT->Membrane Interaction & Pore Formation Cytosol Direct Translocation to Cytosol Membrane->Cytosol

Figure 2: Non-endocytic direct translocation of TAT peptide.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to investigate TAT peptide uptake.

Protocol 1: Quantitative Analysis of TAT Peptide Uptake by Flow Cytometry

This protocol is used to quantify the amount of fluorescently labeled TAT peptide internalized by cells.

Materials:

  • Fluorescently labeled TAT peptide (e.g., TMR-TAT, FITC-TAT)

  • Adherent cells (e.g., HeLa, CHO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cells in a multi-well plate and culture until they reach the desired confluency.

  • Incubation with TAT Peptide: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled TAT peptide at the desired concentration.

  • Incubation: Incubate the cells for a specific time period (e.g., 1 hour) at 37°C. For studying temperature effects, a parallel experiment can be conducted at 4°C.

  • Washing: After incubation, remove the medium containing the TAT peptide and wash the cells multiple times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: Add trypsin-EDTA to detach the cells from the plate.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity of individual cells using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of internalized peptide.[5][9]

Protocol 2: Inhibition of Endocytic Pathways

This protocol is designed to identify the specific endocytic pathways involved in TAT peptide uptake by using chemical inhibitors.

Materials:

  • Fluorescently labeled TAT peptide

  • Adherent cells

  • Cell culture medium

  • Endocytic inhibitors (e.g., chlorpromazine, nystatin, cytochalasin D, amiloride)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment with Inhibitors: Pre-incubate the cells with the specific endocytic inhibitor at a non-toxic concentration for a defined period (e.g., 30-60 minutes) at 37°C.

  • Incubation with TAT Peptide: Without removing the inhibitor, add the fluorescently labeled TAT peptide to the medium and incubate for the desired time.

  • Analysis: Wash the cells and quantify the uptake using flow cytometry as described in Protocol 1 or visualize the intracellular distribution of the peptide using fluorescence microscopy. A reduction in uptake compared to untreated control cells indicates the involvement of the inhibited pathway.[3][4][5]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing TAT peptide uptake mechanisms.

Experimental_Workflow cluster_conditions Experimental Conditions cluster_analysis Analysis Methods Start Start: Seed Cells Temp_37 37°C (Control) Start->Temp_37 Temp_4 4°C (Energy-dependent Uptake Inhibition) Start->Temp_4 Inhibitors Endocytic Inhibitors (e.g., Chlorpromazine) Start->Inhibitors Incubate_TAT Incubate with Fluorescent TAT Peptide Wash Wash to Remove External Peptide Incubate_TAT->Wash Analyze Analyze Uptake Wash->Analyze Flow_Cytometry Flow Cytometry (Quantitative) Analyze->Flow_Cytometry Microscopy Fluorescence Microscopy (Qualitative/Localization) Analyze->Microscopy Temp_37->Incubate_TAT Temp_4->Incubate_TAT Inhibitors->Incubate_TAT

Figure 3: Workflow for investigating TAT uptake mechanisms.

Conclusion

The cellular uptake of TAT peptides is a complex process involving both endocytic and non-endocytic pathways. While endocytosis, particularly macropinocytosis and clathrin-mediated endocytosis, appears to be a major route of entry, direct translocation across the plasma membrane also contributes to its internalization.[10][11] The predominance of one pathway over another can be influenced by experimental conditions and the specific TAT-cargo conjugate. A thorough understanding of these mechanisms, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of TAT-based drug delivery systems to ensure efficient and targeted intracellular delivery.

References

A Researcher's Guide to Selecting Linkers for TAT-Cargo Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient intracellular delivery of therapeutic cargo is a critical hurdle. The HIV-1 trans-activator of transcription (TAT) peptide has emerged as a powerful tool for traversing the cell membrane. However, the choice of linker connecting the TAT peptide to its cargo is a crucial determinant of successful delivery, influencing everything from cellular uptake to the bioactivity of the delivered molecule. This guide provides an objective comparison of different linker strategies for TAT-cargo delivery, supported by detailed experimental protocols to empower researchers in their selection process.

The ideal linker for TAT-mediated delivery must strike a delicate balance: it needs to be stable enough to transport the cargo to the target cell but also allow for the timely release of the active cargo within the desired subcellular compartment. The two primary categories of linkers used in drug delivery are cleavable and non-cleavable linkers, each with distinct advantages and disadvantages.

Cleavable vs. Non-Cleavable Linkers: A Head-to-Head Comparison

Cleavable linkers are designed to be broken down by specific physiological triggers, such as the reducing environment of the cytoplasm or the low pH of endosomes and lysosomes. This allows for the release of the cargo in its native, unmodified form. In contrast, non-cleavable linkers form a stable covalent bond that is only broken upon the degradation of the entire TAT-cargo conjugate, typically within the lysosome.

Linker TypeSub-typeCleavage MechanismAdvantagesDisadvantages
Cleavable Disulfide Reduction by intracellular glutathione (B108866) (GSH)- High intracellular cargo release. - Cargo released in its active form.- Potential for premature cleavage in the bloodstream.
Hydrazone Hydrolysis in acidic environments (endosomes/lysosomes)- Targeted release in acidic compartments. - Good stability at physiological pH.- Incomplete cleavage can lead to residual linker on the cargo.
Peptide Cleavage by specific proteases (e.g., Cathepsin B in lysosomes)- High specificity of cleavage. - Can be designed for specific cellular locations.- Protease activity can vary between cell types.
Non-Cleavable Thioether Proteolytic degradation of the entire conjugate- High stability in circulation. - Reduced risk of off-target toxicity.- Cargo is released with a linker remnant, which may affect its activity. - Primarily relies on lysosomal degradation.

Experimental Protocols for Evaluating Linker Performance

To aid researchers in selecting the optimal linker for their specific application, we provide detailed protocols for key experiments to quantify the efficiency of TAT-cargo delivery.

Quantification of Cellular Uptake

This protocol uses flow cytometry to measure the amount of TAT-cargo conjugate internalized by cells.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Fluorescently labeled TAT-linker-cargo conjugates (e.g., FITC-labeled)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Seed cells in a 24-well plate and culture to 70-80% confluency.

  • Incubate the cells with varying concentrations of the fluorescently labeled TAT-linker-cargo conjugates for a defined period (e.g., 1-4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized conjugate.

  • Detach the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cells using a flow cytometer to determine the percentage of fluorescent cells and the mean fluorescence intensity.

Assessment of Endosomal Escape

The split-GFP complementation assay is a powerful tool to quantify the release of cargo from endosomes into the cytoplasm.[1]

Materials:

  • Cells stably expressing the large fragment of GFP (GFP1-10).

  • TAT-linker-cargo conjugate where the cargo is the small fragment of GFP (GFP11).

  • Live-cell imaging microscope or a plate reader with fluorescence capabilities.

Protocol:

  • Plate the GFP1-10 expressing cells in a suitable imaging plate.

  • Treat the cells with the TAT-linker-GFP11 conjugate.

  • Monitor the cells over time for the appearance of green fluorescence, which indicates the complementation of the two GFP fragments in the cytoplasm.

  • Quantify the fluorescence intensity to compare the endosomal escape efficiency of different linkers.

Evaluation of Cargo Bioactivity

The bioactivity of the delivered cargo is the ultimate measure of success. This protocol uses a TAT-Cre recombinase system as an example.

Materials:

  • Reporter cell line containing a LoxP-STOP-LoxP cassette upstream of a reporter gene (e.g., GFP or luciferase).

  • TAT-linker-Cre recombinase conjugates.

  • Appropriate assay reagents for the reporter gene (e.g., luciferase substrate).

Protocol:

  • Treat the reporter cells with the TAT-linker-Cre recombinase conjugates.

  • Incubate for a period sufficient for Cre-mediated recombination to occur (e.g., 24-48 hours).

  • Measure the expression of the reporter gene. The level of reporter gene expression is directly proportional to the amount of active Cre recombinase delivered to the nucleus.

Visualizing the Process: Diagrams for Clarity

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the signaling pathway of TAT-mediated delivery and a typical experimental workflow.

TAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_release Cargo Release TAT_Cargo TAT-Linker-Cargo Endosome Endosome TAT_Cargo->Endosome Endocytosis Membrane Cell Membrane Cargo_Released Active Cargo Endosome->Cargo_Released Cleavage (pH, GSH) or Degradation Cytoplasm Cytoplasm Nucleus Nucleus Cargo_Released->Nucleus Biological Action

Caption: Mechanism of TAT-mediated cargo delivery and intracellular release.

Experimental_Workflow Start Synthesize TAT-Linker-Cargo (Cleavable vs. Non-cleavable) Cell_Culture Culture Target Cells Start->Cell_Culture Incubation Incubate Cells with Conjugates Cell_Culture->Incubation Uptake_Assay Quantify Cellular Uptake (Flow Cytometry) Incubation->Uptake_Assay Escape_Assay Assess Endosomal Escape (Split-GFP Assay) Incubation->Escape_Assay Bioactivity_Assay Measure Cargo Bioactivity (e.g., Cre Recombinase Assay) Incubation->Bioactivity_Assay Analysis Compare Linker Performance Uptake_Assay->Analysis Escape_Assay->Analysis Bioactivity_Assay->Analysis

Caption: Experimental workflow for evaluating different linkers in TAT-cargo delivery.

Conclusion

The selection of an appropriate linker is a critical step in the development of effective TAT-based delivery systems. While cleavable linkers offer the advantage of releasing the cargo in its native form, non-cleavable linkers provide enhanced stability. The optimal choice is highly dependent on the specific cargo, the target cell type, and the desired therapeutic outcome. By employing the quantitative experimental approaches outlined in this guide, researchers can make data-driven decisions to optimize their TAT-cargo delivery strategies and accelerate the translation of these promising technologies from the bench to the clinic.

References

A Comparative Guide to Western Blot Analysis of Intracellularly Delivered TAT-Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intracellular delivery of proteins holds immense therapeutic and research potential. The HIV-1 Trans-Activator of Transcription (TAT) peptide is a widely utilized cell-penetrating peptide (CPP) for this purpose. This guide provides a comprehensive comparison of TAT-fusion protein delivery with other methods, focusing on Western blot analysis to quantify and assess the delivered proteins' functionality.

Performance Comparison of Intracellular Protein Delivery Methods

The choice of a protein delivery method depends on a balance of efficiency, cytotoxicity, and the nature of the cargo protein. While TAT-fusion proteins offer a robust method for protein transduction, various alternatives exist, each with its own set of advantages and disadvantages.

Quantitative Comparison of Delivery Efficiency

The efficiency of intracellular protein delivery can be quantified by measuring the amount of protein successfully transported into the cytoplasm. Western blotting is a key technique for this quantification. Below is a summary of comparative studies.

Delivery MethodCargo ProteinCell LineDelivery Efficiency (Relative to Control/Other Methods)Reference
TAT-Fusion TAT-BIDPC3, A549, HeLaDose-dependent increase in intracellular protein levels detected by quantitative Western blot.[1][1]
Modified TAT (TATκ)-Fusion TATκ-GFPSaos-2, H357Significantly higher secretion from producer cells and efficient transduction into target cells compared to standard TAT-GFP, as shown by Western blot.[2][2]
TAT-Fusion vs. Other CPPs Avidin (68 kDa)HeLa~8-fold increase in uptake compared to control.[3][3]
Penetratin Avidin (68 kDa)HeLa~4-fold increase in uptake compared to control.[3][3]
Transportan Avidin (68 kDa)HeLa~10-fold increase in uptake compared to control.[3][3]
pVEC Avidin (68 kDa)HeLa~3-fold increase in uptake compared to control.[3][3]
Cytotoxicity Comparison

A critical factor in the selection of a delivery method is its impact on cell viability. The following table summarizes the cytotoxicity profiles of various delivery methods.

Delivery MethodCell Line(s)Cytotoxicity Measurement (EC50 or as described)Reference
TAT peptide A549, HeLa, CHOLow cytotoxicity, EC50 > 100 µM.
Antennapedia A549, HeLa, CHOEC50 ≈ 17 µM.
Transportan A549, HeLa, CHOEC50 ≈ 6 µM.
Polyarginine A549, HeLa, CHOEC50 ≈ 10 µM.
TAT-BID Fusion Protein PC3, LNCaP, A549, HeLaNon-toxic at effective delivery concentrations.[1][1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for TAT-fusion protein delivery and subsequent Western blot analysis.

Protocol 1: Intracellular Delivery of TAT-Fusion Protein

This protocol describes the delivery of a purified TAT-fusion protein into cultured mammalian cells.

  • Cell Culture: Plate cells in a suitable culture vessel and grow to 70-80% confluency.

  • Preparation of TAT-Fusion Protein: Dilute the purified TAT-fusion protein to the desired final concentration in serum-free cell culture medium.

  • Treatment:

    • Aspirate the culture medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).

    • Add the TAT-fusion protein solution to the cells.

    • Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator.[2]

  • Cell Lysis:

    • After incubation, aspirate the TAT-fusion protein solution and wash the cells three times with ice-cold PBS to remove any non-internalized protein.

    • Lyse the cells directly in the culture vessel by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cellular proteins for Western blot analysis.

Protocol 2: Western Blot Analysis of Delivered TAT-Fusion Protein

This protocol outlines the steps for detecting and quantifying the intracellularly delivered TAT-fusion protein and its effect on downstream signaling pathways.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford protein assay.[4]

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the delivered protein or a downstream target (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification:

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Many therapeutic proteins delivered intracellularly aim to modulate this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., Bad, GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Regulates

Caption: The PI3K/Akt signaling pathway, a key regulator of cellular processes.

Experimental Workflow Diagram

The following diagram illustrates the workflow for intracellular protein delivery and subsequent analysis by Western blot.

Experimental_Workflow cluster_delivery Protein Delivery cluster_analysis Western Blot Analysis CellCulture 1. Cell Culture (70-80% confluency) ProteinPrep 2. Prepare TAT-Fusion Protein Solution CellCulture->ProteinPrep Treatment 3. Incubate Cells with TAT-Fusion Protein ProteinPrep->Treatment Wash 4. Wash Cells to Remove Non-internalized Protein Treatment->Wash Lysis 5. Cell Lysis and Protein Extraction Wash->Lysis Quantification 6. Protein Quantification (BCA/Bradford) Lysis->Quantification SDSPAGE 7. SDS-PAGE Quantification->SDSPAGE Transfer 8. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 9. Blocking Transfer->Blocking Antibody 10. Primary & Secondary Antibody Incubation Blocking->Antibody Detection 11. Chemiluminescent Detection Antibody->Detection Analysis 12. Densitometry and Data Analysis Detection->Analysis TAT_Delivery_Mechanism TAT_Fusion TAT-Fusion Protein (TAT Peptide + Cargo Protein) Cell_Membrane Cell Membrane TAT_Fusion->Cell_Membrane Binds to Cell Surface Internalization Internalization (Endocytosis) Cell_Membrane->Internalization Endosome Endosome Internalization->Endosome Forms Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Biological_Effect Biological Effect (e.g., Target Binding, Signaling Modulation) Cytoplasm->Biological_Effect Leads to

References

Safety Operating Guide

Proper Disposal Procedures for TAT (47-57) GGG-Cys(Npys): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The primary principle governing the disposal of any laboratory chemical is adherence to local, state, and federal regulations, which are enforced by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for site-specific procedures.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). All handling of the peptide, in both solid and solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

Hazard Assessment

A thorough hazard assessment is the first step in determining the correct disposal pathway.

  • TAT (47-57) Peptide: The base peptide is a fragment of the HIV-1 trans-activator of transcription protein. While generally considered to have low toxicity in research quantities, its biological activity warrants careful handling.

  • Cysteine(Npys): The key feature for disposal consideration is the Npys-protected cysteine. The Npys (3-nitro-2-pyridinesulfenyl) group is a thiol-reactive moiety. While specific data on the peptide conjugate is unavailable, the precursor, 3-nitro-2-pyridinesulfenyl chloride, is classified as a corrosive substance. Therefore, the Cys(Npys) residue should be treated as a potentially hazardous and reactive component.

Step-by-Step Disposal Protocol

The recommended disposal procedure for TAT (47-57) GGG-Cys(Npys) involves chemical inactivation to mitigate the reactivity of the Cys(Npys) group, followed by collection as hazardous chemical waste.

Step 1: Chemical Inactivation of Liquid Waste

For solutions containing TAT (47-57) GGG-Cys(Npys), chemical inactivation is recommended to degrade the reactive thiol-protecting group. Oxidation using sodium hypochlorite (B82951) (bleach) is a common and effective method for deactivating thiol-containing compounds.

  • Preparation: In a designated chemical fume hood, prepare a 10% bleach solution (a 1:9 dilution of household bleach with water is generally sufficient).

  • Inactivation: Slowly add the liquid peptide waste to the bleach solution with stirring. A recommended ratio is 1 part peptide waste to 10 parts bleach solution to ensure complete reaction.

  • Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes. This allows for the oxidation of the sulfur-containing moiety.

  • Neutralization: After inactivation, check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable agent (e.g., sodium bisulfite for excess bleach, or a weak acid/base as appropriate).

  • Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include the full chemical name, "Deactivated TAT (47-57) GGG-Cys(Npys) solution," and any other information required by your institution.

Step 2: Disposal of Solid Waste

Solid waste contaminated with TAT (47-57) GGG-Cys(Npys), including unused lyophilized powder, contaminated vials, pipette tips, and gloves, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container. Do not mix with non-hazardous or other types of waste.

  • Labeling: Clearly label the container as "Hazardous Chemical Waste" and list the contents, including "TAT (47-57) GGG-Cys(Npys)."

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key quantitative parameters for the recommended disposal procedure.

ParameterRecommendationRationale
Inactivation Reagent 10% Sodium Hypochlorite (Bleach) SolutionEffective oxidizing agent for thiol-containing compounds.
Waste-to-Reagent Ratio 1:10 (v/v)Ensures a sufficient excess of the inactivating agent.
Inactivation Time Minimum 30-60 minutesAllows for complete chemical degradation of the reactive group.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for collection as chemical waste.
Storage Temperature for Waste Room Temperature (in a secure area)Standard practice for sealed hazardous chemical waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for TAT (47-57) GGG-Cys(Npys).

DisposalWorkflow cluster_start Start: TAT (47-57) GGG-Cys(Npys) Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_end Final Disposal Waste Identify Waste Type Inactivate Inactivate with 10% Bleach (1:10 ratio, 30-60 min) Waste->Inactivate Liquid Segregate Segregate Contaminated Solids Waste->Segregate Solid Neutralize Neutralize to pH 6-8 Inactivate->Neutralize CollectLiquid Collect in Labeled Hazardous Waste Container Neutralize->CollectLiquid EHS Arrange Pickup by EHS CollectLiquid->EHS CollectSolid Collect in Labeled Hazardous Waste Container Segregate->CollectSolid CollectSolid->EHS

Disposal workflow for TAT (47-57) GGG-Cys(Npys).

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety department for definitive guidance on chemical waste disposal.

Personal protective equipment for handling TAT (47-57) GGG-Cys(Npys)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of the cell-penetrating peptide TAT (47-57) GGG-Cys(Npys) are paramount for both personal safety and research integrity. This guide provides immediate safety protocols, operational procedures, and disposal plans. Given that the toxicological properties of many novel peptides are not fully characterized, it is crucial to treat this compound as potentially hazardous.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling TAT (47-57) GGG-Cys(Npys). The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against splashes of liquids and chemical vapors.[2]
Face ShieldRecommended when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. For added protection, especially when handling concentrated solutions, consider double-gloving.[2][3]
Respiratory Protection Respirator or Dust MaskNecessary when working with the lyophilized powder to avoid the inhalation of fine particles.[2][3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of TAT (47-57) GGG-Cys(Npys).

Receiving and Storage:

  • Upon receipt, inspect the package for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[2][4]

  • Due to the hygroscopic nature of peptides, before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption which can degrade the peptide.[2][3]

Reconstitution and Aliquoting:

  • Work in a designated clean area, such as a laminar flow hood, to minimize contamination.[4]

  • Add the appropriate solvent to the vial containing the lyophilized peptide. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[2][5]

  • Gently swirl or vortex to completely dissolve the peptide. Avoid vigorous shaking, which can cause the peptide to aggregate.[2]

  • It is recommended to store reconstituted solutions in aliquots to avoid repeated freeze-thaw cycles.[4]

Disposal Plan

The disposal of peptide waste must adhere to local, state, and federal regulations. Never dispose of peptides in regular trash or down the drain.[4]

Waste Segregation:

  • Solid Waste: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2][6]

  • Liquid Waste: Unused peptide solutions should be collected in a separate, labeled hazardous waste container.[6]

Decontamination and Disposal:

  • For liquid waste, a common practice is inactivation before disposal. This can be done by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[6] The inactivation should be carried out in a chemical fume hood.

  • If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[6]

  • After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but always verify with your institution's Environmental Health & Safety (EHS) department first.[6]

  • Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service.[4][6]

Experimental Protocols

Safe Handling of Lyophilized Peptide:

  • Transfer the sealed vial of lyophilized TAT (47-57) GGG-Cys(Npys) from cold storage to a desiccator and allow it to warm to room temperature.[3]

  • In a chemical fume hood or a designated area with minimal air disturbance, quickly weigh the desired amount of the peptide powder.[3]

  • Tightly reseal the container immediately after weighing to minimize exposure to air and moisture.[3] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[5]

Peptide Reconstitution:

  • Determine the appropriate solvent based on the peptide's properties. Start with sterile, distilled water. If the peptide is insoluble, organic solvents like DMSO or DMF can be used for initial solubilization.[5][7]

  • Using a sterile pipette, add the calculated volume of the solvent to the vial containing the lyophilized peptide.

  • Gently swirl the vial or use a vortex mixer on a low setting until the peptide is fully dissolved. Avoid vigorous shaking.[2]

  • If necessary, dilute the stock solution with the appropriate aqueous buffer to the desired final concentration.[5]

Visual Workflows

Handling_and_Disposal_Workflow cluster_handling Peptide Handling cluster_disposal Waste Disposal storage Receiving & Storage (-20°C / -80°C) equilibration Equilibrate to Room Temp (in Desiccator) storage->equilibration 1. weighing Weighing Lyophilized Powder (in Fume Hood) equilibration->weighing 2. reconstitution Reconstitution weighing->reconstitution 3. use Experimental Use reconstitution->use 4. segregation Waste Segregation (Solid & Liquid) use->segregation 5. decontamination Liquid Waste Decontamination (e.g., Bleach) segregation->decontamination 6a. (Liquid) collection Hazardous Waste Collection segregation->collection 6b. (Solid) neutralization Neutralization (if needed) decontamination->neutralization 7. neutralization->collection 8.

Caption: Workflow for handling and disposal of TAT (47-57) GGG-Cys(Npys).

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) handling_peptide Handling TAT Peptide eye_face Eye/Face Protection (Goggles/Face Shield) handling_peptide->eye_face body Body Protection (Lab Coat) handling_peptide->body hand Hand Protection (Nitrile Gloves) handling_peptide->hand respiratory Respiratory Protection (Respirator/Dust Mask for Powder) handling_peptide->respiratory

Caption: Required PPE for handling TAT (47-57) GGG-Cys(Npys).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.